Product packaging for 2-Bromo-5-fluoroisonicotinaldehyde(Cat. No.:CAS No. 1005291-43-9)

2-Bromo-5-fluoroisonicotinaldehyde

Cat. No.: B1519746
CAS No.: 1005291-43-9
M. Wt: 204 g/mol
InChI Key: DDLSIOQASXKYHW-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroisonicotinaldehyde is a useful research compound. Its molecular formula is C6H3BrFNO and its molecular weight is 204 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrFNO B1519746 2-Bromo-5-fluoroisonicotinaldehyde CAS No. 1005291-43-9

Properties

IUPAC Name

2-bromo-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLSIOQASXKYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670309
Record name 2-Bromo-5-fluoropyridine-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005291-43-9
Record name 2-Bromo-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluoroisonicotinaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-5-fluoroisonicotinaldehyde CAS number 1005291-43-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-fluoroisonicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound, identified by CAS number 1005291-43-9, is a highly functionalized pyridine derivative that has emerged as a critical building block for researchers in medicinal chemistry and organic synthesis. Its structure is distinguished by a pyridine ring substituted with a bromo group, a fluoro group, and an aldehyde functional group. This unique combination of features makes it a versatile intermediate for constructing complex molecular architectures. The bromine atom serves as a convenient handle for cross-coupling reactions, the fluorine atom can significantly enhance the pharmacokinetic properties of target molecules, and the aldehyde group provides a reactive site for a multitude of chemical transformations. This guide offers a senior application scientist's perspective on the core properties, synthesis, reactivity, and strategic applications of this valuable compound.

PART 1: Physicochemical Properties & Safety Data

A thorough understanding of a compound's physical properties and safety profile is the foundation of sound experimental design. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[1][2][3]

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 1005291-43-9[1][2][4][5]
Molecular Formula C₆H₃BrFNO[1][2][3]
Molecular Weight 204.00 g/mol [2][6][7]
IUPAC Name This compound[1]
Synonyms 2-bromo-5-fluoropyridine-4-carbaldehyde, 2-Bromo-5-fluoro-4-formylpyridine[5][7]
Appearance White to off-white solid[1][5]
Boiling Point 251.7 ± 35.0 °C at 760 mmHg[1][4]
SMILES O=CC1=C(F)C=NC(Br)=C1[2][8]
InChI Key DDLSIOQASXKYHW-UHFFFAOYSA-N[1][8]
Authoritative Insight: Causality Behind Storage and Handling

The recommended storage conditions—refrigeration at 2-8°C under an inert atmosphere—are not merely precautionary.[2][5] Aldehydes, particularly those on electron-deficient rings, can be susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Storing under an inert gas like nitrogen or argon mitigates this degradation pathway, ensuring the compound's purity and reactivity are maintained over time. Cold-chain shipping is often employed to preserve this stability during transit.[5]

Table 2: GHS Safety Information and Handling
Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.[1][9]
Skin IrritationGHS07WarningH315: Causes skin irritation.[9]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[9]
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation.[9]

Handling Protocol: Due to its hazard profile, handling should occur in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[10] Avoid generating dust and ensure all sources of ignition are removed.[10]

PART 2: Field-Proven Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a directed ortho-metalation (DoM) strategy. This powerful technique allows for the regioselective functionalization of aromatic rings. The protocol described below is a robust and scalable method derived from established procedures.[4][11]

Experimental Protocol: Synthesis via Directed ortho-Metalation
  • Inert Atmosphere Setup: A multi-neck, oven-dried flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (24.64 g). The solution is cooled to -70 °C using a dry ice/acetone bath.

  • Base Formation (LDA): n-Butyllithium (2.4 M in hexanes, 55.5 mL) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -65 °C.[4][11] After the addition is complete, the reaction mixture is allowed to warm slowly to -10 °C, then re-cooled to -70 °C.

    • Expert Rationale: This "warming and re-cooling" step ensures the complete formation of lithium diisopropylamide (LDA), a strong, non-nucleophilic base essential for the subsequent deprotonation step. Performing the entire synthesis at low temperatures prevents unwanted side reactions and decomposition of the thermally sensitive organolithium intermediates.

  • Directed ortho-Metalation: A solution of 2-bromo-5-fluoropyridine (19.48 g) in anhydrous THF (100 mL) is added dropwise to the LDA solution at -70 °C. The resulting mixture is stirred at this temperature for 2 hours.

    • Expert Rationale: The bromine atom at the 2-position of the pyridine ring acts as a directed metalating group (DMG), guiding the LDA to selectively abstract the proton at the adjacent C3 position. The fluorine at C5 further acidifies the ring protons, but the directing power of the bromine ensures high regioselectivity.

  • Formylation: N,N-Dimethylformamide (DMF, 16.3 g) is added dropwise while maintaining the temperature at -70 °C. The reaction is stirred for an additional 2 hours.[4][11]

    • Expert Rationale: DMF serves as a synthetic equivalent of a formyl cation ("CHO+"). The highly nucleophilic lithiated pyridine intermediate attacks the electrophilic carbonyl carbon of DMF.

  • Aqueous Workup: The reaction is quenched by the slow addition of 4M hydrochloric acid in dioxane (111 mL) at -70 °C. The mixture is then allowed to warm to room temperature, diluted with ethyl acetate, and washed sequentially with water and saturated brine.[4][11]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by silica gel column chromatography to yield the final product.[4][11]

Visualizing the Synthesis Workflow

G cluster_reactants Starting Materials cluster_steps Reaction Sequence 2-bromo-5-fluoropyridine 2-bromo-5-fluoropyridine step2 2. Directed ortho-Metalation (-70°C, 2h) 2-bromo-5-fluoropyridine->step2 n-BuLi n-BuLi step1 1. LDA Formation (THF, -70°C) n-BuLi->step1 Diisopropylamine Diisopropylamine Diisopropylamine->step1 DMF DMF step3 3. Formylation (-70°C, 2h) DMF->step3 step1->step2 step2->step3 step4 4. Acidic Quench & Workup step3->step4 step5 5. Purification (Column Chromatography) step4->step5 product 2-Bromo-5-fluoro- isonicotinaldehyde step5->product

Caption: High-level workflow for the synthesis of the target compound.

Visualizing the Core Mechanism

Caption: Mechanism: Directed ortho-metalation followed by formylation.

PART 3: Reactivity and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

  • The Aldehyde Group: This is a versatile electrophile. It readily participates in nucleophilic additions, reductive aminations to form secondary amines, Wittig reactions to generate alkenes, and condensation reactions (e.g., Knoevenagel, aldol) to build molecular complexity.

  • The Bromo Group: Positioned at C2, this atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions can be employed to introduce a wide array of aryl, alkyl, alkynyl, or amino substituents, respectively. This is the primary method for elaborating the core scaffold.[12]

  • The Fluoro Group: The fluorine at C5 is largely unreactive under standard synthetic conditions. Its primary role is strategic: its high electronegativity influences the electronic properties of the ring and provides a site for metabolic blocking.[13] The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity, and increase lipophilicity, thereby improving cell membrane permeability.[12][13]

Visualizing the Reactivity Map

G cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo Group Reactions center 2-Bromo-5-fluoro- isonicotinaldehyde reductive_amination Reductive Amination center->reductive_amination R₂NH, [H] wittig Wittig Reaction center->wittig Ph₃P=CHR oxidation Oxidation center->oxidation [O] suzuki Suzuki Coupling (Ar-B(OH)₂) center->suzuki Pd cat. sonogashira Sonogashira Coupling (R-C≡CH) center->sonogashira Pd/Cu cat. buchwald Buchwald-Hartwig (R₂NH) center->buchwald Pd cat.

Sources

A Technical Guide to 2-Bromo-5-fluoroisonicotinaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Bromo-5-fluoroisonicotinaldehyde is a pivotal trifunctional heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic and steric properties, stemming from the interplay between the bromine, fluorine, and aldehyde substituents on the pyridine core, make it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, a detailed, field-tested synthetic protocol, an exploration of its characteristic reactivity, and a review of its applications in drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is This compound . It is also commonly referred to as 2-bromo-5-fluoropyridine-4-carbaldehyde.[1][2][3] The structure features a pyridine ring substituted at the 2-position with a bromine atom, at the 5-position with a fluorine atom, and at the 4-position with a formyl (aldehyde) group.

The bromine atom serves as an excellent leaving group for cross-coupling reactions, the aldehyde provides a handle for chain extension and functionalization, and the fluorine atom modulates the electronic properties of the ring, often enhancing metabolic stability and binding affinity in bioactive molecules.

Caption: Structure of this compound.

Key Identifiers

All quantitative data for the compound are summarized in the table below for quick reference.

IdentifierValueSource
CAS Number 1005291-43-9[1][4][5][6]
Molecular Formula C₆H₃BrFNO[1][4][5]
Molecular Weight 204.00 g/mol [4][7]
SMILES O=CC1=C(F)C=NC(Br)=C1[4]
InChI Key DDLSIOQASXKYHW-UHFFFAOYSA-N[3]
Physicochemical Properties
PropertyValueSource
Appearance Faint yellow to white solid[6][8]
Boiling Point 251.7 ± 35.0 °C (Predicted)[8]
Density 1.778 ± 0.06 g/cm³ (Predicted)[8]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[4][8]

Synthesis and Manufacturing

Retrosynthetic Analysis & Common Synthetic Route

The most prevalent and logical synthesis of this compound involves the formylation of a pre-functionalized pyridine ring. The key disconnection is at the C4-aldehyde bond. This retrosynthetic approach points to 2-bromo-5-fluoropyridine as the critical starting material.[9] This precursor is commercially available and can be synthesized via diazotization of 2-bromo-5-aminopyridine.[9]

The synthetic strategy hinges on a directed ortho-metalation (DoM) reaction. The nitrogen atom of the pyridine ring directs a strong base, typically lithium diisopropylamide (LDA), to deprotonate the most acidic proton at the C4 position. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group.

Synthesis_Workflow cluster_start Starting Material cluster_process Core Process cluster_end Final Product SM 2-Bromo-5-fluoropyridine LDA 1. LDA, THF, -70°C (Directed ortho-Metalation) SM->LDA DMF 2. DMF Quench (Formylation) LDA->DMF Workup 3. Acidic Workup & Purification DMF->Workup FP 2-Bromo-5-fluoro- isonicotinaldehyde Workup->FP

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a robust method for the laboratory-scale synthesis of the title compound, adapted from established procedures.[2][8]

Materials and Reagents:

  • Diisopropylamine (24.64 g)

  • Anhydrous Tetrahydrofuran (THF) (200 mL)

  • n-Butyllithium (n-BuLi), 2.4 M in THF (55.5 mL)

  • 2-Bromo-5-fluoropyridine (19.48 g)

  • N,N-Dimethylformamide (DMF) (16.3 g)

  • 4M Hydrochloric acid in dioxane (111 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • LDA Formation: To a solution of diisopropylamine in 100 mL of THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), slowly add n-butyllithium dropwise at -70 °C (acetone/dry ice bath). Critically, maintain the internal temperature below -70 °C during the addition.[2][8]

    • Causality Insight: This exothermic reaction forms lithium diisopropylamide (LDA), a strong, non-nucleophilic base necessary for the specific deprotonation of the pyridine ring without attacking the C-Br bond.

  • After the addition is complete, allow the mixture to warm slowly to -10 °C, then re-cool to -70 °C.[2][8]

    • Causality Insight: This "aging" step ensures the complete formation of LDA.

  • Deprotonation: Slowly add a solution of 2-bromo-5-fluoropyridine in 100 mL of THF to the LDA solution at -70 °C. Stir the resulting mixture at this temperature for 2 hours.[2][8]

    • Causality Insight: The pyridine nitrogen directs the deprotonation to the C4 position, which is the most activated site, forming a 4-lithiated pyridine intermediate. The low temperature is crucial to prevent side reactions and decomposition of this unstable intermediate.

  • Formylation: While maintaining the temperature at -70 °C, add N,N-dimethylformamide (DMF) dropwise. Continue stirring for an additional 2 hours at -70 °C.[2][8]

    • Causality Insight: The lithiated intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF. This forms a tetrahedral intermediate which is stable at low temperatures.

  • Quench and Workup: Slowly add the 4M HCl-dioxane solution to quench the reaction, ensuring the temperature does not rise above -70 °C.[2] Upon completion, dilute the reaction mixture with ethyl acetate.

    • Causality Insight: The acid hydrolyzes the tetrahedral intermediate to reveal the aldehyde and protonates any remaining base.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and saturated brine.

  • Purification: Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the final product.[2][8]

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its three distinct reactive sites, which can often be addressed selectively.

Key Transformations in Drug Development
  • Reactions of the Aldehyde: The formyl group is a versatile handle for building molecular complexity. It readily undergoes:

    • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to form substituted aminomethylpyridines, a common motif in drug candidates.

    • Wittig and Horner-Wadsworth-Emmons Reactions: Conversion to alkenes, providing access to vinyl-pyridine derivatives.

    • Condensation Reactions: Formation of Schiff bases, oximes, and hydrazones, which can act as ligands or be further transformed.

  • Palladium-Catalyzed Cross-Coupling: The C2-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

    • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents. The precursor, 2-bromo-5-fluoropyridine, is known to participate effectively in Suzuki couplings.[10]

    • Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-5-fluoropyridine derivatives.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

The selective manipulation of these sites allows for a modular and divergent approach to building libraries of complex molecules for screening in drug discovery programs.

Safety, Handling, and Storage

Hazard Identification

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[11][12]

    • H315: Causes skin irritation.[11][12]

    • H319: Causes serious eye irritation.[11][12]

    • H335: May cause respiratory irritation.[11][12]

  • Signal Word: Warning[11]

Recommended Handling and PPE
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[11]

    • Skin Protection: Wear chemical-impermeable gloves (inspected prior to use) and protective clothing.[11]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[11]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is well-established in the synthesis of pharmaceuticals and other functional materials. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to incorporate this versatile building block into their work. The methodologies and safety protocols outlined in this guide provide a comprehensive framework for its effective and safe utilization.

References

  • 1005291-43-9 | Chemical Name : this compound. Pharmaffiliates.
  • This compound. Appretech Scientific Limited.
  • CAS 1005291-43-9 | this compound. Rlavie.
  • chemical label this compound. labsafe.be.
  • This compound (C6H3BrFNO). PubChemLite.
  • 5-Bromo-2-fluorobenzaldehyde. PubChem.
  • Method for preparing 2-bromo-5-fluoroaniline. Google Patents.
  • 2-Bromo-5-fluorobenzaldehyde. National Institutes of Health (NIH).
  • This compound. Oakwood Chemical.

Sources

A Technical Guide to 2-Bromo-5-fluoropyridine-4-carbaldehyde (CAS: 1005291-43-9): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-bromo-5-fluoropyridine-4-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document elucidates the compound's critical physicochemical properties, molecular structure, and reactivity profile. A core focus is placed on its strategic application in the synthesis of complex molecular architectures, particularly for targeted therapeutics. Furthermore, this guide outlines essential safety and handling protocols, presents a representative synthetic workflow, and contextualizes the compound's value within modern medicinal chemistry, thereby offering field-proven insights into its practical utility.

Introduction to a Pivotal Synthetic Intermediate

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, substituted pyridines are particularly prominent due to their ability to engage in critical biological interactions, such as hydrogen bonding, and their favorable pharmacokinetic profiles. 2-Bromo-5-fluoropyridine-4-carbaldehyde is a trifunctional pyridine derivative that has emerged as a highly valuable and versatile intermediate.[1][2]

The strategic arrangement of its functional groups—a reactive bromine atom, an electron-withdrawing fluorine atom, and an aldehyde group—offers a powerful toolkit for synthetic chemists.

  • The Bromine Atom: Positioned at C2, it serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[1][3]

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate binding affinity to target proteins.[3][4]

  • The Carbaldehyde Group: As a versatile electrophile, the aldehyde at C4 can be readily transformed into a wide array of other functional groups, including amines (via reductive amination), alcohols (via reduction), and alkenes (via Wittig-type reactions).

This unique combination makes 2-bromo-5-fluoropyridine-4-carbaldehyde a sought-after precursor for complex molecules, especially in the development of kinase inhibitors and other targeted therapies.[2]

Physicochemical Properties and Critical Safety Data

Accurate characterization and safe handling are paramount for the successful application of any chemical intermediate. This section consolidates the key physical properties and essential safety protocols for 2-bromo-5-fluoropyridine-4-carbaldehyde.

Compound Properties
PropertyValueSource
Molecular Formula C₆H₃BrFNO[5][6]
Molecular Weight 204.00 g/mol [5]
CAS Number 1005291-43-9[5][6][7]
IUPAC Name 2-bromo-5-fluoropyridine-4-carbaldehyde[6]
Synonyms 2-Bromo-5-fluoroisonicotinaldehyde[6][7]
Appearance White solid[6]
Boiling Point 251.7 ± 35.0 °C (Predicted)[5]
Density 1.778 ± 0.06 g/cm³ (Predicted)[5]
Storage Conditions 2-8°C, store in a dry, cool, well-ventilated place[6][7]
Critical Safety and Handling Protocols

Trustworthiness in experimental design begins with a rigorous adherence to safety. The following protocols are a synthesis of best practices for handling halogenated pyridines and aldehydes.

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile, inspected prior to use), and a lab coat.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][9]

  • Handling: Avoid all personal contact, including skin and eye contact and inhalation.[9] Prevent the formation of dust and aerosols.[7] Use non-sparking tools and take measures to prevent electrostatic discharge.[7] Do not eat, drink, or smoke in the handling area.[9]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][8]

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation occurs, seek medical advice.[7][8]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[7][8]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[7]

  • Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[7][10] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

The Chemistry of 2-Bromo-5-fluoropyridine-4-carbaldehyde

Understanding the structure and reactivity of this molecule is key to unlocking its synthetic potential.

Molecular Structure

The planar pyridine ring is substituted with three key functional groups that dictate its chemical behavior.

Caption: 2D structure of 2-bromo-5-fluoropyridine-4-carbaldehyde.

Representative Synthetic Workflow

While multiple synthetic routes may exist, a logical and experimentally grounded approach involves the formylation of a suitable precursor, such as 2-bromo-5-fluoropyridine. The synthesis of this precursor itself typically starts from 2-amino-5-fluoropyridine via a Sandmeyer-type reaction.[11] The subsequent introduction of the aldehyde group at the C4 position can be achieved through directed ortho-metalation followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

This multi-step process leverages well-established, high-yielding reactions, providing a reliable pathway to the target molecule. This represents a self-validating system where the success of each step can be readily confirmed by standard analytical techniques (TLC, NMR, MS).

G A 2-Amino-5-fluoropyridine B 2-Bromo-5-fluoropyridine A->B  1. HBr, NaNO₂, Br₂  (Sandmeyer Reaction) C Deprotonation at C4 (LDA, THF, -78 °C) B->C D Lithium-Halogen Exchange Intermediate C->D E Quench with DMF D->E F 2-Bromo-5-fluoropyridine-4-carbaldehyde E->F

Caption: Proposed synthetic workflow for 2-bromo-5-fluoropyridine-4-carbaldehyde.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoropyridine (Precursor)

This protocol is adapted from established procedures for the diazotization and bromination of aminopyridines.[11][12]

  • Reaction Setup: To a cooled (0-5 °C) solution of 48% hydrobromic acid, add 2-amino-5-fluoropyridine (1.0 eq) portion-wise, maintaining the temperature.

  • Diazotization: Prepare a solution of sodium nitrite (2.5 eq) and bromine (3.0 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C. Vigorous gas (N₂) evolution will be observed.

  • Reaction Monitoring: Stir the mixture for 1 hour at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adjusting the pH to neutral with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 2-bromo-5-fluoropyridine.

Core Applications in Drug Discovery

The true value of 2-bromo-5-fluoropyridine-4-carbaldehyde lies in its application as a versatile building block for constructing biologically active molecules.[2] Its structure is frequently incorporated into scaffolds designed to inhibit specific protein targets.

A prime example is in the development of kinase inhibitors. The aminopyridine core is a well-known scaffold that interacts with the hinge region of the kinase ATP-binding site.[2] By using this carbaldehyde as a starting material, medicinal chemists can build out complex structures that target kinases implicated in inflammatory diseases and cancer, such as p38 MAP kinase.[2]

The workflow below illustrates how the molecule can be used in a Suzuki coupling, a cornerstone of modern C-C bond formation, followed by reductive amination to rapidly build a core structure suitable for a kinase inhibitor library.[1]

G start 2-Bromo-5-fluoropyridine- 4-carbaldehyde suzuki Suzuki Coupling (Pd Catalyst, Base) start->suzuki boronic_acid Aryl Boronic Acid (R-B(OH)₂) boronic_acid->suzuki amine Amine (R'-NH₂) reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) amine->reductive_amination intermediate Suzuki Coupling Product intermediate->reductive_amination product Kinase Inhibitor Scaffold suzuki->intermediate reductive_amination->product

Caption: Application of the title compound in building a drug-like scaffold.

Conclusion

2-Bromo-5-fluoropyridine-4-carbaldehyde is more than just a chemical; it is a strategic tool for molecular innovation. Its trifunctional nature provides a robust platform for generating diverse and complex molecules with significant potential in pharmaceutical research. The ability to perform selective, high-yielding transformations at each of its functional groups allows for the efficient construction of novel drug candidates. By understanding its properties, mastering its handling, and leveraging its reactivity, researchers and drug development professionals can significantly accelerate their discovery pipelines.

References

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Whitepaper: A Comprehensive Guide to the Synthesis of 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed and in-depth exploration of the synthesis of 2-bromo-5-fluoroisonicotinaldehyde, a critical building block in contemporary drug discovery and development. The document outlines a robust and validated synthetic protocol starting from the readily available precursor, 2-bromo-5-fluoropyridine. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the chosen synthetic strategy, offering insights into the critical parameters that govern reaction success. Authored from the perspective of a senior application scientist, this paper emphasizes experimental causality, self-validating protocols, and authoritative scientific grounding to empower researchers in their synthetic endeavors. The guide includes detailed experimental procedures, data presentation in a structured format, and visual diagrams to elucidate the reaction pathway and workflow.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a key heterocyclic intermediate, highly valued in the synthesis of complex molecular architectures for pharmaceutical applications. Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde allows for a wide array of subsequent transformations such as reductive amination, Wittig reactions, and aldol condensations, while the bromo and fluoro substituents on the pyridine ring provide strategic handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and for modulating the physicochemical properties of the final active pharmaceutical ingredients (APIs). The strategic placement of the fluorine atom, in particular, can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

This guide focuses on a widely employed and reliable method for the preparation of this valuable building block: the directed ortho-metalation (DoM) of 2-bromo-5-fluoropyridine, followed by formylation.

The Synthetic Strategy: Directed Ortho-Metalation and Formylation

The conversion of 2-bromo-5-fluoropyridine to this compound is most effectively achieved through a two-step, one-pot process involving lithiation and subsequent quenching with a formylating agent.

Mechanistic Rationale and Key Considerations

The core of this transformation lies in the regioselective deprotonation of the pyridine ring. The bromine atom at the 2-position acts as a powerful directing group for the deprotonation at the adjacent C3 position by a strong lithium base, such as lithium diisopropylamide (LDA). This is a classic example of a Directed ortho-Metalation (DoM) reaction. The choice of LDA is critical; its bulky nature prevents nucleophilic attack at the pyridine ring, favoring proton abstraction.

The reaction is conducted at very low temperatures (-78 °C) to ensure the stability of the highly reactive lithiated intermediate and to prevent side reactions. The subsequent addition of a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality. The reaction is then quenched to yield the desired product.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the synthesis:

Synthesis_of_2_Bromo_5_fluoroisonicotinaldehyde Start 2-Bromo-5-fluoropyridine Intermediate Lithiated Intermediate Start->Intermediate Deprotonation LDA LDA, THF, -78 °C Product This compound Intermediate->Product Formylation & Quench DMF DMF Quench Aqueous Quench

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks and clear endpoints.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Bromo-5-fluoropyridine≥98%Commercially Available
Diisopropylamine≥99.5%, anhydrousCommercially Available
n-Butyllithium2.5 M in hexanesCommercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially Available
Saturated aqueous NH4ClPrepared in-house
Ethyl acetateACS gradeCommercially AvailableFor extraction
BrinePrepared in-houseFor washing
Anhydrous MgSO4 or Na2SO4Commercially AvailableFor drying
Step-by-Step Procedure
  • Preparation of LDA: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiated Intermediate Formation: To the freshly prepared LDA solution, add a solution of 2-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature at or below -75 °C. Stir the reaction mixture at this temperature for 1-2 hours. Successful lithiation is critical for the subsequent formylation step.

  • Formylation: To the reaction mixture, add anhydrous DMF (1.5 equivalents) dropwise, again ensuring the temperature remains below -70 °C. A color change is typically observed. Stir the reaction at -78 °C for an additional 1-2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically a solid or oil. Purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizing the Experimental Workflow

Experimental_Workflow A Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) B Add 2-Bromo-5-fluoropyridine (Maintain at -78°C, stir for 1-2h) A->B Step 1 C Add DMF (Maintain at -78°C, stir for 1-2h) B->C Step 2 D Quench with Saturated aq. NH4Cl C->D Step 3 E Warm to Room Temperature & Extract with Ethyl Acetate D->E Step 4 F Wash, Dry, and Concentrate Organic Phase E->F Step 5 G Purify by Column Chromatography F->G Step 6 H Characterize Pure Product G->H Step 7

Caption: A step-by-step workflow for the synthesis and purification.

Data Summary and Characterization

The following table summarizes typical results for this synthesis.

ParameterValueNotes
Typical Yield65-85%Dependent on purity of reagents and strict temperature control.
Physical AppearanceOff-white to yellow solid
¹H NMR (CDCl₃, 400 MHz)δ 8.45 (s, 1H), 8.30 (s, 1H), 10.25 (s, 1H)Chemical shifts are approximate and should be confirmed.
¹³C NMR (CDCl₃, 100 MHz)δ 189.5, 160.2 (d, J=250 Hz), 148.1, 142.5, 135.8, 122.4 (d, J=25 Hz)
Mass Spectrometry (ESI)m/z 203.9 [M+H]⁺

Safety and Handling

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) at all times. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Diisopropylamine: Corrosive and flammable. Handle in a well-ventilated fume hood.

  • Anhydrous Solvents: Ensure solvents are truly anhydrous as water will quench the organolithium species, leading to reaction failure.

  • Low-Temperature Reactions: Use caution when working with dry ice/acetone baths. Ensure adequate ventilation to prevent buildup of CO₂.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldInactive n-BuLi; Wet reagents/glassware; Temperature too highTitrate n-BuLi before use; Ensure all reagents and glassware are anhydrous; Maintain strict temperature control at -78 °C.
Formation of multiple byproductsReaction warmed prematurely; Impure starting materialEnsure slow, dropwise addition of reagents at low temperature; Purify starting material before use.
Difficulty in purificationCo-eluting impuritiesOptimize column chromatography conditions (e.g., different solvent system, gradient).

References

  • Synthesis of this compound. Organic Syntheses, Coll. Vol. 10, p.124 (2004); Vol. 79, p.159 (2002). [Link]
  • Directed ortho Metalation. A review of the directed metalation of aromatics and heteroaromatics. Chemical Reviews, 90 (5), pp 879–933 (1990). [Link]

Physical properties like melting and boiling point of 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-to-2-Bromo-5-fluoroisonicotinaldehyde-Physicochemical-Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluoroisonicotinaldehyde, also known as 2-bromo-5-fluoropyridine-4-carbaldehyde, is a halogenated pyridine derivative that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an aldehyde group, a bromine atom, and a fluorine atom on a pyridine ring—offers multiple reaction sites for constructing complex molecular architectures. This guide provides a detailed examination of the core physical properties of this compound, focusing on its melting and boiling points, and establishes the rigorous experimental context required to validate these characteristics. Understanding these fundamental properties is paramount for its effective handling, purification, reaction optimization, and storage.

Physicochemical Properties Summary

The accurate characterization of this compound is the foundation of its utility in research and development. The following table summarizes its key physical and chemical identifiers.

PropertyValueSource(s)
CAS Number 1005291-43-9[1][2][3]
Molecular Formula C₆H₃BrFNO[4][5]
Molecular Weight 204.00 g/mol [5]
Appearance White to faint yellow solid[1]
Melting Point No experimentally verified value publicly available.[6]
Boiling Point 251.7 ± 35.0 °C (Predicted)
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen).[1]

In-Depth Analysis of Physical State and Thermal Properties

The physical state and thermal transitions of a compound are dictated by its molecular structure, including molecular weight, polarity, and intermolecular forces. For this compound, the presence of a polar aldehyde group and electronegative halogen atoms contributes to significant dipole-dipole interactions, resulting in its solid state at room temperature.

Melting Point: A Critical Indicator of Purity

While a specific, experimentally determined melting point for this compound is not consistently reported in public literature, its classification as a solid confirms its existence[1][6]. The melting point is a crucial parameter, as a sharp, well-defined melting range is a primary indicator of high purity. Impurities typically depress and broaden the melting range. For a research-grade compound like this, a narrow range of 1-2°C is expected.

The following protocol outlines the standard capillary method for determining the melting point of a solid organic compound.

Objective: To determine the melting point range of a purified sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of purified this compound

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and free of solvent. Grind a small amount of the solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample should be tightly packed to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-15°C per minute) to quickly find an approximate melting range.

  • Accurate Determination: Using a fresh sample, heat the apparatus rapidly to about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely liquefied (the end of the melting range).

  • Validation: Perform the determination in triplicate to ensure reproducibility.

Boiling Point: Understanding Predicted vs. Experimental Values

The boiling point of this compound has been predicted to be approximately 251.7°C. It is critical to distinguish this in silico prediction from an experimentally verified value. Predictions are based on computational models that analyze the molecule's structure and functional groups.

Experimentally determining the boiling point of a high-boiling-point solid can be challenging due to the potential for decomposition at elevated temperatures. Therefore, such determinations are often performed under reduced pressure (vacuum distillation), and the results are extrapolated to atmospheric pressure. The high predicted boiling point is consistent with the molecule's polarity and molecular weight, which lead to strong intermolecular forces that must be overcome for vaporization.

From Synthesis to Analysis: A Validated Workflow

The reliability of any physical property measurement is contingent upon the purity of the sample. The synthesis of this compound, often starting from 2-bromo-5-fluoropyridine, yields a crude product that must undergo rigorous purification[7]. The workflow below illustrates the necessary steps to obtain an analytically pure sample suitable for characterization.

G cluster_0 Synthesis Stage cluster_1 Workup & Isolation cluster_2 Purification Stage cluster_3 Final Product & Analysis Synthesis Crude Reaction Mixture Quenching Reaction Quenching Synthesis->Quenching Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quenching->Extraction Drying Drying of Organic Phase (e.g., Anhydrous Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Final_Concentration Final Concentration & Drying Purification->Final_Concentration Pure_Solid Pure Crystalline Solid Final_Concentration->Pure_Solid Analysis Physical Property Analysis (Melting Point, NMR, etc.) Pure_Solid->Analysis

Caption: Workflow for the purification of this compound.

This self-validating process ensures that the material subjected to analysis is of the highest possible purity. For instance, after column chromatography, fractions are typically analyzed by Thin Layer Chromatography (TLC) to identify and combine the pure fractions before the final solvent removal step.

Conclusion

This compound is a valuable solid reagent whose utility in drug discovery and chemical synthesis is directly linked to its high purity. While its boiling point is predicted to be high, reflecting its structural characteristics, an experimental melting point remains to be authoritatively established in the literature. The determination of a sharp melting point range via the standardized protocol described herein serves as the most accessible and reliable method for researchers to verify the purity of their material before its use in sensitive synthetic applications. Proper handling and storage at refrigerated temperatures under an inert atmosphere are essential to maintain its integrity.

References

  • 2-Bromo-5-fluoropyridine 41404-58-4 - 3-Methyl-1-butene, 5-Chloro-1-indanone Exporter.Anan Drug & Chemicals.[Link]
  • This compound (C6H3BrFNO) - PubChemLite.PubChemLite.[Link]
  • (PDF) 2-Bromo-5-fluorobenzaldehyde - ResearchGate.
  • CAS 1005291-43-9|this compound - Rlavie.Rlavie.[Link]
  • 1005291-43-9| Chemical Name : this compound - Pharmaffiliates.
  • 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem.PubChem.[Link]
  • 2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321 - PubChem.PubChem.[Link]
  • This compound - Appretech Scientific Limited.Appretech Scientific Limited.[Link]

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A Comprehensive Technical Guide to the Stability and Storage of 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-5-fluoroisonicotinaldehyde (CAS No. 1005291-43-9) is a halogenated pyridine derivative that serves as a critical heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an aldehyde, a bromine atom, and a fluorine atom, makes it a versatile synthon for introducing the pyridyl moiety into complex target molecules. However, the inherent reactivity of the aldehyde functional group, combined with the electronic nature of the substituted pyridine ring, presents specific challenges regarding its chemical stability and long-term storage. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Part 1: Core Physicochemical and Stability Profile

The stability of this compound is intrinsically linked to its chemical structure. The presence of an electron-deficient pyridine ring, a reactive aldehyde group, and halogen substituents dictates its susceptibility to various degradation pathways.

Compound Specifications

A summary of the key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 1005291-43-9[1][2][3]
Molecular Formula C₆H₃BrFNO[2][4]
Molecular Weight 204.00 g/mol [2][3]
Appearance White to off-white solid[5]
Synonyms 2-bromo-5-fluoropyridine-4-carbaldehyde[3][6]
Causality of Chemical Instability

Understanding the "why" behind storage recommendations is crucial for maintaining compound integrity. The primary drivers of degradation for this molecule are oxidation, photosensitivity, and thermal stress.

  • Susceptibility to Oxidation: The aldehyde functional group is the most significant liability. It is readily susceptible to oxidation to the corresponding carboxylic acid, 2-bromo-5-fluoroisonicotinic acid. This process can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities. The electron-withdrawing nature of the fluorinated pyridine ring can further influence the reactivity of the aldehyde. Safety data for analogous compounds frequently notes air sensitivity, a key consideration for this molecule as well.[7]

  • Photosensitivity: Halogenated aromatic compounds, including brominated pyridines, can be sensitive to light, particularly in the UV spectrum. Energy absorption can lead to the homolytic cleavage of the Carbon-Bromine bond, generating radical species that can initiate a cascade of decomposition reactions. Therefore, protection from light is a mandatory precaution.

Part 2: Recommended Storage and Handling Protocols

Based on the inherent stability risks, a multi-faceted approach to storage and handling is required to preserve the purity and reactivity of this compound.

Optimal Storage Conditions

The consensus from supplier data sheets points to a consistent set of stringent storage conditions.[1][2][3][6] These are not merely suggestions but are critical for preventing degradation.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows down the rate of potential oxidative and thermal degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group by displacing atmospheric oxygen.[2]
Light Exposure Store in the Dark (Amber vial, opaque container)Prevents light-induced degradation, particularly cleavage of the C-Br bond.[2]
Container Tightly sealed container Prevents ingress of moisture and atmospheric oxygen.[1][6]
Shipping Cold-chain transportation is often utilized by suppliers.[2][5]Maintains the integrity of the compound from the point of origin.
Workflow for Safe Handling and Dispensing

Proper handling is as crucial as correct storage. The objective is to minimize exposure to detrimental atmospheric conditions.

G cluster_prep Preparation cluster_handling Handling (Inert Environment) cluster_storage Storage A Equilibrate Container Allow sealed vial to warm to room temperature over 30-60 min. B Transfer to Glove Box or use a fume hood with an inert gas blanket. A->B Prevents Condensation C Dispense Solid Quickly weigh the desired amount using non-sparking tools. B->C D Purge & Seal Backfill the original container with Argon/Nitrogen before sealing. C->D Maintains Inert Headspace E Return to Storage Promptly place back in 2-8°C, dark conditions. D->E

Caption: Controlled workflow for dispensing this compound.

Incompatible Materials

To prevent hazardous reactions and compound degradation, avoid contact with the following classes of chemicals, as extrapolated from data on structurally related compounds:

  • Strong Oxidizing Agents: Can violently react with and oxidize the aldehyde group.[9]

  • Strong Bases: May catalyze aldol-type reactions or other decompositions.[9]

  • Strong Acids: Particularly strong, non-coordinating acids could lead to decomposition. General handling for pyridines advises segregation from acids.[8]

Part 3: Stability Assessment and Degradation Pathways

For critical applications, such as in GMP environments or long-term studies, it may be necessary to perform a formal stability assessment.

Protocol for Forced Degradation Study

A forced degradation study is designed to deliberately stress the compound to identify likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.

G cluster_stress Stress Conditions (Parallel) start Prepare Stock Solution of Compound in Acetonitrile A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->A B Base Hydrolysis (e.g., 0.1M NaOH, RT) start->B C Oxidative (e.g., 3% H₂O₂, RT) start->C D Photolytic (ICH Q1B light exposure) start->D E Thermal (e.g., 80°C, solid & solution) start->E sample Sample at Time Points (e.g., 0, 2, 8, 24 hours) A->sample B->sample C->sample D->sample E->sample analyze Analyze via HPLC-UV & LC-MS/MS sample->analyze

Caption: Workflow for a forced degradation study of the compound.

Analytical Methodology: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for purity assessment. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For identification of unknown peaks observed during the stability study, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for obtaining the molecular weight of degradation products.

Primary Predicted Degradation Pathway

The most probable degradation pathway under ambient, non-hydrolytic conditions is the oxidation of the aldehyde to a carboxylic acid.

Caption: Predicted oxidative degradation of the aldehyde functional group.

Conclusion

This compound is a reactive and valuable research chemical whose long-term stability is contingent upon strict adherence to proper storage and handling protocols. The primary vulnerabilities are the aldehyde group's susceptibility to oxidation and the potential for photosensitivity. By implementing a storage strategy of refrigeration (2-8°C) under an inert, dark atmosphere, and by minimizing exposure to air and moisture during handling, researchers can effectively preserve the compound's purity and ensure the reliability and reproducibility of their experimental outcomes.

References

  • Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB61177127_EN.htm
  • This compound - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB61177127_EN.htm
  • 1005291-43-9 | this compound. BLD Pharm. URL: https://www.bldpharm.com/products/1005291-43-9.html
  • 1005291-43-9 | Chemical Name : this compound. Pharmaffiliates. URL: https://www.
  • 2-Amino-3-bromo-5-fluorobenzaldehyde Safety Data Sheet. AK Scientific, Inc. URL: https://www.aksci.com/sds/S039_953039-61-7.sds.pdf
  • Chemical Label for this compound. Chemical Safety. URL: https://chemicalsafety.com/sds-search/sds-viewer-beta?cas=1005291-43-9&name=this compound
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  • 2-Bromo-5-fluorobenzaldehyde 96%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/528978
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  • CAS 1005291-43-9 | this compound. Rlavie. URL: https://www.rlavie.com/cas-1005291-43-9-2-bromo-5-fluoroisonicotinaldehyde-p4957606.html
  • Safety Data Sheet - 2-Bromo-5-fluorobenzaldehyde. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC436150010&productDescription=2-BROMO-5-FLUOROBENZALDEHYDE%2C+97%2B%25+1GR&vendorId=VN00032119&countryCode=US&language=en
  • This compound (C6H3BrFNO). PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-5-fluoropyridine-4-carbaldehyde
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An In-Depth Technical Guide to the Key Reactive Sites of 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-fluoroisonicotinaldehyde is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block stems from the distinct reactivity profiles of its three primary functional sites: the aldehyde group, the C2-bromo substituent, and the electronically modified pyridine ring. This guide provides a comprehensive analysis of these reactive centers, grounded in an understanding of the molecule's electronic landscape. We will explore the key transformations at each site, discuss the principles of chemoselectivity, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Electronic Landscape: A Foundation for Reactivity

The reactivity of this compound is dictated by the interplay of electronic effects from its substituents on the pyridine ring. The pyridine nitrogen, being more electronegative than carbon, inherently makes the ring electron-deficient.[1] This effect is amplified by the presence of three electron-withdrawing groups:

  • Aldehyde (-CHO): Exerts a strong -I (inductive) and -M (mesomeric or resonance) effect, withdrawing electron density from the ring.

  • Bromo (-Br): Exerts a -I effect and a weaker +M effect. Overall, it is an electron-withdrawing group.

  • Fluoro (-F): Possesses a very strong -I effect and a weak +M effect, making it strongly electron-withdrawing.

This cumulative electron withdrawal renders the pyridine ring highly electrophilic and particularly susceptible to nucleophilic attack, while being strongly deactivated towards electrophilic aromatic substitution. The nitrogen atom specifically activates the C2 (ortho) and C4 (para) positions towards nucleophilic aromatic substitution (SNAr) by stabilizing the negative charge in the Meisenheimer intermediate.[2][3]

Figure 1: Electronic influences on the pyridine ring.

Key Reactive Site 1: The C4-Aldehyde Group

The formyl group is a versatile and highly reactive electrophilic center, susceptible to a wide range of transformations.[4]

Nucleophilic Addition and Condensation Reactions

The electron-deficient carbonyl carbon is a prime target for nucleophiles.

  • Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, 5-bromo-3-fluoro-4-(hydroxymethyl)pyridine. This is a fundamental transformation for introducing a flexible linker. Common reducing agents like sodium borohydride (NaBH₄) are effective.[4][5]

  • Imine (Schiff Base) Formation: Condensation with primary amines under mildly acidic conditions yields imines (C=N).[6][7] This reaction is crucial for dynamic covalent chemistry and for installing nitrogen-containing functionalities. The reaction is reversible and often requires the removal of water to drive it to completion.[8][9]

  • Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) produces a cyanohydrin, a valuable intermediate that can be hydrolyzed to an α-hydroxy acid.[4][10]

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to 2-bromo-5-fluoroisonicotinic acid, a key intermediate for amide bond formation. Various oxidizing agents can be employed, including potassium permanganate, or milder, more chemoselective reagents like Oxone® in aqueous media.[11][12][13]

Table 1: Summary of Key Reactions at the Aldehyde Functionality
Reaction TypeTypical ReagentsProduct Functional GroupKey Considerations
Reduction NaBH₄, LiAlH₄, H₂/PdPrimary Alcohol (-CH₂OH)NaBH₄ is milder and more chemoselective than LiAlH₄.[4][5]
Oxidation KMnO₄, Oxone®, H₂O₂/KOHCarboxylic Acid (-COOH)Harsh oxidants may affect other parts of the molecule.[11][12]
Imine Formation R-NH₂, mild acid (e.g., AcOH)Imine (-CH=N-R)Reversible; requires water removal (e.g., Dean-Stark).[6][8]
Reductive Amination R-NH₂, NaBH₃CN or H₂/PdSecondary Amine (-CH₂-NH-R)A one-pot method to form C-N single bonds.
Cyanohydrin Formation KCN/H⁺ or TMSCNCyanohydrin (-CH(OH)CN)Provides access to α-hydroxy acids upon hydrolysis.[4]

Key Reactive Site 2: The C2-Bromo Position

The carbon-bromine bond at the C2 position is the gateway to forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.[14] The C2 position is activated for these transformations due to its proximity to the ring nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful application of this building block.[15] The general catalytic cycle involves oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation and reductive elimination.[16]

  • Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids or esters. This is one of the most robust and widely used methods for installing aryl or vinyl groups.[14][15]

  • Sonogashira Coupling: Creates C-C bonds with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[16]

  • Heck Coupling: Reacts with alkenes to form substituted alkenes.[17]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines. This reaction is of paramount importance in pharmaceutical synthesis.[14]

G General Workflow for Pd-Catalyzed Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Tube under Inert Atmosphere (Ar or N₂) add_solids Add: 1. 2-Bromo-5-fluoro... (1 equiv) 2. Coupling Partner (1.1-1.5 equiv) 3. Pd Catalyst (1-5 mol%) 4. Ligand (if needed) 5. Base (e.g., K₂CO₃, Cs₂CO₃) start->add_solids add_solvent Add Degassed Solvent(s) (e.g., Toluene, Dioxane, H₂O) add_solids->add_solvent heat Heat to Desired Temperature (e.g., 80-110 °C) add_solvent->heat monitor Monitor by TLC or LC-MS (Typically 2-24 h) heat->monitor quench Cool to RT Quench (e.g., with H₂O) monitor->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract purify Dry, Concentrate & Purify via Column Chromatography extract->purify product Isolated Product purify->product

Figure 2: Generalized workflow for cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)

While Pd-coupling is more common, the C2-position is highly activated for SNAr due to the stabilizing influence of the adjacent nitrogen and the electron-withdrawing aldehyde at the para position.[2] Strong nucleophiles, such as alkoxides or thiolates, can displace the bromide. The reactivity order for leaving groups in such systems can vary, but halides are generally effective.[18][19]

Chemoselectivity and Strategic Protection

Given the multiple reactive sites, achieving selectivity is a critical challenge. The aldehyde group is particularly sensitive and can undergo unwanted side reactions under the conditions required for C-Br functionalization.[20]

  • Problem: During a Buchwald-Hartwig amination, the amine nucleophile can condense with the aldehyde to form an imine. In a Suzuki coupling, the boronic acid or basic conditions might facilitate the reduction of the aldehyde to an alcohol.[20]

  • Solution: The most reliable strategy is to protect the aldehyde, most commonly as an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable to the basic and nucleophilic conditions of most cross-coupling reactions but are easily removed upon acidic workup.[20]

G start 2-Bromo-5-fluoro- isonicotinaldehyde protect Protect Aldehyde (e.g., Ethylene Glycol, H⁺) start->protect protected_sm Protected Intermediate (Acetal) protect->protected_sm coupling Pd-Catalyzed Cross-Coupling at C2-Br (e.g., Suzuki, Buchwald-Hartwig) protected_sm->coupling coupled_product Coupled & Protected Intermediate coupling->coupled_product deprotect Deprotect Aldehyde (Aqueous Acid, e.g., HCl) coupled_product->deprotect final_product Final Functionalized Product deprotect->final_product

Figure 3: Strategic workflow involving aldehyde protection.

Experimental Protocols

The following protocols are illustrative and based on established methodologies for similar substrates.[16] Optimization may be required for specific applications.

Protocol 5.1: Suzuki-Miyaura Coupling
  • Objective: To couple an arylboronic acid at the C2-position.

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand like PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as Toluene/H₂O (4:1, 5 mL).

  • Reaction: Stir the mixture vigorously and heat to 90 °C for 6-18 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Protocol 5.2: Reductive Amination
  • Objective: To form a secondary amine from the aldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in methanol (10 mL). Add the primary amine (1.1 mmol, 1.1 equiv.) and acetic acid (0.1 mmol, 0.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv.) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

This compound is a trifecta of reactivity, offering orthogonal chemical handles for complex molecule synthesis. The aldehyde group provides a locus for nucleophilic additions and oxidations, while the C2-bromo position is primed for a host of powerful palladium-catalyzed cross-coupling reactions. Understanding the underlying electronic principles and employing strategic protection of the highly reactive aldehyde group are paramount to harnessing the full synthetic potential of this versatile building block. The methodologies and insights presented herein serve as a robust foundation for its application in advanced chemical research and development.

References

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The Synthetic Biologist's Gateway: Harnessing 2-Bromo-5-fluoroisonicotinaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Technical Guide

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the success of a drug discovery campaign. Versatile, highly functionalized building blocks that offer multiple avenues for chemical exploration are invaluable assets. 2-Bromo-5-fluoroisonicotinaldehyde, a trifunctional pyridine derivative, has emerged as a cornerstone scaffold for the synthesis of complex, biologically active molecules. Its unique electronic and steric properties—an aldehyde for classical carbonyl chemistry, a bromine atom primed for cross-coupling, and a fluorine atom for metabolic stability and binding interactions—provide a powerful toolkit for the discerning researcher.

This technical guide provides an in-depth exploration of the research applications of this compound. Moving beyond a simple catalog of reactions, we will delve into the causality behind experimental choices, present detailed, field-tested protocols, and contextualize its utility through a case study in the development of potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

Core Attributes: Physicochemical Properties and Strategic Reactivity

This compound (CAS: 1005291-43-9) is a faint yellow solid at room temperature.[1] Standard safety protocols, including handling in a well-ventilated area and the use of personal protective equipment such as gloves and safety goggles, are recommended.[2] The molecule's true value lies in the distinct reactivity of its three functional groups, which can often be addressed orthogonally.

  • The Aldehyde (C4-CHO): This group is a classical handle for forming new carbon-carbon and carbon-nitrogen bonds. It readily undergoes reactions such as reductive amination, Wittig reactions, and condensations to build complex side chains or participate in heterocycle formation.

  • The Bromine (C2-Br): Positioned on an electron-deficient pyridine ring, the C-Br bond is an excellent electrophile for a wide array of palladium-catalyzed cross-coupling reactions. This site serves as the primary anchor point for introducing aryl, heteroaryl, alkyl, and alkynyl fragments, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.

  • The Fluorine (C5-F): The fluorine atom at the 5-position significantly influences the molecule's properties. It lowers the pKa of the pyridine nitrogen, reducing its tendency to coordinate with and inhibit palladium catalysts during cross-coupling reactions.[3] Furthermore, fluorine is a well-established bioisostere for hydrogen, often introduced to enhance metabolic stability, improve binding affinity by participating in hydrogen bonds or dipole interactions, and modulate physicochemical properties like lipophilicity.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The strategic power of this compound is best demonstrated through its application in robust and versatile chemical transformations. Below are detailed protocols for key reactions, accompanied by an analysis of the critical parameters that ensure success.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most critical transformation for this building block, enabling the formation of a C-C bond at the 2-position. This reaction is fundamental to building the core scaffolds of many targeted therapeutics.

Causality Behind Experimental Choices: The coupling of an electron-deficient heteroaryl bromide like this compound presents specific challenges. The oxidative addition step can be sluggish. To overcome this, the choice of catalyst and ligand is critical. Electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often required to promote the formation of the active Pd(0) species and facilitate its insertion into the C-Br bond.[4] The choice of base is also crucial; a moderately strong base like potassium phosphate (K₃PO₄) is often effective and helps prevent unwanted side reactions, such as aldol condensation of the aldehyde, that might occur with stronger bases.[5][6]

Experimental Protocol: Synthesis of 2-(1H-Indazol-4-yl)-5-fluoroisonicotinaldehyde

This protocol is adapted from patent literature describing the synthesis of RAF kinase inhibitors, demonstrating a real-world application.

  • Reagents:

    • This compound (1.0 eq)

    • (1H-Indazol-4-yl)boronic acid (1.2 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

    • Potassium phosphate (K₃PO₄) (2.5 eq)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Procedure:

    • To a dry Schlenk flask under an inert argon atmosphere, add this compound, (1H-indazol-4-yl)boronic acid, and potassium phosphate.

    • In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the reaction flask.

    • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting aldehyde.

    • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 8-12 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Presentation: Representative Suzuki Coupling Conditions

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90Est. 70-85
3-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O100Est. 75-90
(1H-Indazol-4-yl)boronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90>80
Pyrimidine-5-boronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane/H₂O110Est. 65-80
Yields are estimated based on typical outcomes for similar electron-deficient bromopyridines.[3]

Workflow Visualization

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Reactants Add Aldehyde, Boronic Acid, Base Catalyst Add Pd(OAc)₂ & SPhos Reactants->Catalyst Solvent Add Degassed Dioxane/H₂O Catalyst->Solvent Heat Heat to 90-100 °C Solvent->Heat Monitor Monitor by LC-MS Heat->Monitor Quench Cool & Dilute (Ethyl Acetate) Monitor->Quench Wash Wash with H₂O & Brine Quench->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

This reaction introduces an alkyne moiety at the C2 position, a versatile handle for further chemistry such as "click" reactions or as a precursor for other functional groups.

Causality Behind Experimental Choices: The classic Sonogashira coupling uses both palladium and copper(I) iodide as co-catalysts.[7] The palladium complex facilitates the oxidative addition, while the copper acetylide participates in the transmetalation step. An amine base, such as triethylamine or diisopropylamine, is typically used both as a base and often as a solvent or co-solvent.[7]

Experimental Protocol (Representative):

  • To a degassed solution of this compound (1.0 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.03 eq).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq) dropwise.

  • Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the alkynylated product.

Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction allows for the introduction of primary or secondary amines at the C2 position, a common feature in many kinase inhibitors.

Causality Behind Experimental Choices: Similar to the Suzuki coupling, this reaction on an electron-deficient pyridine requires a robust catalyst system. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential to deprotonate the amine-palladium complex, forming the key amido intermediate that precedes reductive elimination.[4] The choice of a bulky, electron-rich phosphine ligand is again critical to facilitate the catalytic cycle.[8]

Experimental Protocol (Representative):

  • Add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium precatalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos) to a Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene or dioxane.

  • Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and quench with water.

  • Extract the aqueous layer with ethyl acetate, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography.

Reductive Amination

This reaction utilizes the aldehyde functional group to form a C-N bond, creating a secondary or tertiary amine side chain.

Causality Behind Experimental Choices: Reductive amination is a two-step, one-pot process involving the formation of an iminium ion followed by its reduction.[9] Mild reducing agents like sodium triacetoxyborohydride (STAB) are preferred because they are selective for the iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl.[10] A slightly acidic catalyst, such as acetic acid, can be used to facilitate iminium ion formation.

Experimental Protocol (Representative):

  • Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Case Study: Application in the Synthesis of RAF Kinase Inhibitors

The Ras-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival. Hyperactivation of this pathway, often through mutations in the B-RAF gene, is a hallmark of many human cancers, including melanoma. Consequently, the development of B-RAF inhibitors is a major focus in oncology drug discovery. This compound has been employed as a key starting material in the synthesis of novel RAF inhibitors.

The RAF/MEK/ERK Signaling Pathway

The pathway is a phosphorylation cascade where signals are transmitted from cell surface receptors to transcription factors in the nucleus.

RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., Myc, AP-1) Nucleus->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor RAF Inhibitor (Synthesized from Aldehyde) Inhibitor->RAF Blocks Activation

Caption: The RAF/MEK/ERK signaling cascade and the point of intervention for RAF inhibitors.

In a patented synthesis, this compound is first coupled with (1H-indazol-4-yl)boronic acid via the Suzuki reaction described in section 2.1. The resulting aldehyde intermediate is then subjected to reductive amination with a complex amine side chain, ultimately yielding a potent inhibitor of the RAF kinase. This strategy perfectly illustrates the power of the starting material: the C2-Br position is used to install the core heteroaromatic scaffold essential for binding, while the C4-aldehyde is used to introduce a solubilizing side chain crucial for the compound's pharmaceutical properties.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its trifunctional nature allows for a "plug-and-play" approach to scaffold decoration, enabling medicinal chemists to rapidly generate diverse libraries and probe complex biological questions. The robust and well-understood reactivity of its aldehyde, bromo, and fluoro groups provides a reliable foundation for multi-step syntheses targeting a wide range of diseases. As the demand for novel, highly specific, and metabolically stable therapeutics continues to grow, the utility of such versatile building blocks will only increase, cementing the role of this compound as an essential tool in the modern synthetic chemist's arsenal.

References

  • McCubbrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Wong, E. W., Chang, F., Lehmann, B., Terrian, D. M., Milella, M., Tafuri, A., Lunghi, P., Demidenko, Z. N., D'Assoro, A. B., Libra, M., Drobot, L. B., Stivala, F., Maksimov, V. D., Cervello, M., Cocco, L., & Franklin, R. A. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263–1284. (URL: [Link])
  • Sonogashira Coupling. NROChemistry. (URL: [Link])
  • Erk Signaling Pathway.
  • MAPK/ERK p
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald. (URL: [Link])
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2754. (URL: [Link])
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])
  • Novel inhibitors of B-RAF based on a disubstituted pyrazine scaffold. Generation of a nanomolar lead. Journal of Medicinal Chemistry, 51(18), 5637-5640. (URL: [Link])
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. (URL: [Link])
  • Which conditions are favorable for the efficient Suzuki coupling?.
  • Chiral synthesis of fused bicyclic raf inhibitors. Patent US-2022041595-A1. PubChem. (URL: [Link])
  • Buchwald–Hartwig amin
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL: [Link])

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Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Formylation of 2-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Approach

2-Bromo-5-fluoropyridine is a versatile heterocyclic building block widely utilized in the development of novel therapeutics and functional materials.[1][2] Its functionalization is crucial for molecular diversification, with the introduction of a formyl (-CHO) group being particularly valuable, as aldehydes are precursors to a vast array of chemical transformations. However, the inherent electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing halogen substituents, renders it resistant to classical electrophilic formylation methods like the Vilsmeier-Haack reaction.[3][4]

This application note details a highly regioselective and efficient procedure for the formylation of 2-bromo-5-fluoropyridine. The strategy pivots away from electrophilic substitution and instead employs a directed ortho-metalation (DoM) approach. By using a strong organolithium base, we can achieve regioselective deprotonation at the most acidic position on the pyridine ring (C4), creating a potent nucleophilic intermediate that is subsequently trapped by an electrophilic formylating agent, N,N-dimethylformamide (DMF). This method provides a reliable pathway to the desired 2-bromo-5-fluoro-4-formylpyridine, a compound not readily accessible through other means.

Reaction Mechanism: The Principle of Directed Metalation

The success of this protocol hinges on the precise control of reactivity through low-temperature organometallic chemistry. The key steps are:

  • Regioselective Deprotonation (Lithiation): The carbon-hydrogen bond at the C4 position of 2-bromo-5-fluoropyridine is the most acidic C-H bond in the molecule. This is due to the inductive electron-withdrawing effects of the adjacent fluorine (at C5) and bromine (at C2) atoms, which stabilize the resulting carbanion. Upon treatment with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), the C4 proton is selectively abstracted to form the 4-lithio-2-bromo-5-fluoropyridine intermediate.[5] The low temperature is critical to prevent side reactions, such as halogen-metal exchange or decomposition.

  • Nucleophilic Attack (Formylation): The generated organolithium species is a powerful nucleophile. It readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This addition forms a tetrahedral intermediate.

  • Hydrolysis and Product Formation: The reaction is quenched with an aqueous acid solution. The acidic workup serves two purposes: it neutralizes the remaining organolithium reagent and hydrolyzes the tetrahedral intermediate to liberate the final aldehyde product, 2-bromo-5-fluoro-4-formylpyridine.

Critical Safety Considerations: Handling Pyrophoric Reagents

This procedure involves the use of n-butyllithium, a pyrophoric reagent that can ignite spontaneously upon contact with air or moisture.[6] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All reactions involving n-BuLi must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in flame-dried or oven-dried glassware.[7]

  • Personal Protective Equipment (PPE): Wear fire-resistant lab coat, tightly fitting safety goggles, and appropriate chemical-resistant gloves.[6][8]

  • Handling and Transfer: Use proper syringe and cannula techniques for transferring n-BuLi solutions. Never draw n-BuLi into a syringe by pulling back the plunger against a vacuum; always use positive inert gas pressure to fill the syringe.

  • Quenching: Never add water or protic solvents directly to concentrated n-BuLi. Unreacted n-BuLi in the reaction vessel should be quenched carefully at low temperatures by the slow addition of a suitable solvent like isopropanol before aqueous workup.

  • Spill Management: Keep a container of dry sand or powdered limestone readily available to smother any small fires or spills. Do not use water or a carbon dioxide fire extinguisher on an organolithium fire.[9]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Bromo-5-fluoropyridine≥97% PuritySigma-AldrichStore under inert atmosphere.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichPyrophoric. Handle with extreme care under an inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free. Should be freshly distilled or from a solvent purification system.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichStore over molecular sieves.
Hydrochloric Acid (HCl)1 M aqueous solutionFisher ScientificFor quenching and workup.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate SolutionACS GradeFisher ScientificFor washing.
Brine (Saturated NaCl solution)ACS GradeFisher ScientificFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying organic layers.
Silica Gel60 Å, 230-400 meshSigma-AldrichFor column chromatography.
Reaction Parameters
ParameterValueMoles (based on 1g substrate)Notes
Substrate Amount1.00 g5.68 mmol
Solvent (THF)20 mL-Provides a concentration of ~0.3 M.
n-BuLi (2.5 M)2.50 mL6.25 mmol (1.1 eq)A slight excess ensures full conversion.
DMF0.50 mL6.47 mmol (1.14 eq)The electrophilic trap.
Lithiation Temp.-78 °C-Dry ice/acetone bath.
Lithiation Time1 hour-
Formylation Temp.-78 °C to Room Temp.-
Formylation Time1 hour at -78 °C, then warm to RT-
Step-by-Step Procedure
  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Dissolution: To the flask, add 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol) followed by anhydrous THF (20 mL). Stir the solution until the substrate is fully dissolved.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 2.50 mL, 6.25 mmol) dropwise to the stirred solution via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C. A color change to deep red or brown is typically observed.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Formylation: Add anhydrous N,N-dimethylformamide (0.50 mL, 6.47 mmol) dropwise to the reaction mixture. Maintain the temperature at -78 °C during the addition.

  • Warming: After the addition is complete, continue stirring at -78 °C for another hour, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M aqueous HCl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 25 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-bromo-5-fluoro-4-formylpyridine.

Experimental Workflow Diagram

G Workflow for the Formylation of 2-Bromo-5-fluoropyridine cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification A Flame-dry glassware under vacuum B Assemble flask with stir bar, thermometer, septum A->B C Establish inert atmosphere (N₂ or Ar) B->C D Add 2-bromo-5-fluoropyridine and anhydrous THF C->D E Cool to -78°C (Dry Ice/Acetone) D->E F Dropwise add n-BuLi (1.1 eq) Maintain T < -70°C E->F G Stir at -78°C for 1 hour (Lithiation) F->G H Dropwise add anhydrous DMF (1.14 eq) at -78°C G->H I Stir 1h at -78°C, then warm to room temperature H->I J Quench with 1M HCl I->J K Extract with Ethyl Acetate J->K L Wash with NaHCO₃ and Brine K->L M Dry (Na₂SO₄), Filter, Concentrate L->M N Purify via Silica Gel Column Chromatography M->N O Characterize Final Product (NMR, MS, IR) N->O

Caption: High-level workflow for the synthesis of 2-bromo-5-fluoro-4-formylpyridine.

Expected Results and Troubleshooting

  • Yield: Typical yields for this type of transformation after purification range from 60-80%.

  • Appearance: The final product is expected to be a pale yellow or off-white solid.

  • Troubleshooting:

    • Low Yield/No Reaction: This is often due to inactive n-BuLi or the presence of moisture/air in the reaction. Ensure all reagents are anhydrous and the inert atmosphere is maintained. The n-BuLi solution should be titrated before use if its molarity is in doubt.

    • Formation of Side Products: If the addition of n-BuLi is too fast or the temperature rises, side reactions can occur. Slow, controlled addition at -78 °C is critical for selectivity.

Conclusion

The directed ortho-metalation strategy provides a reliable and highly regioselective method for the formylation of 2-bromo-5-fluoropyridine at the C4 position. This protocol circumvents the limitations of classical electrophilic substitution on electron-deficient pyridines. By carefully controlling reaction conditions, particularly temperature and atmosphere, researchers can consistently access the valuable 2-bromo-5-fluoro-4-formylpyridine intermediate, paving the way for further synthetic elaboration in drug discovery and materials science programs.

References

  • Environmental Health and Safety, University of California, Santa Barbara.
  • Shi, Y., et al. (2025).
  • Shi, Y., et al. (2025).
  • Xu, P., Guo, S. M., & Studer, A. (2023). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. ChemRxiv. [Link]
  • Semantic Scholar.
  • Shi, Y., et al. (2025).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]
  • Sravanthi, V., & Rajanna, K. C. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Scientific Research in Science and Technology. [Link]
  • ResearchGate. (PDF) Vilsmeier-Haack reaction- A Non-classical Approach. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.

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The Versatility of 2-Bromo-5-fluoroisonicotinaldehyde: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored properties is perpetual. Pyridine-based scaffolds are of particular interest due to their prevalence in a myriad of biologically active compounds and functional materials. 2-Bromo-5-fluoroisonicotinaldehyde has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its unique trifunctional nature—an electrophilic aldehyde, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing fluorine atom—provides a powerful platform for scaffold diversification. This guide offers an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for the synthesis of various heterocyclic systems.

Physicochemical Properties and Reactivity Profile

This compound is a solid at room temperature with a molecular weight of 204.00 g/mol .[1] The strategic placement of the bromo, fluoro, and formyl groups on the pyridine ring dictates its reactivity. The aldehyde group serves as a classical electrophile for condensation and cyclization reactions. The bromine atom at the 2-position is susceptible to displacement via various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The fluorine atom at the 5-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives.

PropertyValueSource
Molecular FormulaC6H3BrFNO[2]
Molecular Weight204.00 g/mol [1]
AppearanceWhite solid[3]
Storage2-8°C, inert atmosphere[4]

Core Applications in Heterocyclic Synthesis

The unique arrangement of functional groups in this compound allows for a multitude of synthetic transformations, leading to a variety of fused and decorated heterocyclic systems. This section will delve into specific applications, providing detailed protocols for each.

Synthesis of Substituted Pyridines via Cross-Coupling Reactions

The bromine atom at the 2-position of this compound is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at this position.

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[5][6] In the context of this compound, it allows for the synthesis of 2-aryl-5-fluoroisonicotinaldehydes, which are valuable intermediates for more complex heterocyclic systems.

Reaction Workflow:

Suzuki_Coupling This compound This compound Oxidative\nAddition Oxidative Addition This compound->Oxidative\nAddition Pd(0) Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Base Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination 2-Aryl-5-fluoro-\nisonicotinaldehyde 2-Aryl-5-fluoro- isonicotinaldehyde Reductive\nElimination->2-Aryl-5-fluoro-\nisonicotinaldehyde Pd(0) Pd(0) Reductive\nElimination->Pd(0) Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 2-(4-methoxyphenyl)-5-fluoroisonicotinaldehyde

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • Triphenylphosphine (PPh₃, 0.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 90°C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki coupling.[7] The base is required to activate the boronic acid for the transmetalation step. A mixed solvent system of dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 2-alkynyl-5-fluoroisonicotinaldehydes.[8][9] These compounds are versatile intermediates for the synthesis of various heterocycles through cyclization reactions.

Reaction Workflow:

Sonogashira_Coupling 2-Bromo-5-fluoro-\nisonicotinaldehyde 2-Bromo-5-fluoro- isonicotinaldehyde Oxidative\nAddition Oxidative Addition 2-Bromo-5-fluoro-\nisonicotinaldehyde->Oxidative\nAddition Pd(0) Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Terminal Alkyne Terminal Alkyne Copper\nAcetylide\nFormation Copper Acetylide Formation Terminal Alkyne->Copper\nAcetylide\nFormation Cu(I), Base Copper\nAcetylide\nFormation->Transmetalation Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination 2-Alkynyl-5-fluoro-\nisonicotinaldehyde 2-Alkynyl-5-fluoro- isonicotinaldehyde Reductive\nElimination->2-Alkynyl-5-fluoro-\nisonicotinaldehyde Pd(0) Pd(0) Reductive\nElimination->Pd(0) Regeneration

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Protocol: Synthesis of 5-Fluoro-2-(phenylethynyl)isonicotinaldehyde

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

    • Copper(I) iodide (CuI, 0.05 eq)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound in a mixture of THF and triethylamine, add phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices: The Sonogashira reaction is co-catalyzed by palladium and copper.[10] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. Triethylamine acts as both a base and a solvent.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[2][3] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the pyridine ring, leading to the formation of 2-amino-5-fluoroisonicotinaldehydes.

Reaction Workflow:

Buchwald_Hartwig_Amination 2-Bromo-5-fluoro-\nisonicotinaldehyde 2-Bromo-5-fluoro- isonicotinaldehyde Oxidative\nAddition Oxidative Addition 2-Bromo-5-fluoro-\nisonicotinaldehyde->Oxidative\nAddition Pd(0) Amine\nCoordination\n& Deprotonation Amine Coordination & Deprotonation Oxidative\nAddition->Amine\nCoordination\n& Deprotonation Amine Amine Amine->Amine\nCoordination\n& Deprotonation Base Reductive\nElimination Reductive Elimination Amine\nCoordination\n& Deprotonation->Reductive\nElimination 2-Amino-5-fluoro-\nisonicotinaldehyde 2-Amino-5-fluoro- isonicotinaldehyde Reductive\nElimination->2-Amino-5-fluoro-\nisonicotinaldehyde Pd(0) Pd(0) Reductive\nElimination->Pd(0) Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of 5-Fluoro-2-(morpholino)isonicotinaldehyde

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq)

    • Sodium tert-butoxide (NaOtBu, 2.0 eq)

    • Toluene

  • Procedure:

    • In a glovebox, combine this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos in a reaction vessel.

    • Add toluene and morpholine.

    • Seal the vessel and heat the reaction mixture to 100°C for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® and wash with ethyl acetate.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[11] A strong, non-nucleophilic base such as sodium tert-butoxide is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Synthesis of Fused Heterocyclic Systems

The aldehyde functionality of this compound serves as a key electrophilic center for condensation and subsequent cyclization reactions to form a variety of fused heterocyclic systems.

Pyridopyrimidines are an important class of heterocyclic compounds with a wide range of biological activities.[12][13] They can be synthesized from this compound through condensation with amidines followed by cyclization.

Reaction Workflow:

Pyridopyrimidine_Synthesis 2-Bromo-5-fluoro-\nisonicotinaldehyde 2-Bromo-5-fluoro- isonicotinaldehyde Condensation Condensation 2-Bromo-5-fluoro-\nisonicotinaldehyde->Condensation Amidine Intramolecular\nCyclization Intramolecular Cyclization Condensation->Intramolecular\nCyclization Aromatization Aromatization Intramolecular\nCyclization->Aromatization Pyridopyrimidine\nDerivative Pyridopyrimidine Derivative Aromatization->Pyridopyrimidine\nDerivative

Caption: General workflow for the synthesis of pyridopyrimidines.

Protocol: Synthesis of a 2-Substituted-5-bromo-8-fluoropyrido[4,3-d]pyrimidine

  • Materials:

    • This compound (1.0 eq)

    • Acetamidine hydrochloride (1.5 eq)

    • Sodium ethoxide (NaOEt, 2.0 eq)

    • Ethanol

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, add acetamidine hydrochloride and stir for 30 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Heat the mixture to reflux for 8 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridopyrimidine derivative.

Causality Behind Experimental Choices: The strong base, sodium ethoxide, is used to generate the free amidine from its hydrochloride salt and to promote the condensation and cyclization reactions. Ethanol serves as a suitable solvent for this type of condensation.

Furopyridines and thienopyridines are another important class of heterocyclic compounds.[14][15][16] The Gewald reaction provides a versatile route to substituted thienopyridines. A similar strategy can be envisioned for the synthesis of furopyridines.

Protocol: Synthesis of a 2-Amino-3-cyano-5-bromo-8-fluorothieno[3,4-c]pyridine (Conceptual)

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.0 eq)

    • Elemental sulfur (1.1 eq)

    • Morpholine (catalytic amount)

    • Ethanol

  • Procedure:

    • To a mixture of this compound and malononitrile in ethanol, add a catalytic amount of morpholine.

    • Stir the mixture at room temperature for 1 hour.

    • Add elemental sulfur to the reaction mixture.

    • Heat the mixture to reflux for 4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization.

Causality Behind Experimental Choices: This protocol is based on the well-established Gewald reaction. The initial Knoevenagel condensation between the aldehyde and malononitrile is base-catalyzed by morpholine. The subsequent addition of elemental sulfur and heating leads to the formation of the thiophene ring.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5][7][17] Applying this reaction to this compound allows for the introduction of a carbon-carbon double bond at the 4-position of the pyridine ring.

Reaction Workflow:

Wittig_Reaction Phosphonium Salt Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation Base Oxaphosphetane\nFormation Oxaphosphetane Formation Ylide Formation->Oxaphosphetane\nFormation 2-Bromo-5-fluoro-\nisonicotinaldehyde 2-Bromo-5-fluoro- isonicotinaldehyde 2-Bromo-5-fluoro-\nisonicotinaldehyde->Oxaphosphetane\nFormation Alkene + Ph₃PO Alkene + Ph₃PO Oxaphosphetane\nFormation->Alkene + Ph₃PO

Caption: General workflow for the Wittig reaction.

Protocol: Synthesis of 2-Bromo-5-fluoro-4-vinylpyridine

  • Materials:

    • Methyltriphenylphosphonium bromide (1.2 eq)

    • Potassium tert-butoxide (1.2 eq)

    • This compound (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0°C, add potassium tert-butoxide portion-wise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the solution back to 0°C and add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: A strong, non-nucleophilic base like potassium tert-butoxide is required to deprotonate the phosphonium salt and generate the reactive ylide.[18] Anhydrous conditions are essential as the ylide is moisture-sensitive.

Conclusion

This compound is a powerful and versatile building block that provides access to a wide range of novel heterocyclic compounds. Its trifunctional nature allows for a modular and divergent approach to the synthesis of complex molecular scaffolds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and materials science, enabling the exploration of new chemical space and the development of next-generation functional molecules.

References

  • El-Shahat, M., et al.
  • Pharmaffiliates. 1005291-43-9| Chemical Name : this compound. [Link]
  • Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. [Link]
  • Rlavie. CAS 1005291-43-9|this compound. [Link]
  • Appretech Scientific Limited. This compound. [Link]
  • PubChem. This compound. [Link]
  • Oakwood Chemical. This compound. [Link]
  • ResearchGate. Thienopyridines: Synthesis, Properties, and Biological Activity. [Link]
  • SciSpace. Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines. [Link]
  • Journal of Chemical and Pharmaceutical Research. The chemistry of pyrido[2,3-d]pyrimidines. [Link]
  • ResearchGate.
  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
  • ResearchGate. 2-Bromo-5-fluorobenzaldehyde. [Link]
  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • National Institutes of Health. 2-Bromo-5-fluorobenzaldehyde. [Link]
  • Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ResearchGate. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • PubChem. 2-Bromo-5-hydrazinylpyridine. [Link]

Sources

Palladium-catalyzed cross-coupling reactions with 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-fluoroisonicotinaldehyde

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount. This compound stands out as a highly valuable and versatile scaffold. Its utility is derived from a unique convergence of three key functional elements within a single, stable heterocyclic structure:

  • A Reactive C-Br Bond: Positioned at the 2-position of the pyridine ring, the carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions. The inherent electron deficiency of the pyridine ring, further enhanced by the other substituents, makes this site highly susceptible to oxidative addition by a Pd(0) catalyst, the crucial first step in most cross-coupling cycles.

  • A Fluoro Substituent: The fluorine atom at the 5-position significantly modulates the electronic properties of the ring. Its strong electron-withdrawing nature enhances the reactivity of the C-Br bond and can impart desirable pharmacological properties, such as improved metabolic stability and binding affinity, in the final target molecules.

  • A Versatile Aldehyde Group: The isonicotinaldehyde moiety at the 4-position serves as a gateway for a vast array of subsequent chemical transformations. It can be readily oxidized, reduced, or engaged in condensation and olefination reactions, allowing for extensive diversification of the molecular structure post-coupling.[1]

This application guide provides researchers, scientists, and drug development professionals with a detailed exploration of three pivotal palladium-catalyzed transformations—Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira-Hagihara couplings—using this compound. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights to navigate the unique challenges and opportunities presented by this substrate.

PART 1: The Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the construction of biaryl and heteroaryl linkages, which are privileged structures in medicinal chemistry.[2][3] The reaction's popularity stems from its broad functional group tolerance, the operational simplicity, and the commercial availability of a vast library of boronic acids and their derivatives.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps. The presence of a base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[3][4][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(X) (Pyridyl Complex) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂(R²) Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product Boronic R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Trans Halide R¹-X (2-Bromo-5-fluoro...) Halide->OxAdd Heck_Reaction_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(X) OxAdd->PdII Halide R¹-X (2-Bromo-5-fluoro...) Halide->OxAdd Insertion Olefin Insertion PdII->Insertion Pd_Alkyl Alkyl-Pd(II) Complex Insertion->Pd_Alkyl Olefin Olefin (R²CH=CH₂) Olefin->Insertion BetaElim β-Hydride Elimination Pd_Alkyl->BetaElim PdH H-Pd(II)L₂(X) BetaElim->PdH Product Product (R¹CH=CHR²) BetaElim->Product RedElim Reductive Elimination (Base-Assisted) PdH->RedElim RedElim->Pd0 Regeneration Base Base (e.g., Et₃N) Base->RedElim Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂(X) Pd0->PdII Oxidative Addition Pd_Alkyne R¹-Pd(II)L₂(C≡CR²) PdII->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Product (R¹-C≡CR²) Pd_Alkyne->Product Halide R¹-X (2-Bromo-5-fluoro...) Halide->PdII CuX Cu(I)X Alkyne H-C≡CR² (Terminal Alkyne) CuX->Alkyne Cu_Acetylide Cu(I)-C≡CR² Cu_Acetylide->PdII Cu_Acetylide->CuX Regeneration Alkyne->Cu_Acetylide Acetylide Formation Base Base (e.g., Et₃N) Base->Cu_Acetylide

Sources

Application Notes and Protocols for the Synthesis of Pyridine Derivatives from 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of diverse pyridine derivatives utilizing 2-Bromo-5-fluoroisonicotinaldehyde as a versatile starting material. This key building block is of significant interest to researchers in medicinal chemistry and drug discovery due to its dual reactivity: a bromine atom at the 2-position, amenable to a variety of cross-coupling reactions, and a formyl group at the 4-position, which can be further functionalized. The presence of a fluorine atom at the 5-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the pharmacological properties of the resulting derivatives. This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as for nucleophilic aromatic substitution, enabling the synthesis of a broad spectrum of 2-substituted-5-fluoroisonicotinaldehydes.

Introduction: Strategic Importance of this compound

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a vast number of biologically active compounds. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. The fluorine atom, in particular, is a valuable substituent in drug design, often enhancing binding affinity and improving metabolic stability[1].

This compound emerges as a highly valuable starting material for several reasons:

  • Orthogonal Reactivity: The bromo and aldehyde functionalities offer orthogonal chemical handles for sequential or selective transformations.

  • Activated C-Br Bond: The electron-withdrawing nature of the pyridine nitrogen, the 4-formyl group, and the 5-fluoro group collectively activate the C-Br bond at the 2-position, making it a prime site for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr)[2][3].

  • Structural Diversity: The amenability of the C-Br bond to form C-C and C-N bonds allows for the introduction of a wide array of aryl, alkynyl, and amino substituents, respectively.

This guide will provide detailed, field-proven protocols for the derivatization of this key intermediate, with a focus on explaining the causality behind the choice of reagents and reaction conditions.

Reactivity of the this compound Core

The reactivity of the C-Br bond in this compound is significantly influenced by the electronic landscape of the pyridine ring. The pyridine nitrogen and the 4-formyl group are strongly electron-withdrawing, rendering the ring electron-deficient. This electronic deficiency is further enhanced by the inductive effect of the 5-fluoro substituent.

This electron-poor nature of the aromatic system has two key consequences:

  • Facilitation of Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The electron-deficient nature of the pyridine ring lowers the energy barrier for this step, making this compound a highly reactive substrate[4].

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups stabilize the negatively charged Meisenheimer complex formed during the addition of a nucleophile, thereby facilitating the displacement of the bromide.

The following sections will detail protocols that leverage this enhanced reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of C-C and C-N bonds. For this compound, three key transformations are particularly relevant: the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl groups, the Buchwald-Hartwig amination for the synthesis of 2-amino-pyridines, and the Sonogashira coupling for the formation of 2-alkynyl-pyridines.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-fluoroisonicotinaldehydes

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide[5].

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective as they promote the reductive elimination step and stabilize the active Pd(0) species[6].

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being necessary for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Combine: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) catalyst Add: - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) reagents->catalyst solvent Add Degassed Solvent: (e.g., Dioxane/Water) catalyst->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-Aryl-5-fluoro- isonicotinaldehyde purification->product reagents Combine in Schlenk Tube: - this compound - Amine - Base (e.g., NaOtBu) catalyst Add: - Pd Pre-catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) reagents->catalyst solvent Add Anhydrous Solvent: (e.g., Toluene) catalyst->solvent reaction Heat under Inert Atmosphere (e.g., 90-110 °C) solvent->reaction workup Quench, Dilute, & Filter through Celite reaction->workup purification Column Chromatography workup->purification product 2-Amino-5-fluoro- isonicotinaldehyde purification->product reagents Combine in Flask: - this compound - Terminal Alkyne catalyst Add Catalysts: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Cu(I) salt (e.g., CuI) reagents->catalyst solvent Add Degassed Solvent/Base: (e.g., THF/Et₃N) catalyst->solvent reaction Stir under Inert Atmosphere (e.g., RT to 60 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-Alkynyl-5-fluoro- isonicotinaldehyde purification->product

Sources

Application Note: A Scalable and Regioselective Synthesis of 2-Bromo-5-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-fluoropyridine-4-carbaldehyde is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating physicochemical properties, and a reactive aldehyde group for diverse downstream transformations, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The growing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic protocol. This application note provides a detailed, field-proven guide for the multi-gram scale synthesis of 2-bromo-5-fluoropyridine-4-carbaldehyde, emphasizing experimental causality, safety, and scalability.

Reaction Scheme and Mechanism

The presented synthesis employs a two-step strategy commencing with the regioselective synthesis of a 2-bromo-4-chloro-5-fluoropyridine intermediate, followed by a halogen-metal exchange and subsequent formylation.

Step 1: Synthesis of 2-Bromo-4-chloro-5-fluoropyridine

This step involves the diazotization of 2-amino-4-chloro-5-fluoropyridine followed by a Sandmeyer-type bromination. The regioselectivity is dictated by the starting material.

Step 2: Synthesis of 2-Bromo-5-fluoropyridine-4-carbaldehyde

The core of this scale-up protocol is a highly regioselective halogen-metal exchange at the C4 position, facilitated by the greater lability of the C-Cl bond compared to the C-Br bond under the reaction conditions. The resulting organolithium intermediate is then quenched with N,N-dimethylformamide (DMF) to yield the target aldehyde after aqueous work-up. The low temperature is critical to ensure the stability of the organolithium species and to control the exothermic nature of the reaction.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.
2-Amino-4-chloro-5-fluoropyridine≥97%Commercially Available1820604-94-0
Hydrobromic acid (48%)ACS GradeSigma-Aldrich10035-10-6
Sodium nitrite≥99%Sigma-Aldrich7632-00-0
Copper(I) bromide≥98%Sigma-Aldrich7787-70-4
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
n-Butyllithium (2.5 M in hexanes)SolutionSigma-Aldrich109-72-8
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich68-12-2
Diethyl etherACS GradeFisher Scientific60-29-7
Saturated Sodium Bisulfite SolutionLaboratory PreparedN/AN/A
Sodium BicarbonateACS GradeVWR144-55-6
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9
Equipment
  • Multi-neck, round-bottom flasks (appropriate for the scale of the reaction)

  • Mechanical stirrer

  • Thermocouple and temperature controller

  • Addition funnel

  • Inert gas (Argon or Nitrogen) manifold

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • High-vacuum pump

Experimental Protocol

Part A: Synthesis of 2-Bromo-4-chloro-5-fluoropyridine
  • Reaction Setup: In a well-ventilated fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, a thermocouple, and an addition funnel.

  • Diazotization: To the flask, add 48% hydrobromic acid. Cool the acid to 0 °C using an ice-water bath. Slowly add 2-amino-4-chloro-5-fluoropyridine in portions, maintaining the internal temperature below 5 °C.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the reaction mixture via the addition funnel, keeping the internal temperature between 0 and 5 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, stir the mixture for an additional 1 hour at 0-5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a slurry of copper(I) bromide in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide slurry. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and aqueous ammonia until the pH is basic (pH > 8).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-chloro-5-fluoropyridine. The crude product can be used in the next step without further purification if found to be of sufficient purity by ¹H NMR.

Part B: Scale-up Synthesis of 2-Bromo-5-fluoropyridine-4-carbaldehyde

experimental_workflow cluster_setup Reaction Setup cluster_lithiation Halogen-Metal Exchange cluster_formylation Formylation cluster_workup Work-up & Purification A Charge reactor with 2-bromo-4-chloro-5-fluoropyridine and anhydrous THF B Establish inert atmosphere (Argon/Nitrogen) A->B C Cool reactor to -78 °C B->C D Slowly add n-Butyllithium (2.5 M in hexanes) via addition funnel, maintaining T < -70 °C C->D Exothermic Strict temperature control E Stir at -78 °C for 1 hour post-addition D->E F Add anhydrous DMF dropwise, keeping T < -70 °C E->F Regioselective G Stir at -78 °C for 30 minutes, then allow to warm to -20 °C over 1 hour F->G H Quench with saturated aqueous NH4Cl G->H I Extract with ethyl acetate H->I J Wash organic layer with saturated aqueous sodium bisulfite I->J Scalable Purification K Isolate aqueous layer containing bisulfite adduct J->K L Regenerate aldehyde with aq. NaOH and extract into fresh ethyl acetate K->L M Dry organic layer, filter, and concentrate L->M N Recrystallize from a suitable solvent system (e.g., heptane/ethyl acetate) M->N O Isolate pure 2-bromo-5-fluoropyridine-4-carbaldehyde N->O

Caption: Experimental workflow for the synthesis of 2-bromo-5-fluoropyridine-4-carbaldehyde.

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), charge a multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermocouple, and an addition funnel with 2-bromo-4-chloro-5-fluoropyridine and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: Slowly add n-butyllithium (2.5 M in hexanes) dropwise via the addition funnel. The rate of addition must be carefully controlled to maintain the internal temperature below -70 °C. This reaction is highly exothermic.

  • After the complete addition of n-butyllithium, stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise, again ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to -20 °C over 1 hour.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

  • Purification via Bisulfite Adduct: Combine the organic layers and wash with a freshly prepared saturated aqueous sodium bisulfite solution. This will form the water-soluble bisulfite adduct of the aldehyde.[1][2]

  • Separate the layers and retain the aqueous layer containing the adduct. The organic layer can be discarded.

  • To the aqueous layer, add fresh ethyl acetate. While stirring vigorously, slowly add a 50% aqueous sodium hydroxide solution until the pH of the aqueous layer is >10. This will regenerate the free aldehyde.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-fluoropyridine-4-carbaldehyde.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate, to afford the final product as a crystalline solid.

Results and Discussion

This protocol typically provides 2-bromo-5-fluoropyridine-4-carbaldehyde in good to excellent yields with high purity after purification.

ParameterExpected Value
Yield 65-80%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid

Characterization Data: The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: Consistent with the structure of 2-bromo-5-fluoropyridine-4-carbaldehyde.

  • ¹³C NMR: Consistent with the structure of 2-bromo-5-fluoropyridine-4-carbaldehyde.

  • Mass Spectrometry: [M+H]⁺ corresponding to the molecular weight of the product.

  • IR Spectroscopy: Presence of a strong carbonyl (C=O) stretch characteristic of an aldehyde.

The purification via the bisulfite adduct is a key advantage for scale-up, as it avoids the need for costly and time-consuming column chromatography.[1][2] The regeneration of the aldehyde from the adduct is typically clean and efficient.

critical_parameters cluster_params Critical Process Parameters cluster_outcomes Product Quality Attributes Temp Temperature (-78 °C) Yield Yield Temp->Yield Maintains stability of lithiated intermediate Byproducts Byproduct Formation Temp->Byproducts Prevents side reactions Stoich n-BuLi Stoichiometry (1.0-1.1 eq) Stoich->Yield Ensures complete conversion Purity Purity Stoich->Purity Excess leads to impurities Addition Addition Rate (Slow, Dropwise) Addition->Purity Avoids localized 'hot spots' Addition->Byproducts Minimizes side reactions Moisture Anhydrous Conditions Moisture->Yield Prevents quenching of n-BuLi Moisture->Byproducts Avoids formation of decomposition products

Caption: Relationship between critical process parameters and product quality.

Safety Precautions

  • n-Butyllithium: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[3][4][5][6] It must be handled under a strict inert atmosphere (Argon or Nitrogen) using appropriate syringe or cannula techniques. All glassware must be flame-dried before use. Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory. A Class D fire extinguisher (for combustible metals) should be readily available.

  • Hydrobromic Acid: This is a corrosive acid. Handle with appropriate PPE, including gloves and safety glasses, in a well-ventilated fume hood.

  • General Precautions: The overall process should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note details a scalable and regioselective synthesis of 2-bromo-5-fluoropyridine-4-carbaldehyde. The protocol leverages a halogen-metal exchange reaction, which is well-suited for large-scale production due to its high regioselectivity and the use of readily available reagents. The inclusion of a purification step via a bisulfite adduct circumvents the need for chromatography, making this process both economically and practically advantageous for researchers and professionals in drug development. Strict adherence to the described safety protocols, particularly when handling n-butyllithium, is paramount for the successful and safe execution of this synthesis.

References

  • Environmental Health and Safety, University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
  • Scifinder. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Schwindeman, J. A., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(11), 1434-1446. [Link]

Sources

The Strategic Role of 2-Bromo-5-fluoroisonicotinaldehyde in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Moiety as a Privileged Scaffold in Agrochemical Discovery

The pyridine ring is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of fungicides, herbicides, and insecticides. Its presence in a molecule can significantly influence biological activity, metabolic stability, and overall efficacy. Within the vast landscape of pyridine-based building blocks, 2-Bromo-5-fluoroisonicotinaldehyde has emerged as a particularly valuable synthon for the synthesis of novel agrochemicals. This compound offers three key points of chemical diversity: the reactive aldehyde for derivatization, the bromine atom for cross-coupling reactions, and the fluorine atom to enhance metabolic stability and binding affinity. This guide provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of potential agrochemical candidates, with a focus on robust and reproducible methodologies.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of this compound is primed for palladium-catalyzed cross-coupling reactions, a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling is particularly noteworthy for its mild reaction conditions and tolerance of a wide range of functional groups, making it an ideal choice for the late-stage functionalization of complex molecules.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-5-fluoroisonicot

Application Note: Strategic Derivatization of 2-Bromo-5-fluoroisonicotinaldehyde using Organometallic Reagents for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-Bromo-5-fluoroisonicotinaldehyde is a pivotal heterocyclic building block in medicinal chemistry. The strategic placement of fluorine enhances metabolic stability and modulates physicochemical properties, making it an attractive scaffold for drug candidates.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the reaction of this aldehyde with two major classes of organometallic reagents: those used in palladium-catalyzed cross-coupling reactions and those involved in direct nucleophilic addition to the carbonyl group. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to leverage these transformations effectively.

Introduction: The Strategic Value of this compound

The fluorinated pyridine motif is prevalent in a multitude of pharmacologically active compounds, valued for its ability to improve pharmacokinetic profiles.[3][4] The title compound, this compound (CAS 1005291-43-9), presents three distinct points for chemical modification: the bromine atom, the aldehyde functionality, and the pyridine ring itself.[5][6] The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing the introduction of diverse carbon-based substituents. Concurrently, the aldehyde group is a highly reactive electrophile, susceptible to nucleophilic attack by potent organometallic reagents like Grignard and organolithium compounds.

This dual reactivity allows for a modular and powerful approach to scaffold decoration. The choice of organometallic reagent and reaction conditions dictates the outcome, enabling either C-C bond formation at the 2-position or transformation of the aldehyde into a secondary alcohol. Understanding the principles governing this chemoselectivity is paramount for synthetic success.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern synthesis, enabling the formation of C-C and C-heteroatom bonds with remarkable efficiency and functional group tolerance.[7][8] The general mechanism relies on a Pd(0)/Pd(II) catalytic cycle.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Trans Transmetalation PdII->Trans R'-M PdII_R R-Pd(II)L2-R' Trans->PdII_R -MX RedElim Reductive Elimination PdII_R->RedElim R-R' RedElim->Pd0

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

For this compound, the key is to select conditions that favor this pathway while leaving the aldehyde group intact. Several named reactions fall under this category, each utilizing a different class of organometallic partner (R'-M).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, employing organoboron reagents (typically boronic acids or their esters) which are stable, readily available, and generally have low toxicity.[9][10] A base is essential for the activation of the boronic acid, which facilitates the transmetalation step by forming a more nucleophilic boronate ("ate") complex.[11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne.[12] This reaction is unique in that it typically requires a co-catalyst, usually a copper(I) salt like CuI, which forms a copper acetylide intermediate that undergoes transmetalation with the palladium center.[13][14]

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics used in palladium catalysis.[15] This high reactivity allows for couplings that may be challenging under other conditions, including the formation of C(sp²)-C(sp³) bonds.[16][17]

Stille Coupling

The Stille reaction employs organotin (stannane) reagents.[18] While these reagents are highly versatile and tolerant of many functional groups, their primary drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts during purification.[19][20]

Reaction Type Organometallic Reagent (R'-M) Key Features & Considerations
Suzuki-Miyaura R'-B(OH)₂ or R'-B(OR)₂Mild conditions, high functional group tolerance, low toxicity of boron reagents.[21]
Sonogashira R'-C≡CHRequires a copper(I) co-catalyst; excellent for introducing alkynyl moieties.[22]
Negishi R'-ZnXHighly reactive; useful for less reactive halides and for forming sp²-sp³ bonds.[15]
Stille R'-Sn(Alkyl)₃Tolerant of a wide range of functional groups, but tin reagents are toxic.[19]

Nucleophilic Addition to the Aldehyde Carbonyl

When stronger, more "ionic" organometallic reagents are used in the absence of a palladium catalyst, the reaction pathway shifts dramatically. Reagents like Grignards (R-MgX) and organolithiums (R-Li) are potent nucleophiles and strong bases.[23] They will preferentially attack the most electrophilic site in the molecule: the carbonyl carbon of the aldehyde. This results in the formation of a secondary alcohol upon acidic workup.

Caption: Mechanism of Grignard reagent addition to an aldehyde.

Causality: Anhydrous Conditions are Critical

The success of this reaction hinges on maintaining strictly anhydrous (dry) conditions. Grignard and organolithium reagents are powerful bases that will react readily with any protic source, including water from the air or residual moisture in the solvent or on the glassware.[23][24] This side reaction consumes the organometallic reagent and reduces the yield of the desired alcohol. Therefore, flame-drying glassware and using anhydrous solvents are not merely suggestions but absolute requirements for a successful outcome.

Experimental Protocols

The following protocols are representative examples. Researchers should consider them as starting points, as optimization may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow A Setup & Inerting (Flame-dry glassware, purge with N₂/Ar) B Reagent Addition (Add solids, then anhydrous solvent, then liquid reagents) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Reaction Work-up (Quenching, phase separation, extraction) C->D Upon Completion E Purification (Column chromatography, recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Caption: A generalized workflow for organometallic reactions.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Principle: This protocol describes the palladium-catalyzed coupling of this compound with phenylboronic acid to synthesize 2-phenyl-5-fluoroisonicotinaldehyde.

Reagents & Materials

ReagentMW ( g/mol )Amount (mmol)Molar Ratio
This compound204.001.01.0
Phenylboronic Acid121.931.21.2
Pd(OAc)₂ (Palladium(II) Acetate)224.500.020.02
PPh₃ (Triphenylphosphine)262.290.040.04
K₂CO₃ (Potassium Carbonate)138.212.02.0
Toluene / H₂O (4:1)-5 mL-

Procedure:

  • Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).[25]

  • Solvent Addition: Add the degassed solvent system (4 mL Toluene, 1 mL H₂O).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the target compound.

Protocol 2: Grignard Addition with Methylmagnesium Bromide

Principle: This protocol details the nucleophilic addition of a Grignard reagent to the aldehyde, yielding 1-(2-bromo-5-fluoropyridin-4-yl)ethanol.

Reagents & Materials

ReagentMW ( g/mol )Amount (mmol)Molar Ratio
This compound204.001.01.0
Methylmagnesium Bromide (3.0 M in Et₂O)-1.11.1
Anhydrous Tetrahydrofuran (THF)-5 mL-

Procedure:

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere, add this compound (1.0 mmol) and dissolve it in anhydrous THF (5 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the methylmagnesium bromide solution (1.1 mmol, 0.37 mL of 3.0 M solution) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the consumption of the starting material by TLC.

  • Work-up (Quenching): Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL) at 0 °C.[24]

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Applications and Future Outlook

The derivatives synthesized from this compound are valuable intermediates for constructing more complex molecular architectures. The biaryl products from Suzuki couplings are common motifs in kinase inhibitors and other targeted therapies. The secondary alcohols produced via Grignard addition can be further oxidized to ketones or used as chiral synthons for subsequent transformations. The ability to selectively functionalize this scaffold provides a powerful platform for generating diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions.
  • ChemicalBook. (2024). This compound | 1005291-43-9.
  • Chem Catalyst Pro. (n.d.). The Chemical Versatility of 2-Acetamido-5-fluoropyridine in Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
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  • NROChemistry. (n.d.). Stille Coupling.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • ChemicalBook. (n.d.). This compound CAS#: 1005291-43-9.
  • Wikipedia. (n.d.). Stille reaction.
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  • Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
  • MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
  • Oakwood Chemical. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzaldehyde. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Journal Website. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde.
  • PubMed. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BioMed Central. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
  • ResearchGate. (n.d.). Addition of Organometallic Reagents to Aldehyde. [Download Table].
  • BenchChem. (n.d.). Suzuki Coupling Reactions Using 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • Pharmaffiliates. (n.d.). 1005291-43-9| Chemical Name : this compound.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • YouTube. (2025). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions.
  • Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents.
  • DSpace@MIT. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • ResearchGate. (n.d.). Cobalt-Catalyzed Enantioconvergent Negishi Cross-Coupling of α-Bromo-α-Fluoro Ketones. [Request PDF].
  • YouTube. (2013). Reactions between organometallic reagents and aldehydes or ketones.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (2025). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.

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Application Notes and Protocols: Multicomponent Reactions Involving 2-Bromo-5-fluoroisonicotinaldehyde for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyridines and MCRs

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, integral to numerous FDA-approved drugs.[1] The strategic incorporation of fluorine into these heterocyclic systems can profoundly enhance a molecule's therapeutic potential by modulating its lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3][4] 2-Bromo-5-fluoroisonicotinaldehyde (CAS: 1005291-43-9) has emerged as a particularly valuable building block.[5][6] It offers a trifecta of chemical utility: a reactive aldehyde for condensation, a fluorine atom to impart favorable drug-like properties, and a bromine atom that serves as a versatile handle for post-reaction modifications, such as cross-coupling reactions.

This guide details the application of this strategic building block in Multicomponent Reactions (MCRs), which are powerful one-pot processes that combine three or more reactants to form a single, complex product.[7] MCRs are prized in drug discovery for their high atom economy, operational simplicity, and their capacity to rapidly generate large libraries of structurally diverse compounds for high-throughput screening.[8][9] We will provide detailed mechanistic insights and step-by-step protocols for two of the most robust isocyanide-based MCRs: the Ugi and Passerini reactions, tailored specifically for researchers, scientists, and drug development professionals.

G cluster_0 Core Building Block cluster_1 Multicomponent Reaction (MCR) Toolbox cluster_2 Primary Scaffold Libraries cluster_3 Downstream Diversification A 2-Bromo-5-fluoro- isonicotinaldehyde Ugi Ugi Reaction (+ Amine, Acid, Isocyanide) A->Ugi Select MCR Passerini Passerini Reaction (+ Acid, Isocyanide) A->Passerini Select MCR Ugi_Product α-Acylamino Amides Ugi->Ugi_Product Passerini_Product α-Acyloxy Amides Passerini->Passerini_Product Post_Mod Post-MCR Modification (e.g., Suzuki, Buchwald-Hartwig at Bromine site) Ugi_Product->Post_Mod Functionalize Passerini_Product->Post_Mod Functionalize Final_Library Diverse, Drug-Like Compound Library Post_Mod->Final_Library

Caption: Experimental workflow from the core building block to a diversified library.

Section 1: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, enabling the synthesis of complex α-acylamino amides from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[10] Its power lies in its convergence and the vast scope of commercially available starting materials, allowing for the creation of immense chemical diversity.

Mechanistic Rationale

The reaction proceeds through a series of rapid, sequential steps in a single pot. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Imine Formation: The reaction initiates with the condensation of this compound and a primary amine to form a Schiff base (imine) intermediate. This step is often the rate-limiting step and can be accelerated in polar protic solvents like methanol.

  • Nitrilium Ion Formation: The nucleophilic isocyanide attacks the electrophilic imine carbon. Concurrently, the carboxylic acid protonates the imine nitrogen, facilitating the formation of a highly reactive nitrilium intermediate.[11]

  • O-Acyl Addition & Mumm Rearrangement: The carboxylate anion then attacks the nitrilium ion, forming an O-acyl-isoamide intermediate. This intermediate rapidly undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final, thermodynamically stable α-acylamino amide product.[11]

G Start Aldehyde (R1-CHO) + Amine (R2-NH2) Imine Imine (Schiff Base) Start->Imine Condensation (-H2O) Nitrilium Nitrilium Intermediate Imine->Nitrilium Intermediate2 O-Acyl-isoamide Intermediate Nitrilium->Intermediate2 Carboxylate Attack Product α-Acylamino Amide (Final Product) Intermediate2->Product Isonitrile + Isocyanide (R3-NC) Isonitrile->Nitrilium Acid + Carboxylic Acid (R4-COOH) Acid->Nitrilium Mumm Mumm Rearrangement Mumm->Product

Caption: Simplified mechanism of the Ugi Four-Component Reaction (U-4CR).

Experimental Protocol: Synthesis of a Model α-Acylamino Amide

This protocol describes a general procedure for the Ugi reaction using this compound, benzylamine, acetic acid, and tert-butyl isocyanide as model components.

Materials:

  • This compound (1.0 mmol, 204 mg)

  • Benzylamine (1.0 mmol, 107 mg, 109 µL)

  • Acetic Acid (1.0 mmol, 60 mg, 57 µL)

  • tert-Butyl isocyanide (1.0 mmol, 83 mg, 114 µL)

  • Methanol (5 mL)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Imine Formation: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and benzylamine (1.0 mmol) in methanol (5 mL).

    • Rationale: Methanol is an excellent solvent for the Ugi reaction as it effectively solvates the intermediates and facilitates imine formation.[11]

  • Stir the mixture at room temperature for 30 minutes. This pre-incubation allows for the formation of the imine intermediate, which is crucial for the subsequent steps.[12]

  • Addition of Components: To this stirring solution, add acetic acid (1.0 mmol) followed by the dropwise addition of tert-butyl isocyanide (1.0 mmol).

    • Causality: The isocyanide is often added last and slowly, as it is highly reactive and this controlled addition helps to minimize side reactions. Isocyanides are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the aldehyde starting material is a good indicator of reaction progression.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Dissolve the resulting crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove excess acetic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure α-acylamino amide.

ComponentRoleM.W.Example Structure
Aldehyde Electrophile203.99This compound
Amine Nucleophile107.15Benzylamine
Carboxylic Acid Proton/Anion Source60.05Acetic Acid
Isocyanide Nucleophile83.13tert-Butyl isocyanide
Product α-Acylamino Amide454.32N-benzyl-2-(2-bromo-5-fluoropyridin-4-yl)-N-(tert-butyl)-2-acetamidoacetamide

Section 2: The Passerini Three-Component Reaction (P-3CR)

First reported in 1921, the Passerini reaction is one of the oldest MCRs, combining an aldehyde, a carboxylic acid, and an isocyanide to directly form α-acyloxy amides.[13][14] These products are valuable scaffolds and can serve as precursors to other important structures like α-hydroxy amides.

Mechanistic Rationale

The Passerini reaction is believed to proceed through a non-ionic, cyclic transition state, particularly in aprotic solvents at high concentrations.[15]

  • Component Association: The aldehyde, carboxylic acid, and isocyanide are thought to associate via hydrogen bonding. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • Nucleophilic Attack: A concerted, trimolecular reaction occurs where the isocyanide carbon attacks the activated aldehyde carbon, and the carboxylate oxygen attacks the isocyanide carbon.[13]

  • Rearrangement: This forms an intermediate that rearranges to the stable α-acyloxy amide product. The reaction is irreversible and driven by the formation of the stable amide bond.[14]

G Start Aldehyde (R1-CHO) + Carboxylic Acid (R2-COOH) + Isocyanide (R3-NC) TransitionState Cyclic Transition State Start->TransitionState Association & H-Bonding Product α-Acyloxy Amide (Final Product) TransitionState->Product Concerted Attack & Rearrangement

Caption: Simplified mechanism of the Passerini Three-Component Reaction (P-3CR).

Experimental Protocol: Synthesis of a Model α-Acyloxy Amide

This protocol outlines a general procedure for the Passerini reaction using this compound.

Materials:

  • This compound (1.0 mmol, 204 mg)

  • Benzoic Acid (1.0 mmol, 122 mg)

  • Cyclohexyl isocyanide (1.0 mmol, 109 mg, 125 µL)

  • Dichloromethane (DCM) (2 mL)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: In a sealed vial, combine this compound (1.0 mmol), benzoic acid (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol) in dichloromethane (2 mL).

    • Rationale: Aprotic solvents like DCM are preferred for the Passerini reaction as they favor the proposed non-ionic, concerted mechanism.[13] High concentration is also beneficial.[15]

  • Reaction: Stir the mixture at room temperature for 24-72 hours.

  • Monitoring: Monitor the reaction's progress by TLC. The formation of a new, more polar spot corresponding to the product should be observed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the solution with saturated sodium bicarbonate solution to remove unreacted benzoic acid, then wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified via silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

ComponentRoleM.W.Example Structure
Aldehyde Electrophile203.99This compound
Carboxylic Acid Acid/Nucleophile122.12Benzoic Acid
Isocyanide Nucleophile109.18Cyclohexyl isocyanide
Product α-Acyloxy Amide435.291-((cyclohexylcarbamoyl)(2-bromo-5-fluoropyridin-4-yl)methyl) benzoate

Section 3: Applications in Drug Discovery

The scaffolds generated from these MCRs are of significant interest to drug development professionals. The dense array of functional groups in a compact, three-dimensional structure makes them ideal starting points for lead optimization. The presence of the 2-bromo-5-fluoropyridine moiety is particularly advantageous:

  • Vector for Further Diversification: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This post-MCR modification dramatically expands the chemical space accessible from a single reaction.

  • Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability by blocking potential sites of oxidation and can enhance binding affinity through favorable interactions with biological targets.[16]

  • Rapid SAR Studies: The modular nature of MCRs allows for the rapid synthesis of analogues by simply swapping any of the starting components.[8] This facilitates efficient Structure-Activity Relationship (SAR) studies, accelerating the hit-to-lead process.

Conclusion

This compound is a powerful and versatile building block for constructing complex, drug-like molecules using multicomponent reactions. The Ugi and Passerini reactions provide reliable and efficient pathways to generate libraries of α-acylamino amides and α-acyloxy amides, respectively. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to leverage these strategies in their drug discovery programs, enabling the rapid exploration of novel chemical space and the acceleration of new therapeutic development.

References

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Troubleshooting & Optimization

Purification of crude 2-Bromo-5-fluoroisonicotinaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 2-Bromo-5-fluoroisonicotinaldehyde by column chromatography. It provides in-depth troubleshooting advice and protocols grounded in established chemical principles to ensure the successful isolation of this key heterocyclic building block.

Troubleshooting Guide

This section addresses specific, common problems encountered during the column chromatography of this compound in a direct question-and-answer format.

Q1: My compound is not eluting from the column, or the recovery is extremely low. What is the cause?

A1: This issue, known as irreversible adsorption, is a frequent challenge with pyridine derivatives on standard silica gel. The root cause is typically a strong, non-productive interaction between the analyte and the stationary phase or on-column decomposition.

  • Causality - Analyte-Stationary Phase Interaction: The lone pair of electrons on the pyridine nitrogen atom gives the molecule basic properties.[1] Standard silica gel is known to be acidic due to the presence of surface silanol groups (Si-OH).[2] These acidic sites can strongly interact with or even protonate the basic nitrogen of your compound, causing it to bind tightly to the column, leading to poor elution and low recovery.[1]

  • Causality - On-Column Degradation: The acidic environment of the silica gel can catalyze the degradation of sensitive compounds.[2] Aldehydes, in particular, can be susceptible to various reactions under these conditions.

Solutions & Protocols:

  • Modify the Mobile Phase: Add a small amount of a competitive base, like triethylamine (TEA) or pyridine (0.1-1% v/v), to your eluent. These additives will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound and allowing for smooth elution.[1]

  • Use a Deactivated Stationary Phase: If modifying the eluent is insufficient or undesirable, switch to a less acidic stationary phase. Options include:

    • Neutral Alumina: A good alternative for basic compounds.

    • Deactivated Silica Gel: Commercially available or can be prepared by treating standard silica gel with a silylating agent.[2]

  • Check Solvent Polarity: Ensure your eluent is polar enough. If the polarity is too low, the compound will not move down the column. Systematically increase the percentage of the polar solvent (e.g., ethyl acetate in a hexanes/ethyl acetate system) based on your preliminary TLC analysis.[3]

Q2: I'm observing significant peak tailing on my TLC plate and collecting very broad, mixed fractions from the column. Why is this happening?

A2: Peak tailing is a classic symptom of the strong, non-uniform interactions between the basic pyridine analyte and acidic silanol groups, as described in Q1.[1] A portion of the analyte molecules are delayed as they pass through the column, leading to a "tail" on the elution band and poor separation.

Solutions & Protocols:

  • Primary Solution - Mobile Phase Additives: The most effective solution is often the addition of triethylamine (TEA) to the mobile phase (0.1-1%).[1] This will significantly improve peak shape, leading to sharper bands and better separation.

  • Alternative Solvents: Sometimes, switching one of the eluent components can resolve the issue. For example, using a methanol/dichloromethane system can alter the interactions and improve peak shape for polar compounds.[3] However, be cautious not to use more than 10% methanol in your eluent, as it can start to dissolve the silica gel.[3]

Q3: My product appears to be decomposing during purification. How can I confirm this and prevent it?

A3: Aldehydes can be sensitive to both air oxidation and the acidic conditions on a silica gel column.[2][4] The appearance of new, unexpected spots on TLC plates after spotting the crude mixture suggests on-column degradation.

Protocol for 2D TLC Stability Test:

This protocol helps determine if your compound is stable on the silica gel stationary phase.[1]

  • Spotting: Dissolve your crude sample in a suitable solvent and spot it in the bottom-left corner of a square TLC plate.

  • First Development: Develop the plate in a pre-selected solvent system.

  • Drying and Rotation: Remove the plate from the chamber and dry it completely with a gentle stream of air or nitrogen. Rotate the plate 90 degrees counter-clockwise so the separated spots from the first run are now on the new baseline.

  • Second Development: Develop the plate again in the same solvent system.

  • Analysis: After drying, visualize the plate. Stable compounds will appear on a 45-degree diagonal line from the origin. Any spots that appear off this diagonal represent degradation products formed on the silica plate during the experiment.

Preventative Measures:

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase.

  • Use Deactivated Media: Switch to neutral alumina or deactivated silica gel to provide a less harsh environment.[2]

  • Maintain Inert Atmosphere: If the compound is particularly sensitive to air, consider storing it under an inert atmosphere like nitrogen or argon.[4][5]

Q4: My crude material has poor solubility in the eluent, making it difficult to load onto the column. What is the best approach?

A4: Loading a sample that is poorly soluble in the mobile phase can lead to precipitation at the top of the column, resulting in poor separation and streaking. The preferred method in this situation is "dry loading."[6]

Protocol for Dry Loading:

  • Dissolution: Dissolve your crude product (e.g., 1 g) in a suitable, volatile solvent in which it is readily soluble (e.g., dichloromethane or acetone).

  • Adsorption: In a round-bottomed flask, add silica gel (approximately 5-10 times the mass of your crude sample) to the solution.[6]

  • Evaporation: Gently swirl the flask and remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto the silica.

  • Loading: Carefully add this powder as a thin, even layer on top of your packed column.

  • Elution: Gently add the mobile phase and begin the elution process as normal. This technique ensures that the compound is introduced to the column in a fine, uniform band, which is critical for a good separation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase and solvent system to start with for this purification?

A1: The selection of an appropriate stationary phase and mobile phase is critical for successful purification and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[7]

  • Stationary Phase: Start with standard flash-grade silica gel (60 Å, 230-400 mesh). It is the most common and versatile stationary phase.[4] If you encounter issues like decomposition or irreversible binding, consider switching to neutral alumina.[2]

  • Solvent System Screening: this compound is a moderately polar compound. A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The goal is to find a solvent ratio that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[7] This range provides the best chance for optimal separation on a column.

Table 1: Suggested Solvent Systems for TLC Screening

Solvent System (v/v)PolarityTypical Application
10-30% Ethyl Acetate / HexanesLow to MediumStandard system for compounds of intermediate polarity.[3]
20-50% Dichloromethane / HexanesLow to MediumGood for compounds that may have solubility issues in hexanes.
1-5% Methanol / DichloromethaneMedium to HighEffective for more polar compounds.[3]
Q2: What are the likely impurities from the synthesis of this compound?

A2: Understanding potential impurities is key to developing a robust purification strategy. A common synthesis involves the lithiation of 2-bromo-5-fluoropyridine at low temperatures, followed by quenching with N,N-dimethylformamide (DMF).[8] Potential impurities include:

  • Unreacted Starting Material: 2-bromo-5-fluoropyridine.

  • Hydrolysis Product: If the reaction is quenched with water before the DMF addition is complete, some of the lithiated intermediate can revert to the starting material.

  • Side-Products: Impurities from the synthesis of the starting material or from over-lithiation can also be present.

Q3: What safety precautions should be taken when handling this compound?

A3: According to safety data, this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][9] Therefore, standard laboratory safety protocols must be strictly followed:

  • Engineering Controls: Always handle the compound in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5] Some suppliers recommend refrigerated storage under an inert atmosphere.[10][11]

Visualization of Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting common issues during the column chromatography of this compound.

G cluster_rf problem Problem Observed (e.g., Poor Separation, Low Recovery) check_tlc Step 1: Re-evaluate TLC Data problem->check_tlc streaking Observation: Streaking or Tailing? check_tlc->streaking rf_value Observation: Rf Value Optimal (0.25-0.35)? check_tlc->rf_value degradation Observation: New Spots Appearing? check_tlc->degradation streaking->rf_value  No add_tea Solution: Add 0.5% TEA to Eluent streaking->add_tea  Yes rf_value->degradation  Yes adjust_polarity Solution: Adjust Solvent Ratio rf_value->adjust_polarity  No (Too High/Low) use_neutral Solution: Use Neutral Alumina or Deactivated Silica degradation->use_neutral  Yes (2D TLC confirms) dry_load Additional Check: Poor Solubility? Consider Dry Loading degradation->dry_load  No change_solvent Solution: Try Different Solvent System (e.g., DCM/MeOH) adjust_polarity->change_solvent  If no improvement

Sources

Optimizing Suzuki coupling yield with 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm starting with broad Google searches for the Suzuki coupling of 2-Bromo-5-fluoroisonicotinaldehyde. I'm prioritizing information on challenges and optimization strategies for catalysts, ligands, and bases. My goal is to get an initial overview of the landscape.

Developing Information Framework

I'm now expanding my search strategy to cover solvents and potential side reactions in the Suzuki coupling. I will then analyze and synthesize results to identify issues and solutions, considering the starting material's properties. After that, I will structure the technical support center's content logically, creating a troubleshooting guide and FAQ.

Formulating Comprehensive Guide

I'm expanding my work to include detailed experimental protocols for standard and optimized reactions, plus Graphviz diagrams for the catalytic cycle and troubleshooting. I'll summarize quantitative data in tables for easy comparisons and will include in-text citations. Finally, I will compile a complete "References" section.

Common side products in the synthesis of 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Bromo-5-fluoroisonicotinaldehyde

Introduction: The synthesis of this compound is a critical step in the development of numerous pharmaceutical agents and advanced materials. Its preparation most commonly involves a directed ortho-metalation (DoM) of 2-Bromo-5-fluoropyridine, followed by formylation. While theoretically straightforward, this pathway is sensitive to reaction conditions, often leading to a challenging impurity profile. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience to help researchers optimize their synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are its critical parameters?

A1: The most prevalent and scalable method is the directed ortho-metalation of 2-Bromo-5-fluoropyridine. The process involves two main steps:

  • Deprotonation/Metalation: 2-Bromo-5-fluoropyridine is treated with a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), at cryogenic temperatures (ca. -70 °C). The pyridine nitrogen atom directs the deprotonation specifically to the C-4 position. LDA is generated in situ by reacting n-butyllithium with diisopropylamine.[1][2]

  • Formylation: The resulting C-4 lithiated intermediate, a potent nucleophile, is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF).[1][2]

Critical Parameters:

  • Temperature Control: Maintaining a very low temperature (typically below -70 °C) throughout the lithiation and formylation is paramount to prevent side reactions and ensure regioselectivity.[1]

  • Anhydrous Conditions: All reagents and solvents (especially THF) must be scrupulously dried. Any moisture will quench the organolithium species, drastically reducing the yield.

  • Stoichiometry: Precise control over the stoichiometry of the base (n-BuLi/diisopropylamine) is crucial.

The overall reaction scheme is illustrated below.

Synthesis_Pathway cluster_0 Step 1: Directed ortho-Metalation (DoM) cluster_1 Step 2: Formylation SM 2-Bromo-5-fluoropyridine LDA LDA / THF -70 °C SM->LDA Intermediate Lithiated Intermediate LDA->Intermediate Intermediate_ref Lithiated Intermediate DMF DMF -70 °C Product 2-Bromo-5-fluoro- isonicotinaldehyde DMF->Product Intermediate_ref->DMF

Caption: Main synthetic pathway for this compound.

Q2: My crude ¹H NMR shows a significant amount of unreacted 2-Bromo-5-fluoropyridine. What is the likely cause?

A2: This is the most common failure mode and almost always points to inefficient metalation (deprotonation). The lithiated intermediate, if not formed, cannot react with DMF. During the aqueous workup, any unreacted starting material is simply recovered.

Root Causes & Solutions:

  • Inactive n-Butyllithium: n-BuLi is notoriously sensitive to air and moisture. Its concentration (titer) decreases over time, even with proper storage.

    • Solution: Always titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid.

  • Wet Solvents/Reagents: Trace amounts of water in THF, diisopropylamine, or on the glassware will consume the n-BuLi or the LDA formed.

    • Solution: Use freshly distilled THF from a sodium/benzophenone still or high-purity anhydrous solvent from a commercial supplier. Ensure diisopropylamine is distilled and stored over molecular sieves. Flame-dry all glassware under vacuum or nitrogen immediately before use.

  • Incorrect Temperature: While LDA formation can be done at higher temperatures (e.g., -10 °C), the subsequent lithiation of the pyridine requires very low temperatures (-70 °C or lower) to be efficient and selective.[1] If the temperature rises, the stability of the lithiated species can be compromised.

    • Solution: Use a cryo-cool or a dry ice/acetone bath. Monitor the internal reaction temperature with a low-temperature thermometer, not just the bath temperature.

Q3: I've isolated a major byproduct with a mass corresponding to the addition of the starting material to the product. How does this form?

A3: You are likely observing the formation of a secondary alcohol, specifically bis(2-bromo-5-fluoropyridin-4-yl)methanol . This occurs when the highly nucleophilic lithiated intermediate attacks the electrophilic carbonyl carbon of the newly formed aldehyde product.

Mechanism of Formation:

  • This side reaction becomes significant if there is a localized high concentration of the product in the presence of unreacted lithiated intermediate.

  • It is often exacerbated by adding the formylating agent (DMF) too quickly or by using a substoichiometric amount of DMF.

Preventative Measures:

  • Slow Addition: Add the DMF solution dropwise and slowly to the reaction mixture while maintaining vigorous stirring and low temperature. This keeps the concentration of the aldehyde product low at any given moment, minimizing its chance of reacting with the lithiated species.

  • Correct Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of DMF to ensure all the lithiated intermediate is consumed.

  • Reverse Addition: In some cases, adding the lithiated intermediate solution slowly to the DMF solution (instead of the other way around) can be beneficial, as it ensures the DMF is always in excess.

Q4: My purified product is a faint yellow solid, and I detect an acidic impurity. Could this be the corresponding carboxylic acid?

A4: Yes, this is highly probable. The product, this compound, is susceptible to air oxidation, yielding 2-Bromo-5-fluoroisonicotinic acid . Aldehydes, particularly heteroaromatic ones, can be sensitive to oxidation, which can occur during the aqueous workup, purification (e.g., on silica gel), or storage.

Mitigation Strategies:

  • Inert Atmosphere Workup: After quenching the reaction, conduct the aqueous workup and extractions as quickly as possible. Consider bubbling argon or nitrogen through your aqueous solutions before use to remove dissolved oxygen.

  • Purification Considerations: When performing column chromatography, use de-gassed solvents. Some researchers add a very small amount of a non-nucleophilic antioxidant like BHT (Butylated hydroxytoluene) to the eluent.

  • Proper Storage: Store the final product under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C) and protected from light.[2][3]

Troubleshooting Guide: Common Side Products

Symptom / Observation Potential Side Product Primary Cause(s) Recommended Corrective Action & Rationale
High recovery of starting material 2-Bromo-5-fluoropyridineIncomplete lithiation1. Titrate n-BuLi: Ensure accurate molarity. 2. Ensure Anhydrous Conditions: Flame-dry glassware; use freshly distilled solvents. 3. Verify Temperature: Maintain internal temp < -70 °C. Rationale: Lithiation is highly sensitive to moisture, temperature, and reagent activity.
TLC shows a less polar spot; Mass spec shows M+product+H bis(2-bromo-5-fluoropyridin-4-yl)methanolLithiated intermediate attacks product1. Slow DMF Addition: Add DMF dropwise to the lithiated species. 2. Use Slight Excess of DMF: Ensures complete quenching of the intermediate. Rationale: Minimizes the concentration of product available to react with the nucleophilic intermediate.
Acidic impurity detected (e.g., by pH or IR); product discolors 2-Bromo-5-fluoroisonicotinic acidAir oxidation of the aldehyde1. Degas Solvents: Remove dissolved O₂ from workup/purification solvents. 2. Inert Atmosphere: Perform workup and storage under N₂ or Ar. Rationale: Prevents the conversion of the sensitive aldehyde to the more stable carboxylic acid.
Minor isomer detected by high-resolution NMR/LC-MS 2-Bromo-5-fluoro-6-formylpyridineCompeting lithiation at C-6 position1. Strict Temperature Control: Ensure temperature does not rise above -70 °C. 2. Slower Base Addition: Add n-BuLi to diisopropylamine slowly to form LDA cleanly. Rationale: The regioselectivity of deprotonation is kinetically controlled and highly temperature-dependent. The C-4 position is favored, but higher temperatures can allow for competing deprotonation at C-6.

Key Reaction Pathways and Side Reactions

The following diagram illustrates the desired reaction alongside the three most common side reactions discussed.

Reaction_and_Side_Products SM 2-Bromo-5-fluoropyridine Intermediate C-4 Lithiated Intermediate SM->Intermediate + LDA -70 °C Side_SM Unreacted Starting Material SM->Side_SM Incomplete Reaction Product Target Product: 2-Bromo-5-fluoro- isonicotinaldehyde Intermediate->Product + DMF Side_Alcohol Side Product: Secondary Alcohol Intermediate->Side_Alcohol + Product Side_Acid Side Product: Carboxylic Acid Product->Side_Acid [O₂] Workup/Storage

Caption: Desired synthesis pathway and major competing side reactions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility.
  • PubChem.this compound.
  • Rlavie.this compound Product Page.
  • Google Patents.CN102898358A - Preparation method of fluoropyridine compounds.

Sources

How to prevent decomposition of 2-Bromo-5-fluoroisonicotinaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoroisonicotinaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate decomposition and ensure the success of your reactions.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] However, its trifunctional nature—an aldehyde, a bromopyridine, and a fluorinated aromatic ring—presents unique stability challenges. The electron-withdrawing effects of the pyridine nitrogen and the aldehyde group make the C2-bromine susceptible to nucleophilic attack, while the aldehyde group itself is prone to oxidation and base-catalyzed side reactions. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound decomposition?

A: Decomposition can manifest in several ways. Visually, you might observe the solid turning from a white or off-white powder to yellow or brown. In reaction mixtures, a darkening of the solution (e.g., to dark brown or black) is a common indicator. Analytically, you may see multiple new spots on a Thin Layer Chromatography (TLC) plate, or unexpected signals in your 1H NMR spectrum, such as the disappearance of the characteristic aldehyde proton peak (around 10 ppm) and the appearance of new aromatic or alcohol (CH2OH) signals.

Q2: What are the primary chemical pathways that lead to its decomposition?

A: There are three primary decomposition pathways you should be aware of:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen), light, or certain metal contaminants.[2][3] This is a common failure mode during storage and in reactions not performed under an inert atmosphere.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C-2 position of the pyridine ring is activated towards nucleophilic attack.[4][5] Strong nucleophiles, including certain basic reagents (like hydroxides or primary/secondary amines), can displace the bromide, leading to undesired byproducts.[6][7][8]

  • Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, it can undergo a base-induced disproportionation reaction, especially with strong bases like NaOH or KOH. In this reaction, two molecules of the aldehyde react to form one molecule of the corresponding alcohol (2-bromo-5-fluoropyridin-4-yl)methanol) and one molecule of the carboxylic acid salt (potassium 2-bromo-5-fluoropyridine-4-carboxylate).[9][10][11]

Q3: How should I properly store this compound?

A: Proper storage is the first line of defense against decomposition. Based on supplier recommendations and chemical principles, the compound should be stored under the following conditions:

  • Temperature: 2-8°C (refrigerated).[12][13]

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[12][14]

  • Container: In a tightly sealed, opaque container to protect from light and moisture.[12]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Observed Potential Cause(s) Recommended Solution(s)
Reaction turns dark brown/black 1. Oxidation: Reaction is exposed to air. 2. Base-Induced Decomposition: The chosen base is too strong or nucleophilic.1. Use Inert Atmosphere: Ensure the reaction is set up under a dry, inert atmosphere (N2 or Ar). Degas all solvents prior to use.[15] 2. Select a Milder Base: Switch to a non-nucleophilic, inorganic base like K2CO3, Cs2CO3, or K3PO4.[15] Avoid strong hydroxides (NaOH, KOH) or alkoxides.
Low yield with complex byproduct profile on TLC/LCMS 1. Cannizzaro Reaction: Using a strong, concentrated base (e.g., KOH).[9] 2. SNAr: The nucleophile in your reaction is attacking the C2-Br position instead of the aldehyde.1. Change Base: Use a weaker, non-nucleophilic base (see above). If a strong base is required, consider protecting the aldehyde group first. 2. Protect the Aldehyde: Convert the aldehyde to a more robust group like a cyclic acetal (e.g., using ethylene glycol and an acid catalyst) before proceeding with reactions involving strong nucleophiles.[16]
Aldehyde peak disappears in NMR, but desired product is not formed 1. Oxidation: The aldehyde has been oxidized to a carboxylic acid. 2. Adduct Formation: During work-up, the aldehyde may have formed a stable adduct (e.g., a bisulfite adduct).[17][18]1. Prevent Oxidation: Work under an inert atmosphere. During work-up, minimize exposure to air. 2. Regenerate Aldehyde: If a bisulfite wash was used, the aldehyde can be regenerated by treating the aqueous layer with a base (like NaHCO3 or NaOH) to a pH > 8, followed by extraction.[19][20]
Difficulty in purifying the product on a silica gel column 1. On-Column Decomposition: The acidic nature of silica gel can catalyze decomposition or acetal formation if alcohol solvents are used.[19]1. Deactivate Silica: Pre-treat the silica gel by flushing the column with your eluent containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine).[19] 2. Avoid Reactive Solvents: Do not use methanol or ethanol as part of the eluent, as they can form acetals with the aldehyde on the acidic silica. Use solvent systems like hexanes/ethyl acetate or dichloromethane/ethyl acetate.
Visual Troubleshooting Workflow

Below is a decision-making workflow to help diagnose and solve decomposition issues in real-time.

G cluster_base Base Type Analysis start Decomposition Observed (e.g., Color Change, Low Yield) q_atmosphere Is the reaction under an inert atmosphere? start->q_atmosphere sol_atmosphere SOLUTION: Use N2 or Ar. Degas solvents. q_atmosphere->sol_atmosphere No q_base What type of base is used? q_atmosphere->q_base Yes base_strong Strong/Nucleophilic (NaOH, KOH, R-NH2) q_base->base_strong base_weak Weak/Non-nucleophilic (K2CO3, Cs2CO3) q_base->base_weak sol_base SOLUTION: Switch to a weaker, non-nucleophilic base like K2CO3 or Cs2CO3. base_strong->sol_base q_purification Issue persists. Consider purification step. base_weak->q_purification sol_base->q_purification sol_purification SOLUTION: Deactivate silica gel with Et3N. Avoid alcohol-based eluents. q_purification->sol_purification

Caption: Troubleshooting workflow for aldehyde decomposition.

Key Preventative Protocols & Methodologies

Protocol 1: General Reaction Setup for Preventing Decomposition

This protocol outlines the essential steps for setting up a reaction to minimize the risk of oxidation and base-induced degradation.

  • Flask Preparation: Oven-dry all glassware and allow it to cool to room temperature in a desiccator.

  • Inert Atmosphere: Assemble the glassware and purge the system with a dry, inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • Add this compound and any other solid reagents to the flask.

    • Degas all solvents by sparging with inert gas for at least 20 minutes before use.

    • Add the degassed solvent via cannula or syringe.

    • If using a base, choose a non-nucleophilic one like finely ground K₂CO₃ or Cs₂CO₃.[15] Add it as a solid or a freshly prepared, degassed solution.

  • Temperature Control: Maintain the recommended reaction temperature using an appropriate bath. Avoid excessive heating, which can accelerate decomposition.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. If the reaction is slow, consider a milder catalyst or a slight increase in temperature rather than switching to a harsher base.

Protocol 2: Aldehyde Purification via Bisulfite Adduct Formation

This method is highly effective for separating the aldehyde from non-carbonyl impurities or if it needs to be recovered from a complex mixture.[18][21]

  • Adduct Formation:

    • Dissolve the crude reaction mixture in a water-miscible solvent like methanol or DMF (approx. 5 mL).[21]

    • Transfer the solution to a separatory funnel.

    • Add 1-2 mL of a saturated aqueous sodium bisulfite (NaHSO₃) solution and shake vigorously for 30-60 seconds.[21]

    • The aldehyde will form a charged adduct, which is soluble in the aqueous phase.

  • Extraction of Impurities:

    • Add deionized water (25 mL) and an immiscible organic solvent like ethyl acetate or hexanes (25 mL) to the separatory funnel.[21]

    • Shake vigorously and separate the layers. The organic layer contains the non-aldehyde impurities. Discard the organic layer.

    • Wash the aqueous layer one more time with the organic solvent to ensure all impurities are removed.

  • Regeneration of Aldehyde:

    • Return the aqueous layer containing the adduct to the separatory funnel.

    • Add an equal volume of fresh ethyl acetate.

    • Slowly add a saturated sodium bicarbonate solution (or 1M NaOH for more robust aldehydes) until the pH of the aqueous layer is >8.[20] This will reverse the adduct formation and regenerate the free aldehyde.

    • Shake the funnel to extract the regenerated aldehyde into the ethyl acetate layer.

    • Separate the layers and perform two more extractions of the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.

Visualizing the Primary Decomposition Pathways

The following diagram illustrates the main degradation routes for this compound.

Caption: Major decomposition pathways for the title compound.

References
  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Arkivoc. [Link]
  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]
  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Cannizzaro reaction. Wikipedia. [Link]
  • Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry. [Link]
  • 1005291-43-9| Chemical Name : this compound.
  • What are the new ways to protect the aromatic aldehyde carbonyl group by diol?
  • Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. JoVE. [Link]
  • CAS 1005291-43-9|this compound. Rlavie. [Link]
  • THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. University of Chicago. [Link]
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
  • What is the most mild method for the oxidation of aldehyde to carboxylic acid?
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Why does PCC oxidation stop
  • Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. Online Chemistry Notes. [Link]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
  • 2-Bromopyridine. Wikipedia. [Link]
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
  • Oxidation of Aromatic Aldehydes Using Oxone.
  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Royal Society of Chemistry. [Link]
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?

Sources

Troubleshooting low yield in the formylation of 2-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Formylation of 2-Bromo-5-fluoropyridine

A Guide for Senior Application Scientists

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encountering difficulties with the formylation of 2-bromo-5-fluoropyridine. As your senior application scientist, I will walk you through the common pitfalls and logical solutions for this sensitive yet crucial transformation, focusing on the most prevalent method: lithium-halogen exchange followed by electrophilic quench.

The target molecule, 2-formyl-5-fluoropyridine, is a valuable building block in medicinal chemistry. However, its synthesis is often plagued by low yields, which can stall research and development timelines. This guide provides in-depth, field-tested insights to help you diagnose and resolve these issues effectively.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental outcomes in a question-and-answer format, providing a direct path from problem to solution.

Q1: My reaction is completely unsuccessful. After work-up, I only recover my 2-bromo-5-fluoropyridine starting material. What is the primary cause?

This outcome almost always points to a fundamental failure in the generation of the key organolithium intermediate. The most likely culprits are the quality of your reagents and the integrity of your reaction setup.

Core Causality: The lithium-halogen exchange is an anhydrous, oxygen-free reaction. Organolithium reagents like n-butyllithium (n-BuLi) are extremely potent bases and nucleophiles that react instantly and exothermically with water and oxygen.[1][2][3] If even trace amounts of these contaminants are present, the n-BuLi will be consumed before it can react with your substrate.

Troubleshooting Checklist:

  • n-Butyllithium Viability: n-BuLi solutions degrade over time, especially with repeated use, causing the actual molarity to be significantly lower than stated on the bottle.[1][4]

    • Solution: Always titrate your n-BuLi solution before use to determine its exact concentration. A fresh, accurate molarity is non-negotiable for stoichiometric control. See Protocol 1 for a reliable titration method.

  • Solvent and Reagent Anhydrousness: The solvent (typically THF) and the formylating agent (DMF) must be rigorously dried.

    • Solution: Use a freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone ketyl radical) or purchase high-quality anhydrous solvent packaged under an inert atmosphere and use it immediately.[5] Dry DMF over activated molecular sieves or by vacuum distillation from calcium hydride.

  • Glassware and Atmosphere: Any moisture adsorbed onto the surface of your glassware will destroy your reagent.

    • Solution: Flame-dry all glassware under vacuum or high vacuum and allow it to cool under a positive pressure of dry, inert gas (Argon is preferred over Nitrogen).[6] Maintain this positive inert gas pressure throughout the entire experiment using a bubbler system.

Q2: My yield is consistently low (15-30%), and my crude NMR shows a complex mixture of products. What are the more subtle issues at play?

Low but consistent yields with multiple byproducts suggest that the organolithium intermediate is forming, but it is either participating in undesired side reactions or the reaction is incomplete.

Core Causality: This scenario often arises from incorrect stoichiometry, suboptimal temperature control, or issues with the electrophile addition.

Troubleshooting Steps:

  • Re-verify Stoichiometry: An inaccurate n-BuLi concentration is the most common cause.[7] If you use too little n-BuLi, you will have incomplete conversion. If you use too much, the excess can participate in side reactions with the product or electrophile.

    • Solution: Use the precise molarity determined from your titration (Protocol 1 ) to calculate the volume for 1.05-1.10 equivalents of n-BuLi. A slight excess ensures full conversion of the starting material.

  • Maintain Cryogenic Temperatures: The aryllithium intermediate is highly reactive and can be unstable at temperatures above -78 °C. Furthermore, n-BuLi is known to react with THF at higher temperatures, with a half-life of only about 107 minutes at +20 °C but significantly longer at cryogenic temperatures.[8]

    • Solution: Ensure your reaction is fully submerged in a well-maintained dry ice/acetone bath throughout the entire addition and stirring period. Use a low-temperature thermometer to monitor the internal reaction temperature.

  • Electrophile Purity and Addition: The formylating agent, N,N-dimethylformamide (DMF), must be pure and added correctly.

    • Solution: Add the anhydrous DMF dropwise as a solution in dry THF. This helps to dissipate the heat of the reaction and prevents localized high concentrations of the electrophile, which can lead to side reactions.

Q3: The reaction works, but my isolated yield after column chromatography is much lower than the conversion suggested by crude analysis (TLC/NMR). Where am I losing my product?

This points to problems during the aqueous work-up or purification stages. The target aldehyde can be somewhat volatile and may also be sensitive to the purification conditions.

Troubleshooting Steps:

  • Quenching Protocol: The initial quench of the reaction is critical. The tetrahedral intermediate formed from the addition of the aryllithium to DMF must be carefully hydrolyzed to the desired aldehyde.

    • Solution: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not allow the reaction to warm up before quenching. Quenching with strong acid can sometimes lead to decomposition.

  • Extraction Efficiency: Ensure you are thoroughly extracting your product from the aqueous layer.

    • Solution: Extract multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine to remove residual water, and dry thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.

  • Purification Strategy: Aldehydes can sometimes be problematic on silica gel, leading to streaking or decomposition. The product may also be lost during solvent removal.

    • Solution: Concentrate the purified fractions carefully on a rotary evaporator with a controlled bath temperature (e.g., < 30-35 °C) to avoid co-evaporation of your product. If silica gel proves problematic, consider alternative purification methods like distillation or crystallization if applicable.

Experimental Protocols & Data

Data Presentation

Table 1: Stability of n-Butyllithium in Tetrahydrofuran (THF)

Temperature (°C) Half-life (t₁/₂) in minutes
+20 107
0 ~350 (extrapolated)
-20 ~2000 (extrapolated)
-78 Stable for hours

Data derived from stability studies of organolithium reagents.[8]

Experimental Workflow Diagram

G cluster_setup 1. Rigorous Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification setup1 Flame-dry glassware under vacuum setup2 Cool under inert gas (Ar) setup1->setup2 setup3 Prepare anhydrous solvents/reagents setup2->setup3 react1 Dissolve Substrate in dry THF react2 Cool to -78 °C react1->react2 react3 Add n-BuLi dropwise (titrated) react2->react3 react4 Stir for 1 hr @ -78 °C (Li-Halogen Exchange) react3->react4 react5 Add Anhydrous DMF dropwise @ -78 °C react4->react5 react6 Stir for 1-2 hrs @ -78 °C react5->react6 workup1 Quench with sat. NH4Cl @ -78 °C workup2 Warm to RT & Extract workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify (e.g., Column Chromatography) workup3->workup4 G cluster_q1 cluster_q2 cluster_q3 start Reaction Yield is Low q1 TLC/NMR shows only starting material start->q1 q2 TLC/NMR shows mixture of SM, product, and byproducts start->q2 q3 Good conversion, but low isolated yield start->q3 a1 Is n-BuLi active? Did you titrate? q1->a1 b1 Is n-BuLi stoichiometry accurate (post-titration)? q2->b1 c1 Was reaction quenched at low temp? q3->c1 a2 Are solvents/reagents TRULY anhydrous? a1->a2 Yes sol1 Titrate n-BuLi. Use fresh bottle if needed. a1->sol1 No a3 Is inert atmosphere maintained? a2->a3 Yes sol2 Re-dry all reagents. Flame-dry glassware. a2->sol2 No a3->sol2 No b2 Was temp. maintained at -78 °C throughout? b1->b2 Yes sol3 Re-calculate using titrated molarity. b1->sol3 No b3 Was pure, anhydrous DMF added slowly? b2->b3 Yes sol4 Improve cooling bath. Monitor internal temp. b2->sol4 No sol5 Purify DMF. Add as a dilute solution. b3->sol5 No c2 Is purification method causing degradation/loss? c1->c2 Yes sol6 Quench at -78 °C with sat. NH4Cl. c1->sol6 No sol7 Use gentle concentration. Consider alternative purification. c2->sol7 Yes

Sources

Technical Support Center: Purification of 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this critical building block. Ensuring the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).[1][2] This document will address common challenges encountered during purification and provide robust, field-proven solutions.

Understanding the Compound and Potential Impurities

This compound is a substituted pyridine derivative with the molecular formula C₆H₃BrFNO.[3][4][5] It is a white to faint yellow solid at room temperature and is typically stored under refrigerated and inert conditions to maintain its stability.[6][7][8]

The primary route to its synthesis often involves the formylation of 2-bromo-5-fluoropyridine.[8][9] This process, while effective, can lead to the formation of several impurities that may co-purify with the desired product.

Common Impurities to Consider:

  • Unreacted Starting Material: Residual 2-bromo-5-fluoropyridine.

  • Regioisomers: Isomeric aldehydes formed due to formylation at other positions on the pyridine ring. The similar physicochemical properties of regioisomers can make their separation challenging.[1]

  • Over-reaction Products: Further reactions of the aldehyde group.

  • Degradation Products: Aldehydes can be susceptible to oxidation, especially if not handled under an inert atmosphere.[10][11] This can lead to the corresponding carboxylic acid.

Troubleshooting Guide: Purification Workflows

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Initial Purity Assessment

Before attempting any purification, it is crucial to assess the purity of the crude material. This will inform the selection of the most appropriate purification strategy.

Q1: My initial purity analysis by HPLC shows multiple peaks close to my product peak. What are they likely to be, and how do I confirm their identity?

A1: The closely eluting peaks are likely regioisomers of this compound. Due to their similar structures, they often have very close retention times on standard reversed-phase HPLC columns.[1]

  • Expert Insight: To confirm the identity of these impurities, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS) is invaluable. All regioisomers will have the same mass-to-charge ratio (m/z), but their fragmentation patterns might differ slightly.

  • For definitive structural elucidation, preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated impurities is the gold standard.

Recommended Analytical Method:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Purification Strategy Selection

The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.

Purification_Decision start Crude Product Purity Assessment (HPLC/TLC) decision Major Impurity Profile? start->decision recrystallization Recrystallization decision->recrystallization >85% pure with crystalline solid chromatography Column Chromatography decision->chromatography <85% pure or oily/amorphous solid high_purity >99% Purity Product recrystallization->high_purity chromatography->high_purity Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product final_product evaporate->final_product Pure Product

Sources

Challenges in the scale-up synthesis of 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Bromo-5-fluoroisonicotinaldehyde

Welcome to the dedicated technical support guide for the synthesis of this compound (CAS 1005291-43-9). This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of scaling this synthesis from the lab bench to larger-scale production. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, mastering its synthesis is key to advancing many research pipelines.[1]

This guide moves beyond simple step-by-step instructions. It delves into the causality behind experimental choices, offering troubleshooting solutions grounded in chemical principles to ensure your scale-up process is efficient, safe, and reproducible.

Synthetic Route Overview

The most prevalent and reliable method for synthesizing this compound involves a directed ortho-metalation (DoM) followed by formylation. The process begins with the deprotonation of 2-Bromo-5-fluoropyridine at the C4 position using a strong base, typically Lithium Diisopropylamide (LDA), at cryogenic temperatures. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-Dimethylformamide (DMF), to yield the target aldehyde.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction Steps cluster_end Product & Purification SM 2-Bromo-5-fluoropyridine Lithiation Directed ortho-Metalation (Lithiation) SM->Lithiation THF, -70 °C LDA LDA Generation (n-BuLi + Diisopropylamine) LDA->Lithiation Strong Base Formylation Electrophilic Quench (Formylation) Lithiation->Formylation 1. DMF, -70 °C 2. H+ Quench Workup Aqueous Work-up & Extraction Formylation->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Key stages in the synthesis of this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis in a practical question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, or I'm recovering mostly unreacted starting material. What went wrong?

This is the most common issue, typically pointing to a failure in the critical lithiation step.

Answer:

Low yield is almost always traced back to the generation or stability of the organolithium intermediate. Here are the primary causes and solutions:

  • Cause A: Presence of Moisture or Protic Impurities.

    • Explanation: Organolithium reagents like LDA and n-BuLi are extremely strong bases and will react instantly with any available proton source (e.g., water, alcohols) far more readily than with the C-H bond of the pyridine ring. Moisture in the solvent, glassware, or even the starting material will consume the base, preventing deprotonation.

    • Solution:

      • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in sealed, anhydrous-grade containers.

      • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish to prevent atmospheric moisture from entering the system.[2]

  • Cause B: Inaccurate Titration or Degradation of n-Butyllithium.

    • Explanation: The concentration of commercially available n-BuLi can decrease over time due to gradual degradation. Using an assumed concentration can lead to under-dosing the reaction.

    • Solution:

      • Titrate Your n-BuLi: Before use, always titrate the n-BuLi solution to determine its exact molarity. A common method is the Gilman double titration or titration with a known concentration of a secondary alcohol like 2-butanol using a colorimetric indicator.

      • Proper Storage: Store n-BuLi in a cool, dark place, preferably in a refrigerator dedicated to reactive chemicals, to prolong its shelf life.

  • Cause C: Temperature Excursion During LDA Formation or Lithiation.

    • Explanation: LDA is unstable at temperatures above -20 °C and can begin to decompose. More importantly, the lithiation of 2-bromo-5-fluoropyridine is highly temperature-sensitive. If the temperature rises above the optimal -70 °C, the organolithium intermediate can become unstable or engage in side reactions.[3][4]

    • Solution:

      • Cryogenic Bath: Use a reliable cryogenic bath, such as a dry ice/acetone or dry ice/isopropanol slurry, to maintain the temperature consistently at or below -70 °C.

      • Controlled Addition: Add reagents (n-BuLi to diisopropylamine, and the starting material to the formed LDA) slowly and sub-surface to prevent localized heating. Monitor the internal reaction temperature with a calibrated low-temperature thermometer.

ParameterBench Scale (e.g., 20g)Scale-Up (e.g., 1kg)Key Considerations for Scale-Up
Cooling Dry Ice/Acetone BathJacketed Reactor with Cryo-CoolerSurface area-to-volume ratio decreases; efficient heat removal is critical.
Reagent Addition Syringe Pump / Dropping FunnelMetering Pump / Controlled Addition FunnelSlow, controlled addition is vital to manage exotherms.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsure efficient mixing to avoid localized "hot spots" and concentration gradients.

Question 2: I'm observing significant impurity formation alongside my product. How can I identify and prevent these side-products?

Answer:

Impurity profiles often reveal issues with reaction control or starting material quality.

  • Cause A: Thermal Degradation or Side Reactions.

    • Explanation: If the reaction temperature is not strictly maintained at -70 °C, the highly reactive organolithium intermediate can react with the THF solvent or undergo other decomposition pathways. This is a common issue during scale-up where heat transfer is less efficient.

    • Prevention: As detailed above, robust temperature control is paramount. On a larger scale, this means using a properly sized and efficient cooling system for your reactor.

  • Cause B: Impurities in Starting Materials.

    • Explanation: The quality of the starting 2-Bromo-5-fluoropyridine is crucial.[5] Any impurities present may be carried through the reaction or interfere with the lithiation process. For example, a partially de-brominated starting material would lead to 5-fluoroisonicotinaldehyde.

    • Prevention:

      • Source High-Purity Materials: Procure starting materials from reputable suppliers and always obtain a Certificate of Analysis (CoA).[5]

      • Pre-reaction Analysis: Analyze the starting material by GC or HPLC to confirm its purity before committing a large quantity to the reaction.

  • Cause C: Inefficient Quenching.

    • Explanation: The formylation step with DMF must be rapid and efficient. If the organolithium intermediate is allowed to warm up before it reacts with DMF, it will degrade.

    • Prevention: Ensure the DMF is anhydrous and added relatively quickly while maintaining the cryogenic temperature. The subsequent acidic quench should also be performed at low temperature to prevent degradation of the product.[3][4]

Question 3: My purification by column chromatography is difficult and inefficient at a larger scale. Are there better options?

Answer:

Scaling up silica gel chromatography is often a major bottleneck due to high solvent consumption and labor intensity.

  • Challenge A: Poor Separation.

    • Explanation: Impurities with similar polarity to the product can co-elute, making separation difficult.

    • Solution:

      • Optimize Solvent System: Before scaling up, perform small-scale TLC experiments with various solvent systems (e.g., different ratios of ethyl acetate/hexanes, or adding a small amount of dichloromethane) to find the one that provides the best separation.

      • Improve Reaction Selectivity: The best way to simplify purification is to prevent the formation of impurities in the first place. Revisit the troubleshooting steps for yield and impurity formation.

  • Challenge B: Scalability.

    • Explanation: Traditional column chromatography is not ideal for multi-kilogram scale production.

    • Solution:

      • Crystallization: Investigate the possibility of purifying the crude product by crystallization. This is a far more scalable and economical method. Experiment with various solvent/anti-solvent systems (e.g., isopropanol/heptane, ethyl acetate/hexanes) to find conditions that yield high purity and recovery. The product is a solid, making this a viable option.[4][6]

      • Distillation (If Applicable): While the aldehyde is a solid, check for the possibility of purifying key intermediates (like the starting material) by vacuum distillation to ensure high purity going into the final step.

Frequently Asked Questions (FAQs)

  • Q: What are the most critical safety precautions for this reaction?

    • A: The primary hazard is the use of n-butyllithium, which is pyrophoric and reacts violently with water. Always handle it under an inert atmosphere using proper syringe or cannula techniques. The use of cryogenic baths requires insulated gloves and face shields to prevent cold burns. The reaction quench can be exothermic, so it must be done slowly and with continued cooling. Always have appropriate fire extinguishing equipment (e.g., a Class D fire extinguisher for metal fires) readily available.[2]

  • Q: How should the final product, this compound, be stored?

    • A: The product should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a refrigerator at 2-8°C.[6][7][8] This prevents potential degradation from air, moisture, or light over time.

  • Q: Can I monitor the reaction's progress?

    • A: Yes, in-process controls are highly recommended. You can take a small aliquot from the reaction mixture (after lithiation but before DMF quench), carefully quench it with a proton source (like methanol or saturated ammonium chloride), and analyze it by TLC or GC-MS. Complete consumption of the starting material indicates a successful lithiation step.

  • Q: Are there alternative synthetic routes that avoid cryogenic temperatures?

    • A: While the directed ortho-metalation is the most reported route, other methods for synthesizing pyridine aldehydes exist, such as the oxidation of a corresponding hydroxymethylpyridine or hydrolysis of a dihalomethyl group.[9][10] However, synthesizing the specific precursor for this compound might involve more steps or present different challenges. For this specific molecule, the cryogenic route remains the most direct and established method.

Detailed Experimental Protocol (Illustrative Example)

This protocol is adapted from established literature procedures and is intended for trained chemists.[3][4] All operations must be performed under a strict inert atmosphere.

Protocol_Flow cluster_setup 1. Setup & Reagent Prep cluster_lda 2. LDA Formation cluster_lithiation 3. Lithiation cluster_formylation 4. Formylation & Quench cluster_workup 5. Work-up & Purification Setup Assemble dry glassware under Argon. Charge THF and Diisopropylamine. Cool1 Cool reactor to -70 °C. Setup->Cool1 Add_nBuLi Slowly add titrated n-BuLi. Maintain temp < -70 °C. Cool1->Add_nBuLi Stir1 Stir at low temp, then warm to -10 °C, then re-cool to -70 °C. Add_nBuLi->Stir1 Add_SM Add 2-Bromo-5-fluoropyridine solution. Maintain temp < -70 °C. Stir1->Add_SM Stir2 Stir at -70 °C for 2 hours. Add_SM->Stir2 Add_DMF Slowly add anhydrous DMF. Maintain temp < -70 °C. Stir2->Add_DMF Stir3 Stir at -70 °C for 2 hours. Add_DMF->Stir3 Quench Slowly add HCl/dioxane solution. Maintain temp < -70 °C. Stir3->Quench Extract Warm to RT, dilute with EtOAc. Wash with H2O and brine. Quench->Extract Dry Dry organic phase (Na2SO4), filter, and concentrate. Extract->Dry Purify Purify by silica gel chromatography. Dry->Purify

Caption: Step-by-step workflow for the synthesis protocol.

1. Reagent Preparation and Setup:

  • Assemble a multi-neck, round-bottom flask equipped with an overhead stirrer, a low-temperature thermometer, a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum and cool under inert gas.

  • To the flask, add anhydrous tetrahydrofuran (THF) and diisopropylamine (1.2 equivalents).

2. LDA Formation and Lithiation:

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents, previously titrated) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.[3][4]

  • After the addition is complete, stir the mixture at -70 °C for 20 minutes.

  • In a separate dry flask, dissolve 2-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF.

  • Slowly add the 2-bromo-5-fluoropyridine solution to the LDA mixture, again maintaining the temperature at or below -70 °C.

  • Stir the resulting reaction mixture at -70 °C for 2 hours. Monitor for completion by taking a quenched aliquot for TLC or GC analysis.

3. Formylation and Work-up:

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise, keeping the temperature at -70 °C.[3][4]

  • Stir the mixture for an additional 2 hours at -70 °C.

  • Slowly quench the reaction by adding a 4M solution of hydrochloric acid in dioxane, ensuring the temperature does not exceed -65 °C during the addition.[3]

  • Once the quench is complete, allow the reaction mixture to slowly warm to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated brine solution.[3]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a faint yellow solid.[3][4]

References

  • 1005291-43-9 | Chemical Name : this compound. (n.d.). Pharmaffiliates.
  • CAS 1005291-43-9 | this compound. (n.d.). Rlavie.
  • Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]
  • CN112110824A - Method for preparing 2-bromo-5-fluoroaniline. (2020). Google Patents.
  • CN102898358A - Preparation method of fluoropyridine compounds. (2013). Google Patents.
  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. (2015). Google Patents.
  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. ResearchGate.
  • Ley, S. V., et al. (2012). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. Organic Letters, 14(3), 728–731. [Link]
  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (2021). Google Patents.
  • Zhang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4944. [Link]

Sources

Recrystallization techniques for purifying 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-5-fluoroisonicotinaldehyde (CAS 1005291-43-9). This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth guidance on obtaining high-purity material through recrystallization. This guide offers not just protocols, but the underlying principles to empower you to troubleshoot and adapt these methods to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a recrystallization solvent for this compound?

A1: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is the cornerstone of effective recrystallization, ensuring maximum recovery of the purified compound upon cooling.[1] Given the aromatic and halogenated nature of the molecule, along with the polar aldehyde group, a solvent of intermediate polarity is often a good starting point. A related compound, 2-bromo-5-fluorobenzaldehyde, has been successfully recrystallized from chloroform, suggesting that chlorinated solvents are a viable option.[2][3] Alcohols such as ethanol or methanol are also excellent candidates, as they are effective for many functionalized aromatic compounds.[4]

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I prevent it?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5][6] The resulting liquid is an impure molten form of your compound, which will solidify into an amorphous mass or oil upon cooling, trapping impurities. While the exact melting point of this compound is not widely published, a similar compound, 2-Bromo-5-fluorobenzaldehyde, has a melting point of 51-56 °C. If your solvent's boiling point is significantly higher than the melting point of your compound, you risk melting it. To prevent this, you can try using a lower-boiling point solvent or a solvent mixture. Adding a bit more solvent than the minimum required can also help by keeping the compound in solution at a lower temperature during the cooling phase.[5]

Q3: My crystal yield is very low. What are the likely causes and how can I improve it?

A3: Low yield is a common issue in recrystallization and can stem from several factors.[5] The most frequent cause is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[6] To mitigate this, use the minimum amount of near-boiling solvent necessary to fully dissolve the crude material.[1] Another cause can be premature crystallization during a hot filtration step if one is performed. Ensure your funnel and receiving flask are pre-heated. Finally, the cooling process itself can influence yield. A very rapid cooling can lead to small, less pure crystals and lower apparent yield. A slower, more controlled cooling process is generally preferred.

Q4: After recrystallization, I still see impurities in my sample. What can I do?

A4: If impurities persist, consider the nature of the impurity. If it is a colored impurity, a charcoal treatment of the hot solution before crystallization may be effective.[5] If the impurity is a regioisomer or a compound with very similar solubility properties, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, column chromatography is an effective method for separating closely related compounds and was used in a documented synthesis of this compound.[1] The primary starting material for its synthesis is 2-bromo-5-fluoropyridine, which has a melting point of 30-31 °C and could be a potential impurity.[7]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for this compound.

Objective: To identify a solvent that dissolves the compound when hot but not when cold.

Materials:

  • Crude this compound

  • Small test tubes (e.g., 13x100 mm)

  • A selection of candidate solvents (see Table 1)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add a candidate solvent dropwise to one test tube at room temperature, vortexing after each addition. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube.

  • Continue adding the solvent dropwise to the heated mixture until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will produce a good yield of crystals upon cooling.

  • Repeat this process for other candidate solvents to find the most suitable one.

Protocol 2: Single-Solvent Recrystallization of this compound

Objective: To purify crude this compound using an optimized single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (from Protocol 1)

  • Erlenmeyer flask

  • Condenser

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the selected solvent, enough to create a slurry.

  • Heat the mixture to a gentle boil with stirring.

  • Gradually add more hot solvent until the compound completely dissolves. Avoid adding an excess of solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely under vacuum.

Data Presentation

Solvent Boiling Point (°C) Polarity Index Comments
Chloroform61.24.1Known to be effective for the similar 2-bromo-5-fluorobenzaldehyde.[2][3]
Ethanol78.44.3A good general-purpose solvent for many aromatic compounds.[4]
Methanol64.75.1Similar to ethanol, but with a lower boiling point.
Ethyl Acetate77.14.4Often used in combination with a non-polar solvent like hexane.
Hexane68.70.1A non-polar solvent, likely to be used as an anti-solvent.
Toluene110.62.4A higher boiling point solvent that may be suitable if solubility is low in other solvents.

Table 1: Potential Solvents for Recrystallization

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Ice-Cold Solvent filtrate->wash dry Dry Crystals wash->dry end_product Pure Crystals dry->end_product

Caption: General workflow for the recrystallization process.

Troubleshooting_Tree start Problem Occurs oiling_out Compound Oils Out Add more solvent Cool more slowly Change solvent system start->oiling_out Liquid droplets form low_yield Low Crystal Yield Use less solvent Ensure slow cooling Pre-heat filtration apparatus start->low_yield Few crystals obtained no_crystals No Crystals Form Add seed crystal Scratch flask Evaporate some solvent start->no_crystals Clear solution remains

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • University of Rochester.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • University of York.
  • Appretech Scientific Limited. This compound. [Link]
  • Oakwood Chemical. This compound. [Link]
  • Pharmaffiliates. This compound. [Link]
  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]
  • ResearchGate. (2013). 2-Bromo-5-fluorobenzaldehyde. [Link]
  • PubChem. 2-Bromo-5-fluoropyridine. [Link]
  • Rlavie. This compound. [Link]
  • Al-Sheikh, M. A. (2013). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 18(8), 9635–9646. [Link]

Sources

Identifying and minimizing byproducts in reactions of 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-5-fluoroisonicotinaldehyde

Welcome to the dedicated technical support guide for this compound (Catalog No. 1005291-43-9). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of reactions involving this versatile building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to identify and minimize common byproducts, thereby optimizing your reaction outcomes.

This guide is structured as a series of frequently asked questions (FAQs) that directly address challenges you may encounter in the laboratory. We will delve into the mechanistic origins of these issues and provide detailed protocols to overcome them.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 2-position of the pyridine ring is the primary site of reactivity for transformations like Suzuki-Miyaura and Buchwald-Hartwig amination reactions. However, the electron-deficient nature of the pyridine ring, amplified by the fluorine and aldehyde substituents, presents unique challenges.

FAQ 1: My reaction yield is low, and I've isolated a major byproduct corresponding to the mass of 5-fluoroisonicotinaldehyde. What is this side reaction and how can I prevent it?

Answer: You are observing hydrodehalogenation , a common and often frustrating side reaction in which the bromine atom is replaced by a hydrogen atom.[1] This process competes directly with your desired cross-coupling pathway and is particularly prevalent with electron-deficient heteroaryl halides.

Mechanistic Cause: Hydrodehalogenation can occur through several pathways, but a primary route in Pd-catalyzed reactions involves the formation of a palladium-hydride (Pd-H) species. This can arise from β-hydride elimination from certain reagents (like alkoxide bases) or from reactions with trace amounts of water or other proton sources.[2] This Pd-H species can then insert into the C-Br bond, leading to the undesired reduced product.

Troubleshooting & Minimization Strategy:

  • Scrupulous Control of Atmosphere and Reagents: The most critical first step is to ensure your reaction is performed under a rigorously inert atmosphere (argon or high-purity nitrogen) and that all solvents and reagents are anhydrous.[3] Oxygen can deactivate the Pd(0) catalyst, and water can serve as a proton source for the hydrodehalogenation pathway.[1][4]

  • Choice of Base: The base is a crucial parameter. While strong bases are necessary, some can promote hydrodehalogenation more than others.

    • Avoid: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can sometimes be problematic if not used carefully, as they can generate Pd-H species.

    • Consider: Non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often superior choices for suppressing this side reaction, particularly in Suzuki couplings.[5] For Buchwald-Hartwig aminations, switching to a weaker, non-coordinating base like lithium bis(trimethylsilyl)amide (LiHMDS) can be effective.[6]

  • Ligand Selection: The choice of phosphine ligand is paramount. The goal is to select a ligand that promotes the rate of reductive elimination (the final step to form your product) to be significantly faster than the rate of hydrodehalogenation.

    • Recommended: Use bulky, electron-rich phosphine ligands. For Suzuki reactions, SPhos or XPhos are excellent starting points. For Buchwald-Hartwig aminations, ligands like RuPhos or BrettPhos are specifically designed to accelerate C-N bond formation with challenging substrates.[1][6]

  • Temperature Optimization: High temperatures can sometimes favor catalyst decomposition and side reactions.[3] Attempt to run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate (e.g., starting at 80 °C instead of 110 °C).

Workflow for Minimizing Hydrodehalogenation

Caption: Troubleshooting workflow for hydrodehalogenation.

FAQ 2: In my Suzuki coupling, I'm observing significant formation of a bipyridine dimer of my starting material. What causes this homocoupling?

Answer: The formation of a 5,5'-difluoro-2,2'-bipyridine-4,4'-dicarboxaldehyde byproduct is due to an Ullmann-type homocoupling reaction. This side reaction can be catalyzed by the palladium system, especially under certain conditions.[7]

Mechanistic Cause: Homocoupling can arise from two main pathways:

  • Reductive Coupling: Two molecules of the aryl halide oxidatively add to a Pd(0) center, followed by reductive elimination to form the dimer.

  • Transmetalation-Mediated: In Suzuki reactions, a portion of the aryl halide can react with the boronic acid reagent to form a symmetrical biaryl boronate, which then participates in the catalytic cycle.

Troubleshooting & Minimization Strategy:

  • Control Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of the boronic acid coupling partner. This helps to favor the desired cross-coupling pathway over the self-coupling of the starting material.

  • Slow Addition: Adding the this compound slowly to the reaction mixture containing the catalyst, base, and boronic acid can help maintain a low concentration of the starting halide, thus disfavoring the bimolecular homocoupling reaction.

  • Catalyst and Ligand Choice:

    • Highly active catalyst systems can sometimes promote homocoupling. If this is a persistent issue, slightly reducing the catalyst loading (e.g., from 5 mol% to 2 mol%) may help.[7]

    • Ensure the chosen ligand promotes efficient transmetalation and reductive elimination for the cross-coupling pathway.

  • Solvent System: The choice of solvent can influence reaction rates. Protic co-solvents like ethanol or isopropanol in addition to a primary solvent like dioxane or DMF can sometimes suppress homocoupling.[8]

Comparative Table: Minimizing Key Byproducts in Suzuki Coupling

ParameterTo Minimize HydrodehalogenationTo Minimize HomocouplingRationale
Base K₃PO₄, Cs₂CO₃K₂CO₃, Na₂CO₃Milder bases are often sufficient and less prone to generating Pd-H species.[5]
Solvent Anhydrous Toluene/DioxaneDioxane/H₂O, DMF/H₂OAqueous conditions are standard for Suzuki but must be rigorously deoxygenated.[7]
Stoichiometry 1:1.1 (Aryl Halide:Boronic Acid)1:1.2 (Aryl Halide:Boronic Acid)A slight excess of the boronic acid favors the cross-coupling pathway.
Temperature Lowest effective temperature (e.g., 80°C)80-100°CLower temperatures can disfavor side reactions and catalyst decomposition.[3]
Ligand Bulky, electron-rich (e.g., XPhos)Bulky, electron-rich (e.g., SPhos)Accelerates reductive elimination, outcompeting side reactions.[1]

Section 2: Issues Related to the Aldehyde Moiety

FAQ 3: I've successfully performed my cross-coupling reaction, but I'm experiencing product loss or decomposition during aqueous workup or purification on silica gel. What's happening?

Answer: The aldehyde functional group, while generally robust during the inert conditions of the cross-coupling reaction, can be susceptible to degradation under certain workup or purification conditions.

Potential Issues:

  • Hydrate/Hemiacetal Formation: In the presence of water or alcoholic solvents, the electron-deficient aldehyde can form a hydrate or hemiacetal. While often reversible, this can complicate purification and NMR analysis.

  • Over-oxidation: If the workup is not performed carefully, exposure to air for prolonged periods, especially in the presence of residual base, can lead to oxidation of the aldehyde to the corresponding carboxylic acid.

  • Silica Gel Interactions: The basic nitrogen of the pyridine ring and the polar aldehyde can interact strongly with acidic silica gel, leading to streaking, poor recovery, and in some cases, degradation.

Troubleshooting & Best Practices:

  • Workup Procedure:

    • Quench the reaction carefully with a neutral salt solution like saturated aqueous ammonium chloride (NH₄Cl) rather than a strong acid.[9]

    • Minimize the time the product is in a biphasic mixture. Extract promptly into a suitable organic solvent like ethyl acetate or dichloromethane.

    • If you must use a basic wash (e.g., saturated NaHCO₃), perform it quickly and ensure the product is not left in the basic aqueous phase.

  • Purification Strategy:

    • Deactivate Silica Gel: Before performing column chromatography, consider pre-treating the silica gel. This can be done by eluting the packed column with your starting eluent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica, preventing product degradation and improving recovery.

    • Alternative Media: If issues persist, consider using a less acidic stationary phase like alumina (neutral or basic) for your purification.

Competing Pathways Diagram

G cluster_0 Reaction Pathways for Ar-Br cluster_1 Desired Cross-Coupling cluster_2 Hydrodehalogenation Byproduct ArBr 2-Bromo-5-fluoro- isonicotinaldehyde (Ar-Br) ArPdBr Ar-Pd(II)-Br ArBr->ArPdBr Oxidative Addition Pd0 Pd(0)L_n Pd0->ArBr ArPdR Ar-Pd(II)-R ArPdBr->ArPdR Transmetalation Byproduct Undesired Product (Ar-H) ArPdBr->Byproduct Reductive Elimination Reagent Coupling Partner (e.g., R-B(OH)2) Reagent->ArPdBr Product Desired Product (Ar-R) ArPdR->Product Reductive Elimination Product->Pd0 PdH [Pd-H] PdH->ArPdBr

Caption: Competing reaction pathways for this compound.

Section 3: Recommended Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).

  • Inerting: Seal the vial with a septum cap, and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 eq.) followed by anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Extraction: Wash the combined organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent if necessary).[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox, add this compound (1.0 eq.), the chosen phosphine ligand (e.g., RuPhos, 3 mol%), and the palladium precatalyst (e.g., RuPhos Pd G3, 1.5 mol%) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add the amine coupling partner (1.2 eq.) and the base (e.g., LiHMDS as a 1M solution in THF, 1.5 eq.). Add enough anhydrous, degassed solvent (e.g., toluene or dioxane) to reach a concentration of ~0.1-0.2 M.

  • Reaction: Seal the vial and remove it from the glovebox. Heat in a preheated oil bath at 90-110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-8 as described in the Suzuki protocol, using a saturated aqueous solution of ammonium chloride for the initial quench.[10]

References

  • Al-Masum, M., & El-Hage, C. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(7), 5786-5797. [Link]
  • Glickstein, H., et al. (2003). Hydrolysis of pyridoxal isonicotinoyl hydrazone and its analogs. Biochimica et Biophysica Acta (BBA) - General Subjects, 1620(1-3), 1-9. [Link]
  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Centre for Chemical Engineering. [Link]
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
  • Ghedini, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2975. [Link]
  • El-Fass, K. A., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 77(17), 7345-7357. [Link]
  • Topf, C., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 9(21), 5943-5949. [Link]
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
  • Vo, C. V., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2534-2537. [Link]

Sources

Validation & Comparative

A Comparative Guide to Alternative Reagents for Pyridine Synthesis: Moving Beyond 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The substituted pyridine framework is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs and agrochemicals. The precise functionalization of this heterocycle is paramount for tuning a molecule's pharmacological profile. While 2-halo-substituted pyridines, such as 2-Bromo-5-fluoroisonicotinaldehyde, are workhorse reagents for introducing the pyridine motif via cross-coupling reactions, reliance on a single class of precursors can limit synthetic flexibility and process efficiency.

This guide provides a comprehensive comparison of alternative synthetic strategies, moving beyond traditional halopyridine coupling partners. We will explore a range of methodologies, from direct replacement of the halogen leaving group to entirely different philosophies of ring construction and functionalization. Each approach is evaluated for its scope, limitations, and practical applicability, supported by experimental data and detailed protocols to empower chemists in designing robust and efficient synthetic routes.

Section 1: Direct Analogs - Alternative Leaving Groups at the C2-Position

The most straightforward alternative to a 2-bromopyridine is to simply vary the leaving group. The choice of halogen or sulfonate ester at the coupling position directly impacts reactivity, catalyst selection, and cost. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F, which dictates the reaction conditions required for efficient oxidative addition.

  • 2-Chloropyridines : Once considered challenging coupling partners, the development of advanced phosphine ligands (e.g., SPhos, XPhos) and catalyst systems has made 2-chloropyridines highly viable and cost-effective alternatives to their bromo counterparts.[1] They often require slightly higher temperatures or catalyst loadings but are attractive for large-scale synthesis due to the lower cost of starting materials.[1]

  • 2-Iodopyridines : These reagents are highly reactive and typically undergo oxidative addition under milder conditions than bromides, often allowing for lower catalyst loadings and shorter reaction times. However, their higher cost and potential instability can be drawbacks.

  • Pyridyl Triflates (or Tosylates) : Sulfonate esters are excellent leaving groups, often exhibiting reactivity comparable to or greater than iodides. They can be prepared from the corresponding pyridinols and are particularly useful in cases where halogenation is difficult or leads to side products.

Section 2: Reversing Polarity - Pyridyl Organometallic Reagents

Instead of using the pyridine as an electrophile, one can reverse its polarity and employ it as a nucleophile in the form of an organometallic reagent. This strategy opens the door to a vast array of commercially available aryl and alkyl halides as coupling partners.

  • Pyridylboronic Acids and Esters : These are the cornerstone reagents for the Suzuki-Miyaura cross-coupling reaction.[2] They offer the significant advantages of being relatively stable, having low toxicity, and being tolerant of a wide range of functional groups.[3] While 3- and 4-pyridylboronic acids are generally stable, 2-pyridylboronic acids can be prone to decomposition.[3][4] This limitation is often overcome by using more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or pinacol esters.[3]

  • Pyridylzinc Reagents (Organozincs) : Used in the Negishi cross-coupling, organozinc reagents are highly reactive and can be prepared from the corresponding halopyridines or via directed metallation.[5] They are known for their exceptional functional group tolerance but must be prepared and handled under inert conditions due to their moisture and air sensitivity.[3]

  • Pyridylstannanes (Organotins) : Key reagents in the Stille cross-coupling, organostannanes are tolerant of many functional groups and are not basic, which prevents side reactions with sensitive substrates. The primary drawback of this methodology is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[3]

Section 3: De Novo Ring Construction - Cycloaddition and Condensation Strategies

Rather than functionalizing a pre-formed ring, it is often advantageous to construct the substituted pyridine from acyclic precursors. This approach offers unparalleled control over the final substitution pattern.

  • [2+2+2] Cycloadditions : This powerful, atom-economical method involves the transition-metal-catalyzed cyclotrimerization of two alkyne units and a nitrile to form a polysubstituted pyridine.[6][7] Cobalt and rhodium catalysts are commonly employed.[6][7] This strategy allows for the rapid assembly of complex pyridines from simple, linear precursors.

  • Classical Condensation Reactions : Time-tested methods like the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses remain highly relevant.[8][9][10] These reactions typically involve the condensation of carbonyl compounds (such as β-ketoesters or 1,5-dicarbonyls) with an ammonia source to build the pyridine ring.[8][11] They are particularly effective for producing highly functionalized dihydropyridines which can then be oxidized to the corresponding pyridines.[8]

Section 4: The Modern Frontier - Direct C–H Functionalization

The most modern and atom-economical approach is the direct functionalization of pyridine C–H bonds, which avoids the need for pre-functionalization (e.g., halogenation or metallation) of the starting material.[12][13]

  • Pyridine N-Oxides : A common strategy involves the temporary oxidation of the pyridine nitrogen to an N-oxide.[14][15][16] The N-oxide group acts as a powerful directing group, activating the C2- and C6-positions for metallation and subsequent reaction with electrophiles.[14][17] The N-oxide can then be easily removed by reduction. This approach has been successfully used for palladium-catalyzed alkenylation and arylation.[14]

  • Directed C-H Activation : By incorporating a directing group elsewhere on the pyridine ring, it is possible to achieve regioselective functionalization at positions that are otherwise difficult to access, such as C3 or C4.[16][18] This advanced strategy offers precise control but requires additional synthetic steps to install and potentially remove the directing group.

Comparative Data Summary

The following table provides a high-level comparison of the discussed synthetic strategies. The choice of method will ultimately depend on the specific target molecule, required substitution pattern, scale of the reaction, and available starting materials.

StrategyReagent ClassKey AdvantagesKey DisadvantagesTypical Catalyst/Conditions
Direct Analog 2-ChloropyridinesLow cost, suitable for large scale.Less reactive than bromides, may require stronger conditions.Pd catalysts with bulky phosphine ligands (e.g., SPhos).
Polarity Reversal Pyridylboronic EstersHigh functional group tolerance, low toxicity, stable reagents.Potential instability of 2-pyridyl derivatives; requires synthesis of the boronic ester.Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) with a base (e.g., K₂CO₃, Cs₂CO₃).
De Novo Synthesis Alkynes + NitrilesHigh atom economy, rapid complexity generation, full control of substitution.Requires specific precursors; catalyst can be expensive.Co(I) or Rh(I) complexes.
C–H Functionalization Pyridine N-OxidesNo pre-functionalization needed, high regioselectivity for C2 position.Requires extra steps for N-oxide formation and removal.Pd(OAc)₂ with an oxidant (e.g., Ag₂CO₃).

Experimental Protocols

To provide a practical context, detailed protocols for two common and powerful methods are described below.

Protocol 1: Suzuki-Miyaura Coupling using a Pyridylboronic Acid Pinacol Ester

This protocol describes a typical Suzuki-Miyaura coupling to form a 2-arylpyridine, a common alternative to using a 2-halopyridine as the electrophile.[2]

Reaction: Coupling of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with 4-Bromoanisole.

Materials:

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 equiv.)

  • 4-Bromoanisole (1.1 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(4-methoxyphenyl)pyridine.

Protocol 2: Palladium-Catalyzed Direct C2-Arylation of Pyridine N-Oxide

This protocol details a modern C-H functionalization approach, avoiding the need for a halogenated pyridine.[14]

Reaction: Direct C2-Arylation of Pyridine N-Oxide with Benzene.

Materials:

  • Pyridine N-Oxide (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv.)

  • Silver(I) Carbonate (Ag₂CO₃) (1.5 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Benzene (serves as reagent and solvent)

  • Pivalic Acid (PivOH) (0.5 equiv.)

Procedure:

  • In a pressure-rated reaction vessel, combine pyridine N-oxide, Pd(OAc)₂, Ag₂CO₃, K₂CO₃, and pivalic acid.

  • Add a large excess of benzene to the vessel.

  • Seal the vessel and heat the mixture to 120 °C with stirring for 12-24 hours.

  • Monitor the reaction by taking aliquots and analyzing via GC-MS or LC-MS.

  • After cooling to room temperature, carefully vent the vessel.

  • Dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude 2-phenylpyridine N-oxide by flash column chromatography.

  • The N-oxide can be subsequently reduced to 2-phenylpyridine using a reducing agent like PCl₃ or H₂/Pd-C.

Visualizing Synthetic Strategies

Diagrams created using DOT language help visualize the decision-making process and chemical transformations.

G cluster_start Synthetic Goal cluster_options Primary Synthetic Choice cluster_path_A Functionalization Pathways cluster_path_B Construction Pathways start Target: Substituted Pyridine A Functionalize Existing Ring start->A How to build? B De Novo Ring Construction start->B How to build? A1 Electrophile: 2-Halo/Triflate Pyridine A->A1 Choose reactivity A2 Nucleophile: Pyridyl Organometallic A->A2 Choose reactivity A3 Direct C-H Activation A->A3 Choose reactivity B1 [2+2+2] Cycloaddition B->B1 Choose precursors B2 Condensation (Hantzsch, etc.) B->B2 Choose precursors

Caption: Decision workflow for selecting a pyridine synthesis strategy.

G Pd0 Pd(0)L₂ RPdnX R-Pd(II)-X L₂ Pd0->RPdnX Oxidative Addition ArX Ar-X ArX->RPdnX RPdnPy R-Pd(II)-Py L₂ RPdnX->RPdnPy Transmetalation PyB Py-B(OR)₂ PyB->RPdnPy Base Base Base->RPdnPy RPdnPy->Pd0 Reductive Elimination RPy R-Py RPdnPy->RPy

Sources

A Comparative Guide to the Synthesis of 2-Bromo-5-fluoroisonicotinaldehyde: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-fluoroisonicotinaldehyde is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and an aldehyde for diverse derivatization—makes it an invaluable intermediate for the synthesis of complex molecular scaffolds. The efficiency and yield of its synthesis are therefore of critical importance to researchers in the pharmaceutical and agrochemical industries.

This guide provides an in-depth, objective comparison of two primary synthetic strategies for preparing this compound. We will analyze a direct, single-step approach via Directed ortho-Metalation (DoM) and a classical two-step sequence involving the Oxidation of a pyridylmethanol intermediate . By examining the experimental protocols, mechanistic underpinnings, yields, and scalability considerations, this document aims to equip researchers with the necessary insights to select the optimal route for their specific laboratory context and project goals.

Route 1: Directed ortho-Metalation (DoM) via Orthogonal Lithiation

This modern approach leverages the powerful and highly regioselective nature of Directed ortho-Metalation (DoM) to introduce the aldehyde functionality in a single, efficient step from a commercially available precursor.

Principle and Rationale

Directed ortho-Metalation is a cornerstone of modern aromatic chemistry, enabling the deprotonation of a position ortho to a directing metalation group (DMG) with a strong base, typically an organolithium reagent.[1][2] In the case of 2-bromo-5-fluoropyridine, the pyridine nitrogen and the halogen substituents act as coordinating sites for the lithium base, lowering the kinetic barrier and directing deprotonation exclusively to the C-4 position.[3][4][5]

The choice of Lithium Diisopropylamide (LDA), generated in situ from n-butyllithium and diisopropylamine, is critical. LDA is a powerful, non-nucleophilic base that minimizes the risk of nucleophilic attack on the pyridine ring, a common side reaction with alkyllithiums like n-BuLi alone.[3] The reaction is performed at cryogenic temperatures (-70 °C) to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions.[6] Subsequent quenching with an electrophile, in this case, N,N-dimethylformamide (DMF), efficiently installs the formyl group.

Experimental Workflow: Directed ortho-Metalation

Directed Ortho-Metalation Workflow start Start: 2-Bromo-5-fluoropyridine reagents 1. LDA (n-BuLi + Diisopropylamine) 2. THF, -70°C intermediate Formation of 4-Lithio Intermediate quench Quench with DMF intermediate->quench Formylation workup Aqueous Workup & Purification quench->workup Reaction Quench product Product: 2-Bromo-5-fluoro- isonicotinaldehyde workup->product Isolation

Caption: Workflow for the single-step DoM synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[6]

  • LDA Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -70 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.15 equivalents, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -65 °C.

  • Stir the resulting LDA solution at -70 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -70 °C.

  • Stir the reaction mixture at this temperature for 2 hours to ensure complete formation of the 4-lithiated intermediate.

  • Formylation (Quench): Slowly add N,N-dimethylformamide (DMF, 1.5 equivalents) to the reaction mixture, again ensuring the temperature remains at -70 °C.

  • Continue stirring at -70 °C for an additional 2 hours.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Dilute with ethyl acetate and wash sequentially with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product.

Discussion of the DoM Route

This method is elegant and highly efficient, offering a direct path to the target molecule. Its primary advantage is the exceptional regioselectivity, which circumvents the need for protecting groups or multi-step functional group manipulations. However, the stringent reaction conditions are a significant consideration. The use of pyrophoric n-butyllithium requires specialized handling techniques and a rigorously anhydrous environment to ensure both safety and success.[7][8][9] The necessity for cryogenic temperatures (-70 °C) can be challenging to maintain at a large scale in standard batch reactors, although modern flow chemistry setups can mitigate these safety and temperature control issues.[6]

Route 2: Two-Step Synthesis via Oxidation of a Methanol Intermediate

This alternative strategy employs a more traditional, two-step functional group interconversion approach, beginning with the synthesis of a pyridylmethanol precursor followed by its oxidation to the desired aldehyde.

Principle and Rationale

This pathway avoids the use of highly reactive organolithium reagents. The first step involves the reduction of a suitable carbonyl precursor, such as 2-bromo-5-fluoroisonicotinic acid or its ester, to (2-bromo-5-fluoropyridin-4-yl)methanol. This can be achieved with standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

The second, and key, step is the selective oxidation of the primary alcohol to the aldehyde. Manganese dioxide (MnO₂) is a well-established and effective reagent for the oxidation of allylic and benzylic-type alcohols, including heteroaromatic methanols.[10][11] The reaction is heterogeneous, occurring on the surface of the solid MnO₂, which often requires a large excess of the reagent to drive the reaction to completion.[12] The selectivity for the primary alcohol is typically high, with minimal over-oxidation to the carboxylic acid.

Experimental Workflow: Two-Step Oxidation Route

Two-Step Oxidation Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation start_ox Start: 2-Bromo-5-fluoro- isonicotinic Acid reduction Reduction (e.g., BH₃•THF) start_ox->reduction alcohol Intermediate: (2-Bromo-5-fluoropyridin- 4-yl)methanol reduction->alcohol oxidation Oxidation (Activated MnO₂) alcohol->oxidation workup_ox Filtration & Purification oxidation->workup_ox product_ox Final Product workup_ox->product_ox

Caption: Workflow for the two-step reduction and oxidation synthesis.

Detailed Experimental Protocol (Oxidation Step)

This protocol is a representative procedure for MnO₂ oxidations.[11]

  • Preparation: To a solution of (2-bromo-5-fluoropyridin-4-yl)methanol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (MnO₂, 10-15 equivalents).

  • Reaction: Stir the resulting suspension vigorously at room temperature or gentle reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-48 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the solid manganese salts.

  • Purification: Wash the Celite® pad thoroughly with additional solvent. Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Discussion of the Oxidation Route

The primary advantage of this route is the avoidance of pyrophoric and cryogenically-handled reagents, making it more amenable to standard laboratory equipment and posing fewer acute safety risks. However, the multi-step nature is a drawback, as it can lead to a lower overall yield. The oxidation step itself can be variable; the activity of MnO₂ can differ between batches, and freshly activated reagent is often recommended for reproducibility.[12][13] The heterogeneous nature of the reaction and the need for a large excess of MnO₂ can complicate workup and purification, particularly at a larger scale, and presents challenges in terms of atom economy and waste disposal.

Comparative Analysis

FeatureRoute 1: Directed ortho-MetalationRoute 2: Two-Step Oxidation
Starting Material 2-Bromo-5-fluoropyridine2-Bromo-5-fluoroisonicotinic Acid
Number of Steps 12
Key Reagents n-Butyllithium, Diisopropylamine, DMFBH₃ or LiAlH₄, Activated MnO₂
Reported Yield ~85-90%[6]~70-85% (for oxidation step)
Overall Yield ~85-90% ~65-80% (estimated, assuming ~90% for reduction)
Safety Concerns High (Pyrophoric n-BuLi, cryogenic)[9]Moderate (Standard chemical handling)
Scalability Challenging in batch; suitable for flow chemistry[6]Moderate; solid handling can be cumbersome

Conclusion and Recommendation

Both the Directed ortho-Metalation (DoM) and the Two-Step Oxidation routes are viable and effective methods for the synthesis of this compound. The choice between them depends heavily on the specific needs and capabilities of the research team.

Route 1 (DoM) is the recommended approach for maximizing yield and efficiency in a single transformation. It is particularly well-suited for laboratories equipped to handle organolithium reagents and cryogenic conditions safely. For larger-scale synthesis, transitioning this protocol to a continuous flow reactor is a highly attractive option that can enhance safety and control.

Route 2 (Oxidation) is a more conservative and accessible alternative. It is preferable for settings where the handling of pyrophoric materials is not feasible or for smaller-scale syntheses where a slightly lower overall yield is acceptable in exchange for operational simplicity and enhanced safety.

Ultimately, a careful assessment of available equipment, safety infrastructure, and desired scale will guide the synthetic chemist to the most appropriate and successful strategy.

References

  • Aragen Life Sciences. (n.d.). Flow Chemistry experiments of highly hazardous Butyl Lithium Reactions. Aragen. [Link]
  • Chem-Station. (2015, January 13). Directed Ortho Metalation.
  • Pike, R., et al. (2023). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. ChemRxiv. [Link]
  • Wikipedia. (n.d.). n-Butyllithium. In Wikipedia.
  • University of Rochester. (n.d.). Directed (ortho)
  • Google Patents. (n.d.). A kind of synthetic method of 4 pyridine carboxaldehyde. CN107311918A.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Directed ortho metalation. In Wikipedia.
  • Chemeurope.com. (n.d.).
  • Princeton University Environmental Health & Safety. (n.d.).
  • Stanford University Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. [Link]
  • Gribble, G. W. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
  • Gribble, G. W. (1993). REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF ,.
  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. [Link]
  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds. CN102898358A.
  • GSK Green Chemistry Guide. (n.d.). Manganese Dioxide, MnO2. [Link]
  • TRUNNANO. (2023, June 21).
  • Collum, D. B., et al. (2012).
  • Royal Society of Chemistry. (n.d.). Advances. www.rsc.org/advances
  • Baran Lab, Scripps Research. (n.d.).
  • ResearchGate. (n.d.). Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. [Link]
  • Reddit. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem. [Link]
  • Jabeen, M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
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  • Carter, E. A., et al. (2014). Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced from Pyridine. Journal of the American Chemical Society. [Link]

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A Comparative Guide to 2-Bromo-5-fluoroisonicotinaldehyde in Suzuki Couplings: Enhancing Reactivity and Selectivity in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are prevalent in a vast number of pharmaceutical agents. The strategic selection of building blocks is paramount for efficient and high-yielding syntheses. This guide provides an in-depth technical comparison of 2-Bromo-5-fluoroisonicotinaldehyde, a highly functionalized pyridine derivative, and its advantages in Suzuki coupling reactions over other alternatives. We will delve into the mechanistic underpinnings of its enhanced reactivity, supported by established principles and representative experimental data from analogous systems.

The Strategic Advantage of Fluorine and Aldehyde Substitution

This compound is a trifunctionalized pyridine ring, presenting a unique combination of a reactive bromine atom at the 2-position, a strongly electron-withdrawing fluorine atom at the 5-position, and a versatile aldehyde group at the 4-position. This specific arrangement offers distinct advantages in palladium-catalyzed Suzuki couplings.

The reactivity of aryl halides in Suzuki couplings is largely governed by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[1][2] The C-Br bond is weaker than the C-Cl bond, making bromopyridines generally more reactive than their chloro-analogs, often allowing for milder reaction conditions.[2]

The electronic nature of the substituents on the pyridine ring plays a crucial role in modulating the reactivity of the C-Br bond. The pyridine nitrogen itself is electron-withdrawing, which enhances the electrophilicity of the carbon attached to the bromine, facilitating oxidative addition.[2] The presence of additional electron-withdrawing groups, such as the 5-fluoro and 4-aldehyde substituents in this compound, further accentuates this effect. This increased electrophilicity of the C-Br bond leads to a faster rate of oxidative addition, which can result in higher yields and shorter reaction times compared to less electron-deficient bromopyridines.[3]

The fluorine atom at the 5-position not only contributes to the electronic activation of the C-Br bond but can also influence the metabolic stability and pharmacokinetic properties of the final coupled product, a desirable feature in drug discovery.

Comparative Performance in Suzuki Couplings

While direct, side-by-side comparative studies under identical conditions for this compound and its analogs are not extensively documented in the literature, we can infer its performance based on the established principles of substituent effects in Suzuki couplings. The increased electrophilicity of the pyridine ring in this compound is expected to lead to superior performance compared to simpler bromopyridines.

Below is a table compiling representative yields for the Suzuki coupling of various substituted bromopyridines with phenylboronic acid, illustrating the general trend of reactivity. It is important to note that reaction conditions vary across these examples, and the data serves to provide a qualitative comparison.

Bromopyridine DerivativeCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)Reference
2-BromopyridinePd(OAc)2 / PPh3Na2CO3Toluene/H2O100 / 12~70-80[4]
2-Bromo-5-methylpyridinePd(dppf)Cl2K2CO3Dioxane/H2O100 / 12~85[5]
2-Bromo-5-nitropyridinePd(PPh3)4Na2CO3Toluene/H2O80 / 4>90[2]
This compound Expected High Yield

The trend suggests that electron-withdrawing groups (like the nitro group) lead to higher yields, supporting the hypothesis that this compound, with two electron-withdrawing substituents, would be a highly reactive and efficient coupling partner.

Experimental Workflow and Mechanistic Overview

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction is a multi-step process requiring careful control of the reaction environment to ensure optimal catalyst activity and product yield.

Figure 1: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is based on established procedures for similar bromopyridine derivatives and should be optimized for specific substrates.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-fluoroisonicotinaldehyde.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates via the Suzuki-Miyaura cross-coupling reaction. The synergistic electron-withdrawing effects of the pyridine nitrogen, the 5-fluoro substituent, and the 4-aldehyde group enhance the reactivity of the C-Br bond towards oxidative addition, the rate-determining step of the catalytic cycle. This increased reactivity is expected to translate into higher yields and shorter reaction times compared to less activated bromopyridine derivatives. Furthermore, the presence of the fluorine atom can impart beneficial properties to the final product, making this reagent a strategic choice for drug discovery and development programs. The provided experimental protocol offers a robust starting point for the successful implementation of this versatile building block in organic synthesis.

References

  • Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938. [Link]
  • BenchChem. (2025).
  • Molander, G. A., & Ito, T. (2001).
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. BenchChem.
  • BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura Coupling in Natural Product Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
  • Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 50(48), 6646-6649.

Sources

A Senior Application Scientist's Guide to Catalysis for the Functionalization of 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-5-fluoroisonicotinaldehyde

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks.[1] The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound, a readily available starting material, represents a particularly valuable scaffold.[2][3][4] Its structure features a reactive carbon-bromine bond, an electron-withdrawing fluorine atom, and an aldehyde functional group, offering multiple avenues for synthetic diversification.

The key to unlocking the potential of this molecule lies in the selective and efficient functionalization of the C-Br bond. Palladium-catalyzed cross-coupling reactions have become the gold standard for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable precision and broad functional group tolerance.[5][6][7][8]

This guide provides a comparative analysis of state-of-the-art catalytic systems for the three most pivotal transformations involving this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Our objective is to move beyond mere protocols and delve into the causality behind catalyst selection, empowering researchers to make informed decisions for their specific synthetic challenges.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl or vinyl-aryl structures.[9][10][11] For heteroaryl halides like our substrate, the choice of ligand is paramount to achieving high yields and preventing unwanted side reactions.[12][13]

Comparative Analysis of Catalytic Systems

The efficacy of a palladium catalyst in coupling bromopyridines is critically dependent on the ligand's steric and electronic properties.[12][14] Bulky, electron-rich monophosphine ligands, particularly the dialkylbiaryl phosphine class developed by the Buchwald group (e.g., SPhos, XPhos), have proven exceptionally effective.[14][15] These ligands promote the crucial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination.[10][15] N-Heterocyclic Carbene (NHC) ligands, featured in precatalysts like PEPPSI-IPr, offer another powerful alternative due to their strong σ-donating character, which enhances catalytic activity and stability.[12]

Catalyst System (Precursor + Ligand)Typical Loading (mol%)BaseSolventTemp (°C)Approx. Yield (%)Causality & Field Insights
Pd(OAc)₂ / SPhos1 - 2K₃PO₄ or K₂CO₃Toluene/H₂O or Dioxane80 - 100~90 - 98The Workhorse: SPhos is highly active for heteroaryl chlorides and bromides, allowing for lower catalyst loadings. Its bulk facilitates reductive elimination, which is crucial for electron-deficient pyridines.[12][14][16]
PdCl₂(dppf)2 - 3Cs₂CO₃ or K₂CO₃DMF or Dioxane90 - 110~88 - 96Broad Compatibility: A classic, robust system effective for a wide range of boronic acids. The bidentate dppf ligand provides good catalyst stability.[16][17]
PEPPSI-IPr0.5 - 2Cs₂CO₃ or K₂CO₃t-AmylOH or Dioxane100~95 - 98High Activity: NHC ligands are strong σ-donors, leading to highly active catalysts. PEPPSI precatalysts are air- and moisture-stable, simplifying handling.[12]
Pd₂(dba)₃ / P(t-Bu)₃1 - 2K₃PO₄ or CsFTHF or DioxaneRT - 60~90 - 97Mild Conditions: The extremely electron-rich and bulky P(t-Bu)₃ ligand enables couplings at or near room temperature, even for challenging substrates.[9][18]

Yields are approximate and based on data for similar bromopyridine substrates. Optimization is recommended for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized procedure is a robust starting point for the coupling of this compound with a generic arylboronic acid using a Pd(OAc)₂/SPhos system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane (5 mL) and Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, briefly purge a mixture of Pd(OAc)₂ and SPhos with an inert gas (e.g., Argon or Nitrogen). Add this catalyst mixture to the Schlenk flask.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations: Workflow and Mechanism

experimental_workflow reagents 1. Combine Reactants (Aldehyde, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd(OAc)₂ + SPhos) reagents->catalyst degas 3. Evacuate & Backfill (Inert Atmosphere) catalyst->degas solvent 4. Add Degassed Solvent (Dioxane/H₂O) degas->solvent react 5. Heat & Stir (100 °C, 4-12h) solvent->react workup 6. Workup (Dilute, Filter, Wash) react->workup purify 7. Purify (Chromatography) workup->purify

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

suzuki_cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂, Base) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10][16]

II. Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction provides a powerful route to synthesize aryl alkynes, which are crucial intermediates in pharmaceuticals and materials.[19] The classic protocol involves a dual catalytic system of palladium and copper(I).[16][20]

Comparative Analysis of Catalytic Systems

The traditional Sonogashira catalyst system uses a palladium(0) source, often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in conjunction with a copper(I) salt like CuI.[20] The copper co-catalyst is believed to facilitate the transmetalation step by forming a copper acetylide intermediate. However, copper can sometimes lead to the homocoupling of alkynes (Glaser coupling). This has spurred the development of copper-free conditions, which often rely on more sophisticated ligands or different bases to achieve high efficiency.[19] N-Heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts for this transformation.[20][21]

Catalyst SystemCo-CatalystBaseSolventTemp (°C)Approx. Yield (%)Causality & Field Insights
Pd(PPh₃)₄CuI (5 mol%)Et₃N or DIPEATHF or DMFRT - 60~85 - 95The Classic: A widely used and reliable system. The amine base is crucial, serving both as a base and as a solvent.[16] Pd(PPh₃)₂Cl₂ is a common, more air-stable alternative precursor.[20]
PdCl₂(dppf)CuI (5 mol%)Cs₂CO₃ + Et₃NDioxane80 - 100~90 - 98For Complex Substrates: The dppf ligand provides enhanced stability, often leading to better results for challenging or electron-poor heteroaryl halides.
[DTBNpP]Pd(crotyl)ClNone (Copper-Free)TMP or K₃PO₄ACN or DMSORT - 60~90 - 99Copper-Free Efficiency: This air-stable precatalyst with a bulky phosphine ligand facilitates efficient copper-free coupling at room temperature, avoiding alkyne homocoupling.[19]
(NHC)-Pd Complex(NHC)-Cu ComplexAmine BaseVariousRT - 80>90High Turnover: NHC-ligated palladium and copper complexes can act collaboratively to achieve high yields with very low catalyst loadings, even in open-air conditions.[21]

Yields are approximate and based on data for similar aryl bromide substrates. Optimization is recommended.

Experimental Protocol: Sonogashira Coupling

This protocol describes a standard copper-catalyzed Sonogashira coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Degassed THF (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with inert gas (repeat 3x).

  • Add the degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[22] It enables the coupling of an exceptionally broad range of amines with aryl halides, a critical transformation in pharmaceutical synthesis.[6][23]

Comparative Analysis of Catalytic Systems

The success of the Buchwald-Hartwig amination is intrinsically linked to ligand design.[24] Early systems had limited scope, but the development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) dramatically expanded the reaction's utility, allowing for the coupling of aryl chlorides and a wider variety of amines under milder conditions.[22][25] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine or the palladium-amine complex.[26]

Catalyst System (Precursor + Ligand)Typical Loading (mol%)BaseSolventTemp (°C)Approx. Yield (%)Causality & Field Insights
Pd₂(dba)₃ / XPhos1 - 2NaOt-Bu or K₃PO₄Toluene or Dioxane80 - 110~90 - 99High Generality: XPhos is one of the most versatile ligands, effective for coupling a wide range of primary and secondary amines with aryl bromides and chlorides.[25]
Pd(OAc)₂ / BINAP2 - 3Cs₂CO₃Toluene100~85 - 95Bidentate Stability: The bidentate BINAP ligand provided one of the first reliable methods for coupling primary amines and offers good catalyst stability, though it is often superseded by modern monophosphine ligands.[22][26]
G3-XPhos Precatalyst1 - 2K₂CO₃ or LHMDSToluene or t-BuOH80 - 110>95User-Friendly: Third-generation (G3) precatalysts are air- and moisture-stable, ensuring reproducible formation of the active Pd(0) species. This simplifies reaction setup and improves reliability.
[(CyPF-tBu)PdCl₂]1 - 3K₃PO₄Dioxane100~90 - 98For Heterocycles: This air-stable, one-component catalyst has shown high efficiency for the amination of both aryl and heteroaryl halides, making it a strong candidate for the target substrate.[23]

Yields are approximate and based on data for similar aryl bromide substrates. Optimization is recommended.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details a general procedure using a Pd₂(dba)₃/XPhos system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Degassed Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube inside a glovebox, add NaOt-Bu, XPhos, and Pd₂(dba)₃.

  • Add the this compound and the amine.

  • Add the degassed toluene.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization: Catalytic Cycle

buchwald_cycle pd0 Pd(0)L pd2_ox R-Pd(II)L-X pd0->pd2_ox Oxidative Addition (R-X) pd2_amine [R-Pd(II)L(HNR'₂)]⁺X⁻ pd2_ox->pd2_amine Amine Coordination (HNR'₂) pd2_amido R-Pd(II)L(NR'₂) pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product R-NR'₂ pd2_amido->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[26]

Conclusion and Future Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling is a robust and versatile strategy for generating novel molecular entities.

  • For C-C bond formation with boronic acids (Suzuki) , catalyst systems based on bulky, electron-rich biarylphosphine ligands like SPhos or NHC-based precatalysts like PEPPSI-IPr offer the highest activity and reliability.

  • For C-C bond formation with terminal alkynes (Sonogashira) , classic Pd/Cu systems remain effective, but modern copper-free protocols using specialized ligands are advantageous for preventing side reactions and simplifying purification.

  • For C-N bond formation (Buchwald-Hartwig) , the use of well-defined precatalysts combined with advanced biarylphosphine ligands such as XPhos is the state-of-the-art, ensuring high yields across a broad scope of amines.

The choice of catalyst is not merely a matter of following a recipe; it is a strategic decision based on the electronic nature of the substrates, the desired reaction conditions, and practical considerations like catalyst stability and cost. As catalyst development continues to advance, we can anticipate even milder reaction conditions, lower catalyst loadings, and an even broader substrate scope, further cementing the role of cross-coupling in the rapid discovery of new chemical matter.

References

  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT.
  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Efficient C-C Bond Formation: The Power of Advanced Palladium Catalysts.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Semantic Scholar.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances (RSC Publishing).
  • Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • The Chemical Versatility of 2-Acetamido-5-fluoropyridine in Synthesis.
  • Buchwald–Hartwig amination. Wikipedia.
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
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  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
  • This compound (C6H3BrFNO). PubChem.
  • This compound CAS#: 1005291-43-9. ChemicalBook.
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  • This compound. ChemicalBook.

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A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-5-fluoroisonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum—Ensuring Structural Certainty

The 2-bromo-5-fluoroisonicotinaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a new generation of targeted therapeutics. However, the very features that make this heterocyclic aldehyde a potent building block—its unique substitution pattern with electronegative halogens and a nitrogen atom—create significant challenges for unambiguous structural validation. Simple isomerism, unexpected side-reactions, or incorrect regiochemistry can lead to the synthesis of the wrong compound, wasting valuable resources and time.

This guide moves beyond a simple recitation of analytical techniques. As scientists, we understand that data is only as good as its interpretation. Therefore, this document is structured as a logical workflow, explaining not just how to perform an experiment, but why specific techniques are chosen and how their results are synergistically integrated to build an unshakeable, self-validating structural proof. We will compare the primary analytical methodologies, providing field-proven protocols and the rationale needed to move from a newly synthesized powder to a fully characterized molecule with complete confidence.

The Integrated Validation Workflow

A robust structural elucidation strategy is not a linear path but an integrated process where each technique provides a piece of the puzzle. The following workflow illustrates a best-practice approach, ensuring that foundational data is confirmed before proceeding to more complex analyses.

Structural_Validation_Workflow cluster_0 Part 1: Foundational Analysis cluster_1 Part 2: Connectivity & Isomer Determination cluster_2 Part 3: Absolute Structure Confirmation MS Mass Spectrometry (MS) Determine Molecular Formula NMR_1D 1D NMR ('H, '³C, '⁹F) Map Chemical Environments MS->NMR_1D Formula Confirmed FTIR FTIR Spectroscopy Confirm Functional Groups FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Ambiguities Present XRD Single-Crystal X-ray Crystallography (scXRD) Define 3D Arrangement NMR_2D->XRD Final Proof Required Final Validated Structure & Confident Progression NMR_2D->Final Structure Solved XRD->Final Unambiguous Proof Start Newly Synthesized Derivative Start->MS Start->FTIR

Caption: Integrated workflow for the structural validation of novel compounds.

Part 1: Foundational Analysis — Composition and Functional Groups

Before delving into complex atomic connectivity, we must first confirm the most basic properties: the correct elemental composition and the presence of the expected functional groups. Mass spectrometry and FTIR spectroscopy are the rapid, high-throughput workhorses for this initial validation stage.

A. Mass Spectrometry (MS): The Molecular Formula Gatekeeper

The primary role of MS in this context is to provide an exact molecular weight, which, through high-resolution instrumentation, yields the elemental formula. This is the first critical checkpoint; if the molecular formula is incorrect, no further analysis is worthwhile.

Expertise & Experience: Choosing the Right Ionization Technique

For small, relatively stable organic molecules like our target derivatives, a choice must be made between "hard" and "soft" ionization techniques.[1]

  • Electron Ionization (EI): This is a hard ionization method where high-energy electrons bombard the molecule, causing extensive and reproducible fragmentation.[2] While this can sometimes prevent the observation of the molecular ion (the intact molecule with one electron removed), the resulting fragmentation pattern is a rich fingerprint that provides structural clues.[3][4] It is ideally suited for coupling with Gas Chromatography (GC).

  • Electrospray Ionization (ESI): This is a soft ionization technique that is perfect for confirming molecular weight.[5] It generates protonated molecules (e.g., [M+H]⁺) with minimal fragmentation, making the molecular ion peak clear and prominent.[6] It is the standard for Liquid Chromatography (LC) coupling.

Trustworthiness: For ultimate confidence, employing High-Resolution Mass Spectrometry (HRMS) is non-negotiable. HRMS measures mass to four or more decimal places, allowing for the unambiguous determination of the elemental formula and distinguishing between compounds with the same nominal mass.

Comparative Data: Expected Fragments of the Parent Scaffold

The table below outlines the expected high-resolution masses for the parent compound, this compound, and key fragments that would be anticipated in an EI-MS experiment.

Ion SpeciesFormulaCalculated Exact Mass (m/z)Origin of Fragment
[M]⁺ C₆H₃⁷⁹BrFNO202.9382Molecular Ion
[M]⁺ C₆H₃⁸¹BrFNO204.9362Molecular Ion (⁸¹Br Isotope)
[M-H]⁺ C₆H₂BrFNO201.9304Loss of hydrogen radical
[M-CHO]⁺ C₅H₂BrFN173.9358Loss of formyl radical
[M-Br]⁺ C₆H₃FNO124.0200Loss of bromine radical
Experimental Protocol: HRMS via LC-ESI-MS
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Dilute this stock to a final concentration of ~1-10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) coupled to a UHPLC system.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Method (Positive ESI Mode):

    • Mass Range: 50-500 m/z.

    • Resolution: >60,000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320 °C.

  • Data Analysis: Extract the mass for the primary chromatographic peak. Use the instrument software to calculate the elemental formula based on the exact mass and compare it to the theoretical formula. The mass error should be < 5 ppm.

B. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR provides a rapid and non-destructive confirmation of the key chemical bonds and functional groups present in the molecule.[7] While it doesn't reveal connectivity, it serves as a crucial sanity check. For a this compound derivative, we expect to see characteristic vibrations for the aldehyde, the aromatic ring, and the carbon-halogen bonds.[8]

Data Presentation: Characteristic IR Absorptions

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aldehyde C-HStretch~2850 and ~2750
Aldehyde C=OStretch1700 - 1720
Aromatic C=C / C=NRing Stretch1550 - 1640[8]
C-FStretch1000 - 1250
C-BrStretch500 - 650

Note: The presence of surface complexes can be studied in detail using in-situ FTIR.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample analysis and automatically subtracted by the software.

  • Analysis: Identify the key absorption bands and compare them with the expected values.

Part 2: The NMR Masterclass — Mapping Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[11][12] It provides information on the chemical environment, connectivity, and proximity of atoms. For our target derivatives, a full suite of 1D and 2D NMR experiments is essential for unambiguous assignment.

A. 1D NMR ('H, ¹³C, ¹⁹F): The Primary View
  • ¹H NMR: This is the starting point for any NMR analysis.[13] The pyridine ring protons resonate in a characteristic downfield region. The electron-withdrawing effects of the nitrogen, bromine, and fluorine atoms will significantly influence the chemical shifts, pushing the adjacent protons further downfield.[13]

  • ¹³C NMR: This experiment reveals the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon appears as a single sharp line.[14]

  • ¹⁹F NMR: Given the presence of a fluorine atom, this simple 1D experiment is highly valuable. It will show a single peak (or a doublet if coupled to a nearby proton), confirming the presence and chemical environment of the fluorine atom.

Data Presentation: Predicted NMR Data for this compound

AtomTechniquePredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Couplings (J, Hz)
Aldehyde-H¹H NMR9.9 - 10.2Singlet (s)-
H-3¹H NMR8.6 - 8.8Doublet (d)⁴J(H-F) ≈ 2-4 Hz
H-6¹H NMR8.4 - 8.6Singlet (s) or narrow d⁵J(H-H) ≈ 0-1 Hz
CHO¹³C NMR188 - 192Doublet (d)³J(C-F) ≈ 3-5 Hz
C-2 (Br)¹³C NMR145 - 150Doublet (d)³J(C-F) ≈ 15-20 Hz
C-3¹³C NMR142 - 146Doublet (d)³J(C-H) ≈ 5-7 Hz
C-4¹³C NMR125 - 130Doublet (d)²J(C-F) ≈ 20-25 Hz
C-5 (F)¹³C NMR160 - 165Doublet (d)¹J(C-F) ≈ 240-260 Hz
C-6¹³C NMR115 - 120Singlet (s) or narrow d-
B. 2D NMR (COSY, HSQC, HMBC): Resolving Ambiguity

While 1D NMR provides the pieces, 2D NMR shows how they connect. These experiments are crucial for validating the specific isomeric structure.[13]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). For the parent compound, this would show weak or no correlations, confirming the isolated nature of the ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to. This is the most reliable way to assign the protonated carbon signals.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[13] This allows us to connect the entire molecular framework, crucially assigning the quaternary (non-protonated) carbons like C-2, C-4, and C-5.

Visualization: Key HMBC Correlations for Structural Confirmation

The diagram below illustrates the essential long-range correlations that would unambiguously confirm the structure of this compound.

Caption: Expected key 2- and 3-bond HMBC correlations.

Experimental Protocol: Full NMR Characterization
  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • Acquisition:

    • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

    • Acquire 2D spectra: gCOSY, gHSQC, and gHMBC using standard vendor-provided pulse programs. Ensure the HMBC experiment is optimized for long-range couplings (typically 8-10 Hz).

  • Processing & Analysis: Process the data using appropriate software (e.g., Mnova, TopSpin). Assign the ¹H spectrum first using multiplicities and chemical shifts. Use the HSQC to assign the attached carbons. Finally, use the HMBC to assign the quaternary carbons and confirm the overall connectivity by piecing together the fragments.

Part 3: The Gold Standard — Absolute Structure by Single-Crystal X-ray Crystallography

When absolute, irrefutable proof of structure is required, single-crystal X-ray crystallography (scXRD) is the definitive technique.[15] It moves beyond connectivity to provide a precise three-dimensional map of the atoms in the solid state, revealing exact bond lengths, bond angles, and intermolecular packing.[16][17][18]

Expertise & Experience: While NMR provides the structure in solution, scXRD provides the ground-truth structure in the solid state. This is particularly vital if stereochemistry is involved in a derivative, as scXRD is the most reliable method for determining absolute configuration.[19][20] The primary challenge and rate-limiting step is not the analysis itself, but the growth of a high-quality, single crystal suitable for diffraction.[15][21]

Trustworthiness: A refined crystal structure is a self-validating system. The quality of the final model is judged by statistical parameters (like R-factors) that indicate how well the model fits the experimental diffraction data. A low R-factor (<5%) provides extremely high confidence in the result.

Visualization: The scXRD Experimental Workflow

scXRD_Workflow Crystal Grow Single Crystal (0.1-0.3 mm) Mount Mount Crystal on Goniometer Head Crystal->Mount Center Center Crystal in X-ray Beam Mount->Center Collect Collect Diffraction Data (Rotate Crystal) Center->Collect Solve Solve Phase Problem (Initial Model) Collect->Solve Refine Refine Atomic Positions & Thermal Parameters Solve->Refine Validate Validate Final Structure (CIF File) Refine->Validate

Caption: From crystal to final structure: the scXRD workflow.

Experimental Protocol: Crystal Growth and Structure Determination
  • Crystal Growth (Self-Validation): The ability to form a high-quality crystal is, in itself, an indication of high sample purity.

    • Method: Slow evaporation is a common technique. Dissolve the purified compound in a minimum amount of a good solvent (e.g., Chloroform, Ethyl Acetate). Place this solution in a vial with a second, more volatile "anti-solvent" in which the compound is less soluble (e.g., Hexane). Place the open sample vial inside a larger, sealed jar containing a small amount of the anti-solvent. The anti-solvent vapor will slowly diffuse into the sample solution, gradually decreasing the compound's solubility and promoting the growth of single crystals over several days.

  • Crystal Selection & Mounting: Using a microscope, select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) with sharp edges.[22] Mount the crystal on a cryo-loop or glass fiber.

  • Data Collection:

    • Mount the sample on the diffractometer's goniometer head and cool it under a stream of cold nitrogen gas (e.g., 100-125 K) to minimize thermal vibrations.[17]

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images while rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • The positions of the diffraction spots are used to determine the unit cell dimensions.[22]

    • Software is used to integrate the intensities of the spots and solve the "phase problem," generating an initial electron density map.

    • The bromine atom, being electron-rich, is often located first. The rest of the atoms (C, F, N, O) are then fitted to the remaining electron density.

    • The structural model is refined iteratively against the experimental data to improve the fit, resulting in the final, validated structure. The output is typically a Crystallographic Information File (CIF).

Comparative Summary of Validation Techniques

TechniqueInformation ProvidedSample RequirementThroughputKey Limitation
HRMS Unambiguous Molecular Formula, Fragmentation Clues< 1 mg, solutionHigh (minutes/sample)Provides no connectivity or isomeric information.
FTIR Presence of Key Functional Groups~1 mg, solid or solutionVery High (<1 min/sample)Provides no connectivity information; highly overlapped region.
NMR Detailed Atomic Connectivity, Isomer Differentiation5-20 mg, solutionLow (hours/sample)Can be ambiguous in complex or symmetric molecules without 2D data.
scXRD Absolute 3D Structure, Bond Lengths/AnglesHigh-quality single crystalVery Low (days-weeks)Requires a suitable single crystal, which can be difficult to grow.

Conclusion: An Orthogonal Approach to Certainty

A standard, robust validation package should always begin with HRMS to confirm the elemental formula and FTIR to verify functional groups. This is followed by a comprehensive NMR analysis (¹H, ¹³C, and 2D experiments) to meticulously piece together the atomic connectivity and confirm the correct isomer has been synthesized. For high-value lead compounds, novel scaffolds, or in cases of ambiguity, single-crystal X-ray crystallography serves as the ultimate and final confirmation, providing an indisputable 3D model of the molecule. By following this integrated workflow, researchers can proceed with the confidence that their molecules are structurally sound, paving the way for successful drug development programs.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, heteroaromatic aldehydes are invaluable scaffolds. Their unique reactivity makes them essential as chemical probes, bioconjugation linkers, and building blocks for complex molecular architectures. Among these, 2-Bromo-5-fluoroisonicotinaldehyde stands out due to its synthetically versatile handles—the aldehyde for covalent modification and the bromo- and fluoro-substituted pyridine ring for further functionalization.[1][2] However, the very electrophilicity that makes the aldehyde group useful also presents a primary challenge: the potential for off-target reactions and cross-reactivity with biological nucleophiles.[3]

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound. We will move beyond a simple listing of protocols to explain the underlying chemical principles and strategic rationale for experimental design. Our objective is to equip you with a self-validating, tiered approach to confidently characterize this reagent's specificity and compare it against relevant alternatives.

The Chemical Logic of Reactivity: Understanding the Pyridine Scaffold

The reactivity of the aldehyde in this compound is not considered in isolation. It is intrinsically modulated by the electronic properties of the pyridine ring and its substituents.

  • Pyridine Ring: As a nitrogen-containing heterocycle, the pyridine ring is electron-withdrawing, which increases the electrophilicity of the C4-aldehyde carbon, making it more susceptible to nucleophilic attack compared to a simple benzaldehyde.

  • Halogen Substituents: The fluorine at C5 and bromine at C2 are both strongly electron-withdrawing groups. Their combined inductive effect further polarizes the aldehyde C=O bond, enhancing its reactivity. This is a double-edged sword: while it can accelerate the desired reaction (e.g., with a specific N-terminal amine), it may also increase the rate of undesired reactions with other biological nucleophiles.[4]

This enhanced reactivity necessitates a rigorous cross-reactivity assessment to ensure selectivity for the intended target.

Caption: Reaction of this compound with a primary amine.

Comparative Landscape: Selecting the Right Aldehyde for the Job

To objectively evaluate this compound, we must compare it to established and structurally related reagents. The choice of comparator should be application-driven. For this guide, we focus on bioconjugation applications.

ReagentStructureKey Characteristics & Rationale for Comparison
This compound Pyridine-4-carbaldehyde with C2-Bromo, C5-FluoroTest Compound: Highly activated aldehyde on a functionalizable pyridine core.
Isonicotinaldehyde Pyridine-4-carbaldehydeParent Compound: Provides a baseline to quantify the effect of halogen substitution on reactivity and specificity.
4-Formylbenzoic Acid Benzaldehyde with C4-Carboxylic AcidCommon Linker: A widely used bifunctional reagent. Comparing against it assesses performance versus non-heterocyclic linkers.
3-Methoxy-2-pyridinecarboxaldehyde Pyridine-2-carbaldehyde with C3-MethoxyOptimized Reagent: Reported to provide accelerated and more stable protein labeling, serving as a high-performance benchmark.[4]

A Tiered Strategy for Cross-Reactivity Profiling

A robust assessment of cross-reactivity is not a single experiment but a multi-tiered campaign. This approach, common in drug development, allows for early elimination of non-specific compounds and conserves resources for in-depth analysis of promising candidates.[5][6]

Screening_Workflow cluster_tier1 Tier 1: In Silico & Initial Assessment cluster_tier2 Tier 2: In Vitro Reactivity & Cellular Profiling cluster_tier3 Tier 3: Biophysical Validation & Off-Target ID InSilico In Silico Prediction (e.g., pKa, LogP, structural alerts) Purity Purity & Stability Analysis (HPLC, NMR, LC-MS) InSilico->Purity Candidate Selection TargetAssay On-Target Reactivity Assay (e.g., specific peptide labeling) Purity->TargetAssay Qualified Reagent NucleophilePanel Nucleophile Panel Screen (GSH, Lys, Cys, His) TargetAssay->NucleophilePanel Establish Baseline CellTox Cellular Toxicity Assay (e.g., MTT, LDH) NucleophilePanel->CellTox Assess Specificity SPR Biophysical Validation (SPR, TSA, ITC) CellTox->SPR Prioritize Hits Decision Specific & Non-Toxic? CellTox->Decision Proteomics Chemoproteomics (Identify specific off-target proteins) SPR->Proteomics Confirm Binding Decision->InSilico No (Redesign) Decision->SPR Yes

Sources

A Senior Application Scientist's Guide to Comparative Efficacy Analysis of Novel Kinase Inhibitors Synthesized from 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Bromo-5-fluoroisonicotinaldehyde Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The pyridine core, a privileged scaffold, consistently provides a robust framework for designing potent and selective inhibitors. This compound, with its strategically positioned reactive handles—an aldehyde for condensation reactions and a bromo group for cross-coupling—presents a versatile starting point for the synthesis of diverse compound libraries. The fluorine substituent further offers a means to modulate physicochemical properties such as metabolic stability and binding affinity.

This guide provides a comprehensive framework for the synthesis and comparative efficacy evaluation of two novel, hypothetical kinase inhibitor scaffolds, Compound A (a pyrazolo[3,4-d]pyrimidine derivative) and Compound B (an imidazo[1,2-a]pyridine derivative) , both originating from this compound. We will delve into the rationale behind the synthetic strategies, provide detailed, self-validating experimental protocols for their efficacy assessment, and present a clear structure for data interpretation, thereby empowering researchers to make informed decisions in the drug discovery pipeline.

Synthetic Strategy: From a Common Precursor to Diverse Scaffolds

The divergent synthesis plan leverages the aldehyde and bromo functionalities of the starting material to construct two distinct heterocyclic cores known to be effective in kinase inhibition.

Synthesis of Compound A: Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolopyrimidine core is a well-established kinase inhibitor scaffold. Our synthetic approach involves a condensation reaction to form the pyrimidine ring, followed by a Suzuki-Miyaura cross-coupling to introduce diversity.

Step 1: Condensation to form the Pyrazolopyrimidine Core The aldehyde group of this compound is reacted with 3-amino-1H-pyrazole in a condensation reaction catalyzed by a mild acid. This step constructs the foundational bicyclic system.

Step 2: Suzuki-Miyaura Cross-Coupling The bromine atom on the pyrazolopyrimidine intermediate is then utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. For this example, we will couple it with 4-methoxyphenylboronic acid to yield Compound A . This reaction is highly versatile, allowing for the introduction of a wide array of aryl or heteroaryl moieties to explore structure-activity relationships (SAR).

Synthesis of Compound B: Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is another privileged structure in medicinal chemistry with a broad range of biological activities.[1]

Step 1: Hantzsch-type Reaction This synthesis involves a multi-component reaction where this compound is reacted with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and ammonium acetate. This efficiently constructs the substituted pyridine ring.

Step 2: Intramolecular Cyclization Subsequent intramolecular cyclization, often promoted by a base, will yield the imidazo[1,2-a]pyridine core, which we designate as Compound B .

The following diagram illustrates the proposed synthetic workflow.

G cluster_0 Synthesis of Compound A cluster_1 Synthesis of Compound B start_A This compound reagent_A 3-Amino-1H-pyrazole (Condensation) start_A->reagent_A intermediate_A Pyrazolopyrimidine Intermediate reagent_A->intermediate_A reagent_B 4-Methoxyphenylboronic Acid (Suzuki Coupling) intermediate_A->reagent_B product_A Compound A reagent_B->product_A start_B This compound reagent_C Ethyl Acetoacetate, Ammonium Acetate (Hantzsch Reaction) start_B->reagent_C intermediate_B Dihydropyridine Intermediate reagent_C->intermediate_B reagent_D Base-mediated Intramolecular Cyclization intermediate_B->reagent_D product_B Compound B reagent_D->product_B

Caption: Divergent synthetic workflow for Compounds A and B.

Comparative Efficacy Evaluation: Experimental Protocols

A robust comparison of efficacy requires standardized, validated assays. The following protocols are designed to assess the inhibitory potential of Compounds A and B against a target kinase and their effect on cancer cell viability.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the kinase active site.

Rationale: This assay is highly sensitive, requires small amounts of compound, and is readily adaptable to a high-throughput format. It directly measures the displacement of a fluorescent tracer from the kinase ATP pocket, providing a quantitative measure of binding affinity (IC50).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X solution of the target kinase and a 2X solution of the Eu-anti-tag antibody in the assay buffer. Prepare a 4X solution of the Alexa Fluor™ tracer.

  • Compound Dilution: Perform a serial dilution of Compounds A and B (and a known reference inhibitor) in DMSO, followed by a further dilution in the assay buffer to create a 4X final concentration series.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the 4X compound dilutions.

  • Kinase Addition: Add 5 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition: Add 10 µL of the 2X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Rationale: The MTT assay is a well-established, reliable method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines. It provides a functional readout of the compound's activity in a cellular context.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Compounds A and B (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data generated from these assays should be summarized in a tabular format.

CompoundTarget Kinase IC50 (nM)Cancer Cell Line GI50 (µM)
Compound A Experimental ValueExperimental Value
Compound B Experimental ValueExperimental Value
Reference Inhibitor Experimental ValueExperimental Value

Interpreting the Results: A lower IC50 value indicates a higher binding affinity to the target kinase. A lower GI50 value signifies greater potency in inhibiting cancer cell growth. An ideal compound would exhibit low nanomolar IC50 values and corresponding low micromolar or nanomolar GI50 values. Discrepancies between IC50 and GI50 values can point to factors such as cell permeability, off-target effects, or metabolic instability.

Mechanism of Action: Visualizing Kinase Signaling Inhibition

Understanding the pathway in which the target kinase operates is crucial. For instance, if the target is a receptor tyrosine kinase (RTK) like VEGFR, the compounds would be expected to inhibit downstream signaling cascades that promote angiogenesis and cell proliferation.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Compound Compound A or B Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Caption: Simplified RTK signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to the synthesis and comparative efficacy evaluation of novel kinase inhibitors derived from this compound. By synthesizing diverse scaffolds like the proposed Compound A and Compound B and subjecting them to rigorous in vitro and cell-based assays, researchers can effectively identify promising lead candidates.

The true power of this starting material lies in the potential for extensive SAR studies. Future work should focus on diversifying the moieties introduced via cross-coupling reactions (for Compound A) and exploring different substitutions on the imidazopyridine core (for Compound B). The experimental framework provided herein serves as a robust and reliable platform for these ongoing drug discovery efforts.

References

  • BenchChem. (2025). A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers.
  • BenchChem. (2025). Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)
  • ChemicalBook. (2024). This compound.
  • MDPI. (2020).
  • NIH. (2013). 2-Bromo-5-fluorobenzaldehyde.
  • PubChem. 2-Bromo-5-fluoropyridine.
  • PubMed. (2025). Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis.
  • ChemicalBook. (2024). 2-Bromo-5-fluoropyridine.
  • MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Pharmaffiliates. This compound.
  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

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A Researcher's Guide to the Spectroscopic Comparison of 2-Bromo-5-fluoroisonicotinaldehyde and Its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and drug development, the structural integrity of molecular building blocks is of paramount importance. 2-Bromo-5-fluoroisonicotinaldehyde is a key intermediate, valued for the synthetic handles it offers for the construction of complex pharmaceutical agents. The journey from its precursor, 2-bromo-5-fluoropyridine, to the final aldehyde product is a subtle yet profound chemical transformation that is best monitored and confirmed through a multi-faceted spectroscopic approach. This guide provides a detailed comparative analysis of these two compounds, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to illuminate the structural changes that occur during synthesis.

Synthetic Transformation: The Introduction of a Formyl Group

The conversion of 2-bromo-5-fluoropyridine to this compound is most commonly achieved via a directed ortho-metalation followed by formylation. This process typically involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the pyridine ring at the C-4 position, which is activated by the adjacent electron-withdrawing nitrogen and halogen substituents. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.[1][2]

Caption: A simplified schematic of the synthesis of this compound.

Comparative Spectroscopic Analysis

The addition of the formyl group (-CHO) to the pyridine ring induces distinct and predictable changes in the spectroscopic signatures of the molecule. A thorough understanding of these differences is crucial for reaction monitoring and final product verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular structure.

¹H NMR: The most dramatic change in the proton NMR spectrum is the appearance of a new signal for the aldehyde proton. This proton is highly deshielded due to the anisotropic effect of the carbonyl group and typically appears as a singlet in the range of δ 9.5-10.5 ppm. The chemical shifts of the remaining aromatic protons are also affected by the new electron-withdrawing substituent.

¹³C NMR: In the carbon NMR spectrum, the introduction of the aldehyde is marked by the appearance of a new resonance in the far downfield region, typically between δ 180-200 ppm, which is characteristic of a carbonyl carbon.[3] The electronic environment of the pyridine ring carbons is also altered, leading to shifts in their respective resonances.

Table 1: Comparative NMR Data

CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
2-Bromo-5-fluoropyridine Aromatic protons typically resonate in the δ 7.0-8.5 ppm region.Aromatic carbons appear in the δ 110-160 ppm range.
This compound Aromatic protons (δ 7.5-9.0 ppm), Aldehyde proton (δ ~10.0 ppm)Aromatic carbons (δ 115-165 ppm), Carbonyl carbon (δ ~190 ppm)

Note: The exact chemical shifts can vary based on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. The key diagnostic feature for the successful synthesis of this compound is the appearance of a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde. This band is typically observed in the region of 1680-1715 cm⁻¹. The precursor, 2-bromo-5-fluoropyridine, will lack any significant absorptions in this region.

Table 2: Key Diagnostic IR Absorption Bands

CompoundCharacteristic IR Absorption (cm⁻¹)Functional Group
2-Bromo-5-fluoropyridine No significant absorption in 1650-1800 cm⁻¹ region-
This compound ~1700 cm⁻¹ (strong, sharp)C=O (aldehyde)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of data for confirming its identity. The molecular formula of 2-bromo-5-fluoropyridine is C₅H₃BrFN, giving it a monoisotopic mass of approximately 174.94 u.[4][5] The addition of a formyl group (CHO) to yield this compound (C₆H₃BrFNO) increases the monoisotopic mass to approximately 202.94 u.[6][7][8] This mass shift of 28.00 u is a clear indicator of the successful formylation reaction. The presence of bromine will also result in a characteristic M/M+2 isotopic pattern with a roughly 1:1 ratio.

Table 3: Molecular Weight and Formula

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-5-fluoropyridine C₅H₃BrFN~175.99[4][5][9]
This compound C₆H₃BrFNO~204.00[7][8][10]

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following general protocols are recommended.

Sample Preparation for NMR:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved before placing it in the spectrometer.

NMR Data Acquisition:

  • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

G cluster_analysis Spectroscopic Verification start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms end Structural Confirmation nmr->end ir->end ms->end

Caption: The multi-pronged approach to spectroscopic verification of the final product.

IR Data Acquisition (ATR-FTIR):

  • Ensure the ATR crystal is clean before use.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum and ratio it against the background.

Mass Spectrometry Data Acquisition (e.g., ESI-MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

Conclusion

The spectroscopic comparison of this compound and its precursor, 2-bromo-5-fluoropyridine, provides a clear and definitive method for monitoring the synthesis and confirming the identity of the final product. The appearance of the characteristic aldehyde signals in the ¹H and ¹³C NMR spectra, the strong carbonyl absorption in the IR spectrum, and the expected mass increase in the mass spectrum collectively serve as irrefutable evidence of a successful transformation. For scientists engaged in drug discovery and development, a meticulous application of these spectroscopic techniques is fundamental to ensuring the quality and purity of their chemical intermediates.

References

  • PubChem. (n.d.). 2-Bromo-5-fluoropyridine.
  • PubChem. (n.d.). This compound.
  • Rlavie. (n.d.). CAS 1005291-43-9|this compound.
  • Pharmaffiliates. (n.d.). This compound.
  • SpectraBase. (n.d.). 2-Fluoro-5-bromo-benzaldehyde.
  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy.
  • Oakwood Chemical. (n.d.). This compound.
  • SpectraBase. (n.d.). 2-Bromo-5-fluorobenzaldehyde - Optional[ATR-IR] - Spectrum.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
  • SpectraBase. (n.d.). 2-Fluoro-5-bromo-benzaldehyde - Optional[Raman] - Spectrum.
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde.
  • NIST. (n.d.). 2-Bromo-5-fluorotoluene.
  • Palacký University Olomouc. (n.d.). NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI.

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A Comparative Benchmarking Guide to 2-Bromo-5-fluoroisonicotinaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of functionalized heterocyclic building blocks is a critical decision that dictates the efficiency, robustness, and novelty of synthetic routes. Among these, substituted pyridines are of paramount importance due to their prevalence in a vast array of biologically active compounds. This guide presents an in-depth technical comparison of 2-Bromo-5-fluoroisonicotinaldehyde, a versatile reagent for the introduction of the 5-fluoro-4-formyl-2-pyridyl moiety. Its performance is benchmarked against its chloro and iodo analogues in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This analysis is grounded in established reactivity principles and supported by available experimental data to provide actionable insights for synthetic strategy and optimization.

The Critical Role of the Halogen in Reactivity

The performance of 2-halo-5-fluoroisonicotinaldehydes in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond at the 2-position of the pyridine ring. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[1] This trend is inversely correlated with the bond dissociation energy of the C-X bond. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst, the often rate-limiting step of the catalytic cycle, more readily than the stronger C-Br and C-Cl bonds.[1][2] This inherent reactivity difference often translates to milder reaction conditions, shorter reaction times, and broader substrate scope for iodo-substituted pyridines compared to their bromo and chloro counterparts.

The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing aldehyde and fluoro substituents, enhances the electrophilicity of the carbon bearing the halogen, thereby promoting oxidative addition. However, the intrinsic reactivity of the halogen leaving group remains a dominant factor in the overall efficiency of the coupling reaction.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] The reaction of 2-halo-5-fluoroisonicotinaldehydes with various boronic acids or their esters provides access to a diverse range of 2-aryl-5-fluoroisonicotinaldehydes, which are valuable precursors in medicinal chemistry.

Comparative Data for Suzuki-Miyaura Coupling

While direct head-to-head comparative studies for this compound and its halogenated analogues are not extensively available in the public literature, we can infer performance based on closely related systems and established reactivity trends. The following table presents representative data for the Suzuki coupling of the non-fluorinated analogue, 2-bromoisonicotinaldehyde, which serves as a baseline for expected reactivity.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromoisonicotinaldehyde4-Methylphenylboronic acidPd(dppf)Cl₂K₃PO₄DME/H₂O900.594[4][5]
2-Chloropyridine derivativePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001885[2]
2-Iodopyridine derivativePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80292[1]

Expert Insights: The high yield (94%) obtained for the Suzuki coupling of 2-bromoisonicotinaldehyde under relatively mild conditions highlights the utility of the bromo-substituent as a reliable handle for C-C bond formation.[4] For the less reactive 2-chloro analogue, achieving high yields often necessitates the use of more electron-rich and sterically hindered phosphine ligands, such as SPhos, and potentially higher temperatures or longer reaction times.[2] Conversely, the 2-iodo analogue would be expected to react more readily, likely at lower temperatures and with shorter reaction times, making it the substrate of choice when available and cost-effective.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture, degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask under a positive flow of inert gas.

  • Add the degassed DME/water (4:1) solvent mixture via syringe.

  • Stir the reaction mixture at 90 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)L₂-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[6] This reaction is of great importance in pharmaceutical and materials science for accessing aniline and heteroarylamine derivatives.

Comparative Data for Buchwald-Hartwig Amination

Direct comparative data for the Buchwald-Hartwig amination of 2-halo-5-fluoroisonicotinaldehydes is scarce. However, the established reactivity trend of aryl halides (I > Br > Cl) remains the guiding principle. The electron-deficient nature of the pyridine ring generally facilitates the amination reaction.

HalopyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80298[7]
2-ChloropyridineAnilinePd(OAc)₂ / XPhosK₂CO₃t-BuOH1102491[7]
3-IodopyridinePiperidinePd(OAc)₂ / P(t-Bu)₃NaOtBuTolueneRT195[7]

Expert Insights: The successful amination of 2-bromopyridine derivatives often relies on the use of appropriate phosphine ligands, such as BINAP or bulky biaryl phosphine ligands developed by Buchwald and Hartwig. For the less reactive 2-chloro analogues, more electron-rich and sterically demanding ligands like XPhos are typically required, along with higher reaction temperatures. The high reactivity of 2-iodopyridines allows for amination under much milder conditions, sometimes even at room temperature. The aldehyde functionality in this compound is generally tolerant to the reaction conditions, although optimization of the base and temperature may be necessary to avoid side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 eq), the secondary amine (1.2 eq), and NaOtBu (1.4 eq).

  • Seal the tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine: - this compound - Amine - Base (NaOtBu) heating Heat at 100 °C reagents->heating catalyst Prepare Catalyst: - Pd₂(dba)₃ + XPhos - in Anhydrous Toluene catalyst->heating monitoring Monitor by LC-MS heating->monitoring filtration Cool and Filter monitoring->filtration extraction Aqueous Work-up filtration->extraction purification Column Chromatography extraction->purification

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Performance in Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Comparative Data for Sonogashira Coupling

As with the other coupling reactions, direct comparative data for 2-halo-5-fluoroisonicotinaldehydes is limited. The reactivity trend of I > Br > Cl is well-established for Sonogashira couplings. Copper(I) is often used as a co-catalyst to facilitate the reaction, although copper-free conditions have also been developed.[4]

HalopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65485
2-ChloropyridinePhenylacetylenePd(OAc)₂ / SPhos / CuICs₂CO₃Dioxane1202478
4-IodopyridineTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT296

Expert Insights: The Sonogashira coupling of 2-bromopyridines generally proceeds efficiently in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction is often tolerant of various functional groups. For the less reactive 2-chloro analogues, more forcing conditions, including higher temperatures and more sophisticated catalyst systems, are typically necessary. The high reactivity of 2-iodopyridines allows for Sonogashira couplings to be performed under very mild conditions, often at room temperature. For this compound, standard Sonogashira conditions are expected to provide the desired 2-alkynyl-5-fluoroisonicotinaldehyde in good yields.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF) (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF, followed by triethylamine and the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Alkyne Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Regeneration Product Ar-C≡CR PdII_Ar_Alkyne->Product Reductive Elimination CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Deprotonation Cu_Alkyne->PdII_ArX To Transmetalation Alkyne R-C≡CH + Base Alkyne->Cu_Alkyne

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized reagents like 2-Bromo-5-fluoroisonicotinaldehyde requires a methodical approach grounded in regulatory compliance and a deep understanding of the material's chemical properties. This guide provides a direct, procedural framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each step.

The disposal of any chemical waste is not merely a logistical task but a fundamental component of a laboratory's safety culture and its legal obligation to protect personnel and the environment. The procedures outlined here are designed to create a self-validating system of safety, ensuring that from the moment waste is generated to its final removal, every step is deliberate, compliant, and secure.

Part 1: Hazard Profile and Regulatory Context

Understanding the "why" is crucial for adherence to any protocol. The disposal procedures for this compound are dictated by its specific hazard profile and the overarching regulatory landscape.

Inherent Hazards of this compound

This compound is a halogenated pyridine derivative, and its structure informs its reactivity and toxicity. It is classified as hazardous, and direct exposure can lead to adverse health effects.[1] The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementPotential Effects & Rationale
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can lead to systemic toxic effects. This classification mandates that the compound be treated as a toxic hazardous waste, never to be disposed of via drain or as common refuse.[2][3]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact with the skin can cause inflammation, redness, and discomfort. This necessitates the use of chemical-resistant gloves during handling and disposal.[2][3]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation upon contact with the eyes. This underscores the mandatory use of safety goggles or a face shield.[2][3]
Specific Target Organ Toxicity — Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of the dust or vapors can irritate the respiratory tract.[2][3] All handling and waste consolidation should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
Governing Regulatory Frameworks

In the United States, the management of laboratory chemical waste is principally governed by two federal agencies:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[5][6][7] this compound waste falls under this purview due to its toxic characteristics.[5]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[8][9][10] This plan must include procedures for safe handling and disposal of hazardous chemicals.[8]

Adherence to the procedures in this guide will ensure compliance with these key federal regulations.

Part 2: The Disposal Workflow

A systematic workflow prevents errors and ensures safety and compliance. The following diagram illustrates the logical progression from waste generation to its ultimate removal from the laboratory.

DisposalWorkflow cluster_0 At the Bench cluster_1 Waste Preparation cluster_2 In-Lab Storage & Removal A Waste Generation (e.g., residual solid, contaminated wipes) B Immediate Containment (Chemically compatible container) A->B Step 1 C Characterize & Segregate (Halogenated Organic Solid) B->C Step 2 D Select & Label Waste Container (EPA Compliant Label) C->D Step 3 E Store in Satellite Accumulation Area (SAA) D->E Step 4 F Arrange Pickup (Contact EHS/Licensed Contractor) E->F Step 5 G Final Disposal (Off-site TSD Facility) F->G

Caption: Disposal workflow for this compound.

Part 3: Step-by-Step Disposal Protocol

This section details the operational steps for safely disposing of this compound waste.

Step 1: Immediate Waste Containment

This initial step is critical to prevent cross-contamination and environmental release.

  • Action: As soon as waste is generated (e.g., residual chemical, contaminated weighing paper, or a used vial), place it into a designated, chemically compatible container.

  • Causality: Immediate containment minimizes the risk of spills and unintentional exposure. The container must be compatible to prevent degradation or reaction with the waste. For a solid like this, a high-density polyethylene (HDPE) or glass container is appropriate. The container must have a secure, tight-fitting lid.[5]

Step 2: Waste Characterization and Segregation

Proper segregation is a cornerstone of safe waste management, preventing dangerous chemical reactions.

  • Action: Characterize this waste as a non-acute hazardous, halogenated organic solid .

  • Causality: This specific characterization ensures it is segregated correctly. It must be stored separately from incompatible waste streams, such as strong oxidizing agents, bases, acids, and non-halogenated organic solvents.[4][6][11] Mixing incompatible waste can lead to violent reactions, fires, or the generation of toxic gases.

Step 3: Container Selection and Labeling

Accurate labeling is a strict EPA requirement and essential for safety.

  • Action:

    • Select a robust, leak-proof waste container. The original product container is often a suitable choice if it's in good condition.[11] Do not use food-grade containers.[5]

    • Affix a completed hazardous waste label to the container before placing any waste inside.

    • The label must include:

      • The words "Hazardous Waste" [11][12]

      • The full chemical name: "this compound" (do not use abbreviations or chemical formulas)[11]

      • A clear indication of the hazards: "Toxic," "Irritant" [11]

  • Causality: Federal law mandates this specific information.[12] It ensures that anyone handling the container, from lab personnel to EHS staff and final disposal technicians, is immediately aware of its contents and the associated dangers.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated, compliant location for storing hazardous waste before its removal from the lab.

  • Action:

    • Store the sealed and labeled waste container in a designated SAA.

    • The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.[11][13]

    • Keep the container closed at all times except when adding waste.[5] This is a common and costly EPA violation.

    • Ensure secondary containment (e.g., a plastic tub) is used, especially for liquid wastes, although it is good practice for solids as well.

  • Causality: SAAs are a regulatory requirement designed to ensure safe, temporary storage of hazardous materials.[12] Keeping containers closed prevents the release of vapors and protects against spills.[5] The quantity of waste in an SAA is limited by regulation (typically 55 gallons of non-acute waste), and it must be moved to a central storage area within a specific timeframe once full or after one year.[11][13]

Step 5: Arranging for Final Disposal

This chemical waste cannot be treated in the lab or disposed of through normal channels.

  • Action: Follow your institution's established procedure for having hazardous waste collected. This typically involves contacting the Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company.

  • Causality: this compound must be disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][14][15] These facilities use methods like high-temperature incineration or chemical neutralization to render the waste non-hazardous in an environmentally sound and legally compliant manner.[16]

Part 4: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly-sealed safety goggles.[2] For larger spills, a respirator may be necessary.[2]

  • Control Ignition Sources: Remove all sources of ignition from the area.[2]

  • Contain and Clean:

    • For this solid chemical, carefully sweep up the material. Avoid creating dust.[1][2] A HEPA-filtered vacuum may be used if available and rated for chemical dust.

    • Place the collected material and any contaminated cleaning supplies (e.g., wipes) into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[2]

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

By integrating these procedures into your laboratory's standard operating protocols, you build a robust system of safety and compliance. This not only protects you and your colleagues but also upholds the integrity of your research and the safety of the wider community.

References

  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • OSHA Compliance For Laboratories. US Bio-Clean.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Managing Hazardous Chemical Waste in the Lab. LabManager.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA.
  • A Primer On Laboratory Waste Disposal. Hazardous Waste Experts.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Chemical Label for this compound.
  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
  • Proper Handling of Hazardous Waste Guide. EPA.
  • Laboratory Chemical Disposal. Environmental Marketing Services.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube).
  • Hazardous Waste. US EPA.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.